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  • Product: (3-Fluoro-4-nitrophenyl)methanamine
  • CAS: 160538-52-3

Core Science & Biosynthesis

Foundational

(3-Fluoro-4-nitrophenyl)methanamine: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract In the pursuit of novel therapeutics, the strategic selection of molecular building blocks is paramount. (3-Fluoro-4-nitrophenyl)methanamine is a key intermediate that offers a trifecta of synthetically versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the pursuit of novel therapeutics, the strategic selection of molecular building blocks is paramount. (3-Fluoro-4-nitrophenyl)methanamine is a key intermediate that offers a trifecta of synthetically versatile functional groups: a primary amine, a reducible nitro group, and a fluorine-substituted aromatic ring activated towards nucleophilic substitution. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, reactivity profile, and safe handling procedures. By elucidating the causality behind its chemical behavior and providing validated experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage this potent scaffold in drug discovery programs.

Molecular Profile: Structure and Physicochemical Characteristics

The utility of (3-Fluoro-4-nitrophenyl)methanamine (CAS No: 160538-52-3) stems from the precise electronic interplay of its constituent functional groups.[1] The fluorine atom at the 3-position and the nitro group at the 4-position exert strong electron-withdrawing effects, which profoundly influence the reactivity of the aromatic ring and the basicity of the benzylic amine.

Figure 1: Chemical structure of (3-Fluoro-4-nitrophenyl)methanamine.

The molecule's physical properties are summarized below. This data is crucial for reaction setup, solvent selection, and purification strategies.

Table 1: Physicochemical Properties of (3-Fluoro-4-nitrophenyl)methanamine

PropertyValueSource(s)
CAS Number 160538-52-3[1][2]
Molecular Formula C₇H₇FN₂O₂[1][2]
Molecular Weight 170.14 g/mol [2]
Physical Form Powder
Purity ≥95%[2]

Spectroscopic Characterization

Authenticating the structure and purity of (3-Fluoro-4-nitrophenyl)methanamine requires a multi-technique spectroscopic approach. While raw data is batch-specific, the expected spectral features are well-defined.

  • ¹H NMR: The proton spectrum is anticipated to show three distinct regions. The aromatic region will display complex multiplets due to ³J(H,H), ⁴J(H,H), and through-space J(H,F) couplings. The benzylic (CH₂) protons will likely appear as a singlet near 4.0 ppm, and the amine (NH₂) protons will present as a broad singlet whose chemical shift is solvent and concentration-dependent.

  • ¹³C NMR: The carbon spectrum will exhibit seven unique signals. The carbon atom directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹J(C,F) ≈ 240-250 Hz). The aromatic carbons will show smaller C-F couplings.

  • ¹⁹F NMR: A single resonance is expected in the fluorine spectrum. The chemical shift of this signal is highly sensitive to the electronic environment, making ¹⁹F NMR an excellent tool for monitoring reactions at the aromatic ring.[3]

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include two sharp N-H stretching bands around 3300-3400 cm⁻¹, strong asymmetric and symmetric N=O stretching bands for the nitro group at approximately 1520 cm⁻¹ and 1345 cm⁻¹, respectively, and a strong C-F stretching absorption between 1100-1250 cm⁻¹.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, showing a molecular ion [M]⁺ or protonated molecule [M+H]⁺ at m/z 170.

Chemical Reactivity and Synthetic Strategy

The synthetic potential of (3-Fluoro-4-nitrophenyl)methanamine lies in the differential reactivity of its functional groups. This allows for a stepwise, controlled elaboration of the molecular scaffold.

Amine-Centric Transformations

The primary benzylic amine is a potent nucleophile, enabling a wide array of modifications.

  • N-Acylation/Sulfonylation: Forms stable amide or sulfonamide linkages, a common strategy for introducing diverse side chains or for protecting the amine during subsequent reactions.

  • N-Alkylation: Can be achieved via reductive amination with aldehydes/ketones or direct alkylation with alkyl halides. Reductive amination is often preferred due to its high selectivity and reduced risk of over-alkylation.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a direct route to ureas and thioureas, privileged motifs in many drug candidates.

Nitro Group Reduction: A Gateway to Anilines

The aromatic nitro group is readily reduced to a primary aniline, unlocking a different set of synthetic possibilities. This transformation is fundamental for creating ortho-phenylenediamine derivatives, which are precursors to benzimidazoles and other important heterocycles.

Figure 2: Synthetic workflow from nitro reduction to heterocyclic scaffolds.

Causality: The choice of reducing agent is critical. Catalytic hydrogenation (H₂/Pd-C) is clean but may be incompatible with other reducible groups. Metal/acid systems like SnCl₂/HCl are robust and highly effective for nitro group reductions.[4]

Nucleophilic Aromatic Substitution (SₙAr)

The powerful electron-withdrawing nitro group, para to the fluorine atom, strongly activates the ring for SₙAr. Fluorine's high electronegativity makes it an excellent leaving group in this context. This allows for the displacement of fluorine by a variety of nucleophiles (e.g., O-, N-, S-based), providing a powerful method for introducing complexity directly onto the aromatic core.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. (3-Fluoro-4-nitrophenyl)methanamine and its hydrochloride salt are classified as hazardous.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]

  • Engineering Controls: Handle in a certified chemical fume hood to avoid inhalation of dust.[5][7] Ensure an eyewash station and safety shower are readily accessible.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[5][6]

Self-Validating Experimental Protocols

The following protocols are designed to be robust starting points. Each step includes a rationale, and the progress should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS) to validate completion.

Protocol 1: N-Acetylation using Acetic Anhydride
  • System Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (3-Fluoro-4-nitrophenyl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (1.5 eq) to the solution. This acts as a scavenger for the acetic acid byproduct.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise via syringe. The cooling controls the exothermic reaction.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel.

Protocol 2: Nitro Group Reduction using Tin(II) Chloride
  • Reagent Preparation: Dissolve (3-Fluoro-4-nitrophenyl)methanamine (1.0 eq) in ethanol (approx. 0.1 M) in a round-bottom flask.

  • Reductant Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.

  • Reaction & Monitoring: Heat the mixture to reflux (approx. 78 °C) and stir for 3-6 hours. The reaction progress can be monitored by LC-MS, observing the disappearance of the starting material mass peak and the appearance of the product mass peak.

  • Work-up & Neutralization: Cool the reaction to room temperature and concentrate to remove the ethanol. Add ethyl acetate and carefully basify the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8-9 to quench the HCl and precipitate tin salts.

  • Filtration & Extraction: Filter the resulting suspension through a pad of Celite, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude aniline product.

References

  • BuyersGuideChem. (3-Fluoro-4-nitrophenyl)methanamine suppliers and producers. [Link]

  • Howei Pharm. CAS 160538-52-3 | (3-Fluoro-4-nitrophenyl)methanamine,≥95%. [Link]

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.
  • PubChem. 3-Fluoro-4-nitrophenol. [Link]

  • Gerig, J.T. Fluorine NMR. University of California, Santa Barbara. [Link]

  • Linjiang Chemical. 3-Fluoro-4-nitrophenol. [Link]

  • ResearchGate. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. [Link]

  • AB Chemicals Inc. (4-fluoro-3-nitrophenyl) methanamine cas no.771581-73-8. [Link]

  • PubChem. 3-Fluoro-4-nitrophenylacetonitrile. [Link]

  • ScienceDirect. Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. [Link]

  • National Center for Biotechnology Information. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. [Link]

Sources

Exploratory

Synthesis Pathways for (3-Fluoro-4-nitrophenyl)methanamine: A Technical Guide for Preclinical Development

Strategic Overview & Chemical Context (3-Fluoro-4-nitrophenyl)methanamine (CAS: 160538-52-3), commonly referred to as 3-fluoro-4-nitrobenzylamine, is a highly versatile fluorinated nitroaromatic intermediate. It is frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

(3-Fluoro-4-nitrophenyl)methanamine (CAS: 160538-52-3), commonly referred to as 3-fluoro-4-nitrobenzylamine, is a highly versatile fluorinated nitroaromatic intermediate. It is frequently utilized as a critical building block in the synthesis of advanced pharmaceuticals, including kinase inhibitors and Bromodomain and Extra-Terminal (BET) protein inhibitors[1].

The structural profile of this molecule presents a unique synthetic challenge. The nitro group is a powerful electron-withdrawing group (EWG) that significantly activates the aromatic ring, making the meta-fluorine atom highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) if exposed to strong bases or aggressive nucleophiles[2]. Furthermore, the nitro group is easily reducible. Therefore, synthesizing the primary benzylic amine requires highly chemoselective methodologies that leave both the nitro group and the fluorine atom completely intact[3].

As a Senior Application Scientist, I have structured this whitepaper to evaluate the two most robust, field-proven synthetic pathways for this compound: the Azide-Staudinger Pathway and the Reductive Amination Pathway .

Retrosynthetic Analysis & Pathway Selection

When designing a route to a primary benzylamine with sensitive functional groups, we must avoid harsh reductive conditions (e.g., H2​/Pd−C or LiAlH4​ ) which would inevitably reduce the nitro moiety to an aniline derivative.

  • Pathway A (Azide-Staudinger) : Utilizes 3-fluoro-4-nitrobenzyl bromide. The displacement of the bromide by an azide ion, followed by a Staudinger reduction, offers exquisite chemoselectivity[4].

  • Pathway B (Reductive Amination) : Utilizes 3-fluoro-4-nitrobenzaldehyde. By condensing the aldehyde with an ammonia source to form an imine, followed by selective hydride reduction, the primary amine is generated in a highly scalable manner[1],[5].

SynthesisPathways SM1 3-Fluoro-4-nitrobenzyl bromide Int1 3-Fluoro-4-nitrobenzyl azide SM1->Int1 NaN3, DMF SN2 Substitution SM2 3-Fluoro-4-nitrobenzaldehyde Int2 Imine Intermediate SM2->Int2 NH4OAc, MeOH Condensation Product (3-Fluoro-4-nitrophenyl)methanamine Int1->Product PPh3, THF/H2O Staudinger Reduction Int2->Product NaBH3CN Selective Reduction

Figure 1: Divergent synthetic pathways for (3-Fluoro-4-nitrophenyl)methanamine.

Protocol A: The Azide-Staudinger Pathway

This pathway is the gold standard for chemoselectivity. The Staudinger reduction relies on the oxophilic nature of triphenylphosphine ( PPh3​ ). While the nitro group is an EWG, it does not present a reactive electrophilic center for PPh3​ at room temperature, ensuring the nitroarene remains untouched.

Step-by-Step Methodology

Step 1: Nucleophilic Substitution (Azidation)

  • Reagents : 3-Fluoro-4-nitrobenzyl bromide (1.0 eq), Sodium azide ( NaN3​ , 1.2 eq), anhydrous DMF.

  • Causality : DMF, a polar aprotic solvent, is chosen because it leaves the azide anion unsolvated and highly nucleophilic, driving a rapid SN​2 displacement of the benzylic bromide.

  • Procedure :

    • Dissolve 3-fluoro-4-nitrobenzyl bromide in anhydrous DMF at 0 °C.

    • Add NaN3​ portion-wise to prevent localized exothermic spikes. Safety Note : Keep the reaction strictly neutral/basic to prevent the formation of highly toxic and explosive hydrazoic acid ( HN3​ ).

    • Stir at room temperature for 2 hours.

    • In-Process Control (IPC) : Monitor via TLC (Hexanes/EtOAc). The azide intermediate will appear as a new UV-active spot with a slightly higher Rf​ than the bromide.

    • Quench with ice water, extract with EtOAc, wash extensively with brine to remove DMF, and concentrate.

Step 2: Staudinger Reduction

  • Reagents : 3-Fluoro-4-nitrobenzyl azide (1.0 eq), Triphenylphosphine ( PPh3​ , 1.1 eq), THF/Water (10:1).

  • Causality : PPh3​ attacks the terminal nitrogen of the azide to form a phosphazide, which extrudes N2​ gas to form an iminophosphorane. The addition of water hydrolyzes this intermediate into the primary amine and triphenylphosphine oxide ( TPPO ).

  • Procedure :

    • Dissolve the crude azide in THF. Add PPh3​ portion-wise at room temperature.

    • Observe the evolution of nitrogen gas (bubbling)—this is a self-validating visual cue that the phosphazide is decomposing into the iminophosphorane.

    • Once gas evolution ceases (approx. 1 hour), add water to trigger hydrolysis. Stir for an additional 4 hours.

    • Purification : Concentrate the mixture, acidify with 1M HCl (moving the amine into the aqueous layer as a hydrochloride salt), wash with DCM to remove TPPO , then basify the aqueous layer with NaOH and extract with DCM to yield the pure free base.

StaudingerMechanism Azide Benzyl Azide (R-N3) Phosphazide Phosphazide (R-N=N-N=PPh3) Azide->Phosphazide Nucleophilic Attack Phosphine Triphenylphosphine (PPh3) Phosphine->Phosphazide Iminophosphorane Iminophosphorane (R-N=PPh3) Phosphazide->Iminophosphorane - N2 (Gas) Hydrolysis Hydrolysis (H2O) Iminophosphorane->Hydrolysis + H2O Amine Primary Amine (R-NH2) Hydrolysis->Amine Cleavage

Figure 2: Mechanistic progression of the highly chemoselective Staudinger Reduction.

Protocol B: Reductive Amination Pathway

For larger-scale industrial applications, handling sodium azide is often undesirable. Reductive amination of 3-fluoro-4-nitrobenzaldehyde provides a highly scalable alternative[1],[5].

Step-by-Step Methodology
  • Reagents : 3-Fluoro-4-nitrobenzaldehyde (1.0 eq), Ammonium acetate ( NH4​OAc , 10.0 eq), Sodium cyanoborohydride ( NaBH3​CN , 1.2 eq) or Sodium triacetoxyborohydride ( NaBH(OAc)3​ ), Methanol.

  • Causality : A massive excess of NH4​OAc is required to drive the equilibrium toward the primary imine and prevent the newly formed primary amine from reacting with another aldehyde molecule (which would form an unwanted secondary amine). NaBH3​CN is selected over NaBH4​ because the electron-withdrawing cyano group reduces the nucleophilicity of the hydride. At pH ~6, it selectively reduces the protonated iminium ion without touching the unreacted aldehyde or the nitro group[5].

  • Procedure :

    • Dissolve 3-fluoro-4-nitrobenzaldehyde in Methanol.

    • Add NH4​OAc and stir at room temperature for 2 hours to allow imine formation.

    • Cool the reaction to 0 °C and add NaBH3​CN portion-wise.

    • Stir at room temperature overnight.

    • IPC : Ninhydrin stain on TLC. The primary amine product will stain a deep purple/blue, confirming successful amination.

    • Workup : Quench with 1M NaOH to neutralize the borate complexes and deprotonate the amine. Extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography (DCM/MeOH 95:5 with 1% Et3​N to prevent streaking).

Quantitative Data & Pathway Comparison

To assist in route selection for drug development, the quantitative metrics of both pathways are summarized below.

MetricPathway A: Azide-StaudingerPathway B: Reductive Amination
Typical Yield 85 - 92% (Over 2 steps)70 - 80% (Single pot)
Chemoselectivity Exceptional (Nitro group inert)High (Requires strict pH control)
Atom Economy Low (Generates massive TPPO waste)Moderate (Borate waste)
Scalability Moderate (Azide toxicity/explosive risk)High (Industry standard)
Primary Impurities Triphenylphosphine oxide ( TPPO )Secondary/Tertiary amines

Analytical Characterization (Self-Validation)

Regardless of the pathway chosen, the final (3-Fluoro-4-nitrophenyl)methanamine must be rigorously characterized to validate the integrity of the functional groups:

  • 1 H-NMR (DMSO- d6​ ) : The defining feature is the disappearance of the aldehyde proton (~10.0 ppm) or the shift of the benzylic protons from the bromide (~4.7 ppm) to the newly formed amine benzylic protons at ~3.8 - 4.0 ppm (singlet, 2H). The aromatic protons will exhibit complex splitting due to J -coupling with the fluorine atom.

  • IR Spectroscopy : Confirms the absence of the azide stretch ( 2100cm−1 ) or carbonyl stretch ( 1700cm−1 ), and the appearance of primary amine N-H stretching bands (a distinct doublet at 3300cm−1 and 3400cm−1 ). The strong NO2​ asymmetric and symmetric stretches at 1530cm−1 and 1350cm−1 must remain intact.

References

  • Title : (5-Fluoro-2-nitrophenyl)methanamine | 131780-92-2 Source : Benchchem URL : 2[2]

  • Title : Structure-Based Discovery and Development of a Series of Potent and Selective Bromodomain and Extra-Terminal Protein Inhibitors Source : Journal of Medicinal Chemistry - ACS Publications URL : 1[1]

  • Title : WO2016146738A1 - Benzimidazole derivatives as bromodomain inhibitors Source : Google Patents URL : 5[5]

  • Title : Application Notes and Protocols: 3-Fluoro-4-nitrobenzaldehyde Oxime as a Versatile Intermediate in Organic Synthesis Source : Benchchem URL : 3[3]

  • Title : WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders Source : Google Patents URL : 4[4]

Sources

Foundational

An In-depth Technical Guide to (3-Fluoro-4-nitrophenyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Medicinal Chemistry (3-Fluoro-4-nitrophenyl)methanamine, with the Chemical Abstracts Service (CAS) number 160538...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

(3-Fluoro-4-nitrophenyl)methanamine, with the Chemical Abstracts Service (CAS) number 160538-52-3 , is a key organic intermediate that has garnered significant attention in the field of medicinal chemistry. Its hydrochloride salt is registered under CAS number 199486-37-8 . This compound's strategic importance lies in its trifunctional nature: a reactive primary amine, an electron-withdrawing nitro group, and a fluorine atom, all attached to a phenyl ring. This unique combination of functional groups makes it a valuable scaffold for the synthesis of complex molecules, particularly in the development of targeted therapeutics such as kinase inhibitors. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate, while the nitro group can be a precursor to an amino group or other functionalities. This guide provides a comprehensive overview of the synthesis, properties, and applications of (3-Fluoro-4-nitrophenyl)methanamine, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of (3-Fluoro-4-nitrophenyl)methanamine is essential for its handling, characterization, and application in synthesis.

PropertyValueSource
CAS Number 160538-52-3BLDpharm[1]
Molecular Formula C₇H₇FN₂O₂Sigma-Aldrich
Molecular Weight 170.14 g/mol -
Appearance PowderSigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzylic protons (CH₂) and the aromatic protons, with coupling patterns influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms, with the chemical shifts influenced by the electronegative fluorine and nitro groups.

  • ¹⁹F NMR: The fluorine NMR will show a characteristic signal for the single fluorine atom, providing a sensitive probe of the molecule's electronic environment.[2]

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of (3-Fluoro-4-nitrophenyl)methanamine: A Focus on Chemoselectivity

The primary and most efficient route for the synthesis of (3-Fluoro-4-nitrophenyl)methanamine is the chemoselective reduction of 3-fluoro-4-nitrobenzonitrile. The key challenge in this transformation is to reduce the nitrile group to a primary amine while leaving the nitro group intact. This requires careful selection of reagents and reaction conditions.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for nitrile reduction. However, achieving selectivity in the presence of a nitro group can be challenging, as many common catalysts will also reduce the nitro functionality. The choice of catalyst, solvent, and reaction conditions is therefore critical.

Experimental Protocol: Selective Catalytic Hydrogenation

  • Reactor Setup: In a high-pressure reactor, dissolve 3-fluoro-4-nitrobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or a mixture of dichloromethane and water.

  • Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). The choice of a specific type of Pd/C and the presence of additives like acids can influence selectivity.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 3-6 bar) and stir the reaction mixture at a controlled temperature (e.g., 30-80°C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, carefully filter the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (3-Fluoro-4-nitrophenyl)methanamine by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.

Rationale behind experimental choices: The use of a palladium catalyst is common for hydrogenations. The solvent system is chosen to ensure the solubility of the starting material and to modulate the catalyst's activity. The control of pressure and temperature is crucial for achieving the desired selectivity.

G start 3-Fluoro-4-nitrobenzonitrile reagents H₂, Pd/C Ethanol/DCM start->reagents Dissolve reaction Catalytic Hydrogenation reagents->reaction React workup Filtration & Concentration reaction->workup Process purification Column Chromatography workup->purification Isolate product (3-Fluoro-4-nitrophenyl)methanamine purification->product Purify G cluster_synthesis Inhibitor Synthesis cluster_pathway Cellular Pathway amine (3-Fluoro-4-nitrophenyl)methanamine coupling Coupling Reaction (e.g., Buchwald-Hartwig) amine->coupling quinazoline Quinazoline Core quinazoline->coupling inhibitor Quinazoline-based Inhibitor Precursor coupling->inhibitor aurkb Aurora Kinase B (AURKB) inhibitor->aurkb Inhibits substrate Histone H3, Other Substrates aurkb->substrate Phosphorylates mitosis Proper Mitosis substrate->mitosis cancer Cancer Cell Proliferation mitosis->cancer Regulates G sample Synthesized (3-Fluoro-4-nitrophenyl)methanamine hplc HPLC Analysis sample->hplc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ms Mass Spectrometry sample->ms purity Purity Assessment hplc->purity identity Structural Confirmation nmr->identity ms->identity pass QC Pass purity->pass fail QC Fail purity->fail identity->pass identity->fail

Sources

Exploratory

An In-Depth Technical Guide to (3-Fluoro-4-nitrophenyl)methanamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (3-Fluoro-4-nitrophenyl)methanamine, a key building block in medicinal chemistry. It delves into t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Fluoro-4-nitrophenyl)methanamine, a key building block in medicinal chemistry. It delves into the molecule's structural characteristics, validated synthesis protocols, and its significant role in the development of novel therapeutics.

Introduction: A Versatile Scine in Drug Discovery

(3-Fluoro-4-nitrophenyl)methanamine, also known as 3-fluoro-4-nitrobenzylamine, is a substituted aromatic amine that has garnered significant interest in the field of pharmaceutical sciences. Its unique molecular architecture, featuring a fluorine atom and a nitro group on the benzene ring, imparts distinct chemical properties that make it a valuable intermediate in the synthesis of complex, biologically active molecules.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule to its target, a crucial aspect in modern drug design.[3] The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a synthetic handle for further chemical transformations, such as reduction to an amino group.

This guide will explore the detailed molecular structure of (3-Fluoro-4-nitrophenyl)methanamine, provide a step-by-step synthesis protocol, and discuss its applications, particularly in the context of medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of (3-Fluoro-4-nitrophenyl)methanamine is fundamental to its reactivity and utility as a synthetic intermediate.

Structural Formula and Key Identifiers

The compound consists of a benzylamine core with a fluorine atom at the 3-position and a nitro group at the 4-position of the phenyl ring.

PropertyValueSource
IUPAC Name (3-Fluoro-4-nitrophenyl)methanamineJ&K Scientific[2]
CAS Number 160538-52-3BLDpharm[4]
Molecular Formula C7H7FN2O2Santa Cruz Biotechnology[5]
Molecular Weight 170.14 g/mol Santa Cruz Biotechnology[5]
SMILES NCC1=CC=C(=O)C(F)=C1BLDpharm[4]
InChI Key UALXEVNNBBBYCG-UHFFFAOYSA-NJ&K Scientific[2]

A hydrochloride salt form is also commonly available with the CAS number 199486-37-8 and a molecular formula of C7H8ClFN2O2.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH2-), and the amine protons (-NH2). The coupling patterns and chemical shifts of the aromatic protons would be influenced by the fluorine and nitro substituents.

    • ¹³C NMR : The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, with the chemical shifts being characteristic of aromatic, benzylic, and functional group-substituted carbons.

    • ¹⁹F NMR : This technique would provide a specific signal for the fluorine atom, offering valuable information about its chemical environment.[9]

  • Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine, the C-H stretching of the aromatic and methylene groups, the C=C stretching of the aromatic ring, and the strong asymmetric and symmetric stretching vibrations of the nitro group.[10]

  • Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound by identifying the molecular ion peak. Fragmentation patterns could provide further structural information.

Synthesis and Purification

(3-Fluoro-4-nitrophenyl)methanamine is typically synthesized from commercially available starting materials. A common synthetic route involves the nitration of a fluorinated precursor followed by functional group manipulations.

Synthetic Pathway

A plausible and efficient synthesis starts from 3-fluorotoluene. The overall transformation can be visualized as a multi-step process.

Synthesis_Pathway A 3-Fluorotoluene B 3-Fluoro-4-nitrotoluene A->B Nitration (HNO₃, H₂SO₄) C 3-Fluoro-4-nitrobenzoic acid B->C Oxidation (e.g., KMnO₄ or K₂Cr₂O₇) D (3-Fluoro-4-nitrophenyl)methanol C->D Reduction (e.g., BH₃·THF or LiAlH₄) E (3-Fluoro-4-nitrophenyl)methanamine D->E Amination (e.g., Mitsunobu reaction or conversion to benzyl halide followed by amination)

Caption: Synthetic workflow for (3-Fluoro-4-nitrophenyl)methanamine.

Detailed Experimental Protocol

This protocol outlines a representative synthesis based on established chemical transformations.[11][12]

Step 1: Nitration of 3-Fluorotoluene to 3-Fluoro-4-nitrotoluene [12]

  • To a stirred mixture of concentrated nitric acid and concentrated sulfuric acid, cooled in an ice bath, slowly add 3-fluorotoluene while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at low temperature for a specified period, then allow the reaction to proceed at room temperature.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., chloroform).

  • Wash the organic layer with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield crude 3-fluoro-4-nitrotoluene.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous methanol).

Step 2: Oxidation of 3-Fluoro-4-nitrotoluene to 3-Fluoro-4-nitrobenzoic acid [11]

  • Suspend 3-fluoro-4-nitrotoluene in a solution of a strong oxidizing agent, such as potassium dichromate in glacial acetic acid and concentrated sulfuric acid.

  • Heat the reaction mixture to facilitate the oxidation of the methyl group to a carboxylic acid.

  • After cooling, quench the reaction with ice and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer, dry, and concentrate to obtain 3-fluoro-4-nitrobenzoic acid.

Step 3: Reduction of 3-Fluoro-4-nitrobenzoic acid to (3-Fluoro-4-nitrophenyl)methanol

  • Dissolve 3-fluoro-4-nitrobenzoic acid in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Slowly add a reducing agent, for example, a borane-THF complex (BH₃·THF), at a controlled temperature.

  • After the reaction is complete, quench carefully with water or a dilute acid.

  • Extract the product into an organic solvent, wash, dry, and concentrate to yield (3-fluoro-4-nitrophenyl)methanol.

Step 4: Conversion of (3-Fluoro-4-nitrophenyl)methanol to (3-Fluoro-4-nitrophenyl)methanamine

This step can be achieved through various methods, including a two-step process involving conversion to a benzyl halide followed by amination.

  • Halogenation: React (3-fluoro-4-nitrophenyl)methanol with a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) to form the corresponding benzyl chloride or bromide.

  • Amination: React the resulting benzyl halide with a source of ammonia (e.g., aqueous ammonia or a solution of ammonia in an organic solvent) to displace the halide and form the primary amine.

  • Purify the final product, (3-fluoro-4-nitrophenyl)methanamine, using techniques such as column chromatography or recrystallization of a salt form.

Applications in Medicinal Chemistry

(3-Fluoro-4-nitrophenyl)methanamine is a valuable building block for the synthesis of a wide range of pharmaceutical compounds. Its utility stems from the ability to further elaborate the amine and nitro functionalities.

Role as a Key Intermediate

The primary amine of (3-fluoro-4-nitrophenyl)methanamine can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce diverse substituents. The nitro group can be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups, or participate in coupling reactions.

This compound serves as a crucial intermediate in the synthesis of inhibitors for various enzymes and receptors.[2] For instance, it is used in the development of compounds targeting neurological disorders.[1][2]

Examples in Drug Discovery

While specific drug molecules containing the (3-fluoro-4-nitrophenyl)methanamine core may not be widely publicized, the structural motif is present in numerous patented compounds and research articles exploring novel therapeutic agents. For example, related nitroaromatic compounds are investigated for their antimycobacterial activities.[13] The broader class of fluoro-nitro-substituted aromatics is used in the synthesis of kinase inhibitors and other targeted therapies.[14]

Safety and Handling

(3-Fluoro-4-nitrophenyl)methanamine and its precursors are hazardous chemicals that require careful handling in a well-ventilated laboratory setting.[15][16][17]

  • Hazards : This compound may be harmful if swallowed, and can cause skin and serious eye irritation.[16]

  • Precautions : Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[15][17]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[15][16]

Conclusion

(3-Fluoro-4-nitrophenyl)methanamine is a strategically important building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique combination of a reactive primary amine, a modifiable nitro group, and a beneficial fluorine substituent provides medicinal chemists with a versatile platform for generating novel drug candidates. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in research and development.

References

  • Chem-Impex. (n.d.). 4-Fluoro-3-nitro-benzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid... Retrieved from [Link]

  • Liu, Y., et al. (2019). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. European Journal of Medicinal Chemistry, 182, 111634. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-nitrophenol. PubChem Compound Database. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). (3-Fluoro-4-nitrophenyl)methanamine suppliers and producers. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o750. Retrieved from [Link]

  • ResearchGate. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-3-nitro-benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Methenamine. Retrieved from [Link]

  • Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1037-1045. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Methenamine. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Simpson, A. J., et al. (2015). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 6(11), 6451–6460. Retrieved from [Link]

  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

  • LookChem. (n.d.). 3-Fluoro-4-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-((3-Fluorophenyl)methoxy)phenyl)methanamine hydrochloride. PubChem Compound Database. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of (3-Fluoro-4-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract (3-Fluoro-4-nitrophenyl)methanamine (CAS No. 160538-52-3) is a key building block in contemporary organic synthesis, particularly within the pharma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoro-4-nitrophenyl)methanamine (CAS No. 160538-52-3) is a key building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its unique molecular architecture, featuring a fluorinated nitrophenyl core coupled with a methanamine moiety, makes it a valuable intermediate for constructing complex target molecules. However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling and safety. This guide provides a detailed examination of the potential hazards associated with (3-Fluoro-4-nitrophenyl)methanamine, drawing upon data from structurally analogous compounds to establish a robust framework for risk assessment and mitigation. It outlines comprehensive protocols for safe handling, storage, emergency response, and disposal, aiming to empower researchers to work with this compound with the highest degree of safety and scientific integrity.

Introduction: Understanding the Compound

(3-Fluoro-4-nitrophenyl)methanamine belongs to the class of nitroaromatic compounds, which are widely recognized for their energetic properties and biological activity. The presence of a nitro group (-NO2) ortho to a fluorine atom on the benzene ring significantly influences the compound's reactivity and toxicological profile. The methanamine group (-CH2NH2) provides a key reactive handle for further synthetic transformations.

Hazard Identification and Risk Assessment

The primary hazards associated with (3-Fluoro-4-nitrophenyl)methanamine are inferred from related compounds containing fluoro, nitro, and amine functionalities. A thorough risk assessment should be conducted before any handling of this compound.

Toxicological Profile (Inferred)

Based on data for analogous compounds such as 3-fluoro-4-methylaniline and other nitrophenols, (3-Fluoro-4-nitrophenyl)methanamine should be treated as a hazardous substance with the potential for significant health effects.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][3][4]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[1][3][4][5]

  • Respiratory Sensitization: May cause respiratory irritation.[2][6]

  • Germ Cell Mutagenicity: Data not available for the specific compound, but some nitroaromatics have shown mutagenic potential.

  • Carcinogenicity: Data not available.

  • Reproductive Toxicity: Data not available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory system irritation.[1][2]

  • Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause organ damage.[7]

Physicochemical Hazards
  • Flammability: While not expected to be highly flammable, it is a combustible solid.[5] Like many organic powders, it may form explosive dust-air mixtures if dispersed in sufficient concentration.[5]

  • Reactivity: The nitro group suggests potential for thermal instability at elevated temperatures. It is incompatible with strong oxidizing agents, strong bases, acids, acid anhydrides, acid chlorides, and chloroformates.[3]

The following diagram illustrates the key reactivity hazards:

Reactivity_Hazards Figure 1: Potential Reactivity Hazards of (3-Fluoro-4-nitrophenyl)methanamine substance (3-Fluoro-4-nitrophenyl)methanamine oxidizers Strong Oxidizing Agents substance->oxidizers Vigorous/Explosive Reaction bases Strong Bases substance->bases Decomposition / Unstable Products acids Acids / Acid Anhydrides / Acid Chlorides substance->acids Exothermic Reaction heat Excessive Heat / Open Flames substance->heat Thermal Decomposition / Release of Toxic Fumes (NOx, HF)

Caption: Potential Reactivity Hazards.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential for handling (3-Fluoro-4-nitrophenyl)methanamine.

Engineering Controls
  • Ventilation: All handling of the solid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling (3-Fluoro-4-nitrophenyl)methanamine, based on best practices for analogous compounds.

Body PartRecommended ProtectionStandardRationale
Eyes/Face Chemical safety goggles and a face shield.ANSI Z87.1 / EN 166Protects against splashes and airborne particles.[7]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-retardant lab coat and closed-toe shoes are required.EN 374Prevents skin contact and absorption.[5][7]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup.NIOSH/MSHAPrevents inhalation of dusts and vapors.[3]

Experimental Protocols: A Step-by-Step Guide

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][8] The storage area should be clearly marked with the appropriate hazard warnings.

Weighing and Dispensing
  • Preparation: Don all required PPE before entering the designated handling area.

  • Containment: Perform all weighing and dispensing operations within a chemical fume hood.

  • Static Control: Use anti-static tools and ground equipment where necessary to prevent ignition of dust.[8]

  • Cleaning: Clean all spills immediately using appropriate procedures (see Section 5).

Disposal
  • Waste Characterization: All waste containing (3-Fluoro-4-nitrophenyl)methanamine must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[3][4] Do not discharge to sewer systems.[8]

The following workflow diagram outlines the safe handling process:

Safe_Handling_Workflow Figure 2: Safe Handling Workflow for (3-Fluoro-4-nitrophenyl)methanamine start Start: Obtain Compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh and Dispense fume_hood->weigh reaction Perform Reaction weigh->reaction waste Collect Waste in Labeled Container reaction->waste decontaminate Decontaminate Work Area waste->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose

Caption: Safe Handling Workflow.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid creating dust. Carefully sweep up the material and place it in a sealed container for disposal.[4]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a direct water jet.[5]

Conclusion

(3-Fluoro-4-nitrophenyl)methanamine is a valuable synthetic intermediate that demands a high level of respect and care in its handling. By understanding its potential hazards through the lens of structurally related compounds and by rigorously adhering to the safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. A culture of safety, grounded in scientific understanding and proactive risk management, is paramount when working with such specialized chemical entities.

References

  • Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]

Sources

Exploratory

(3-Fluoro-4-nitrophenyl)methanamine: A Critical Synthon in the Development of Next-Generation TRPV1 Antagonists

A Technical Whitepaper by a Senior Application Scientist Executive Summary In the landscape of modern medicinal chemistry, the strategic placement of halogens and functional handles on aromatic rings dictates both the sy...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper by a Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, the strategic placement of halogens and functional handles on aromatic rings dictates both the synthetic versatility and the pharmacokinetic profile of the resulting active pharmaceutical ingredient (API). (3-Fluoro-4-nitrophenyl)methanamine (CAS: 160538-52-3 for the free base; 199486-37-8 for the hydrochloride salt)[1] represents a masterclass in such rational design. Also known as 3-fluoro-4-nitrobenzylamine, this compound serves as the foundational building block for synthesizing highly potent, competitive Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, most notably JYL 1421 (SC 0030) [2].

This technical guide deconstructs the structural rationale, pharmacological significance, and self-validating synthetic workflows associated with (3-Fluoro-4-nitrophenyl)methanamine, providing a comprehensive roadmap for researchers and drug development professionals.

Structural Rationale & Chemical Identity

The utility of (3-Fluoro-4-nitrophenyl)methanamine stems from its trifunctional nature, which allows for highly orthogonal, step-wise modifications:

  • The Benzylic Amine: Provides a highly nucleophilic handle for immediate functionalization (e.g., sulfonylation) without interfering with the aromatic ring[2].

  • The Nitro Group: Acts as a masked aniline. Its strong electron-withdrawing nature stabilizes the ring during early synthetic steps, and it can be selectively reduced to a primary amine at a later stage for further coupling[2].

  • The Fluorine Atom: Positioned ortho to the nitro group (and subsequent amine), the fluorine atom sterically and electronically modulates the nucleophilicity of the resulting aniline. In the final API (like JYL 1421), this fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulates the pKa of adjacent hydrogen-bond donors, optimizing binding affinity within the TRPV1 active site[3].

Strategic Application: The JYL 1421 Paradigm

The most prominent application of (3-Fluoro-4-nitrophenyl)methanamine is in the synthesis of JYL 1421 , a next-generation TRPV1 receptor antagonist[2]. The TRPV1 receptor is an integrator molecule on primary afferent neurons, playing a central role in nociception (pain signaling) and inflammatory processes[4].

Historically, capsazepine was the reference antagonist for TRPV1. However, JYL 1421, derived from the 3-fluoro-4-nitrobenzylamine scaffold, demonstrates vastly superior selectivity and potency[4]. By antagonizing capsaicin-induced calcium uptake, JYL 1421 effectively silences the downstream release of neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP)[4].

TRPV1Pathway Stimulus Noxious Stimuli (Capsaicin / Heat) Receptor TRPV1 Receptor (Sensory Neurons) Stimulus->Receptor Activates IonFlux Calcium (Ca2+) Influx Receptor->IonFlux Channel Opening Response Neuropeptide Release (Substance P, CGRP) IonFlux->Response Depolarization Pathology Nociception & Inflammation Response->Pathology Pain Signaling Inhibitor JYL 1421 (Competitive Antagonist) Inhibitor->Receptor Blocks (IC50 = 8 nM)

Mechanism of action of JYL 1421 inhibiting the TRPV1 nociceptive signaling pathway.

Quantitative Pharmacological Profiling

The structural integration of the 3-fluoro-4-amino motif (derived from our starting material) into the methanesulfonamide framework yields profound pharmacological advantages. The table below summarizes the quantitative superiority of JYL 1421 over the legacy compound, capsazepine.

Pharmacological ParameterJYL 1421 (SC 0030)Capsazepine (Reference)Biological Implication
TRPV1 IC₅₀ (Ca²⁺ Influx) 8 nM[5]~400 nMJYL 1421 requires significantly lower dosing to achieve channel blockade.
Binding Affinity (Kᵢ) 8.0 ± 0.3 nM[3]~200 nMDemonstrates highly specific, competitive antagonism at the capsaicin binding site.
In Vivo Efficacy (Hypotension) Inhibits at 0.4 - 1.6 mg/kg (i.v.)[5]Fails to inhibit up to 2 mg/kg[5]Proves superior systemic efficacy in blocking the Bezold-Jarisch reflex.
Neuropeptide Release Inhibition IC₅₀ = 0.1 - 2 μM[4]Less effectiveEffectively halts Substance P and CGRP release from isolated tracheae.

Self-Validating Experimental Methodologies

To transform (3-Fluoro-4-nitrophenyl)methanamine into JYL 1421, a precise, three-step synthetic workflow is employed[2]. As a Senior Application Scientist, I mandate that protocols must not merely list steps, but must embed causality and in-process validation to ensure reproducibility and prevent catastrophic downstream failures.

SynthesisWorkflow SM Starting Material (3-Fluoro-4-nitrophenyl) methanamine Step1 Step 1: Sulfonylation MsCl, TEA, DCM SM->Step1 Int1 Intermediate 1 N-(3-fluoro-4-nitrobenzyl) methanesulfonamide Step1->Int1 Step2 Step 2: Reduction H2, Pd/C, MeOH Int1->Step2 Int2 Intermediate 2 N-(4-amino-3-fluorobenzyl) methanesulfonamide Step2->Int2 Step3 Step 3: Thiourea Coupling 4-t-butylbenzyl isothiocyanate Int2->Step3 Prod Target API JYL 1421 (TRPV1 Antagonist) Step3->Prod

Synthetic workflow from (3-Fluoro-4-nitrophenyl)methanamine to the TRPV1 antagonist JYL 1421.

Step 1: Sulfonylation of the Benzylic Amine

Objective: Convert the primary amine to a methanesulfonamide[2].

  • Procedure: Dissolve (3-Fluoro-4-nitrophenyl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool to 0°C. Dropwise, add methanesulfonyl chloride (MsCl, 1.1 eq). Stir for 2 hours, warming to room temperature.

  • Causality: TEA is strictly required as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the unreacted starting material would protonate into an inert ammonium salt, stalling the reaction at 50% conversion. The 0°C initialization prevents exothermic runaway and potential bis-sulfonylation.

  • Self-Validation Check: Wash the organic layer with 1M HCl, then with saturated NaHCO₃. Validation: The pH of the final aqueous wash must be neutral (~7.0). If it is acidic, unreacted MsCl remains, which will poison the palladium catalyst in Step 2.

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group to an aniline without causing hydrodefluorination[2].

  • Procedure: Dissolve Intermediate 1 in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂, then introduce H₂ gas via a balloon (1 atm). Stir vigorously at room temperature.

  • Causality: The nitro group is highly susceptible to reduction, but the adjacent aromatic fluorine is at risk of being cleaved (hydrodefluorination) under high pressure or elevated temperatures. Utilizing mild conditions (1 atm H₂, ambient temperature) ensures strict chemoselectivity for the nitro group.

  • Self-Validation Check: Calculate the theoretical volume of H₂ required (3 moles of H₂ per mole of substrate). Validation: The reaction is deemed complete only when hydrogen uptake ceases exactly at the theoretical volume. Monitor via TLC (Hexanes:EtOAc); the disappearance of the UV-active, yellow nitro-compound spot confirms completion.

Step 3: Thiourea Formation

Objective: Couple the resulting aniline with an isothiocyanate to form the final JYL 1421 pharmacophore[2].

  • Procedure: Dissolve Intermediate 2 (N-(4-amino-3-fluorobenzyl)methanesulfonamide) in anhydrous acetonitrile. Add 4-tert-butylbenzyl isothiocyanate (1.05 eq). Heat to 60°C for 4-6 hours.

  • Causality: The nucleophilic aniline attacks the electrophilic central carbon of the isothiocyanate. The presence of the ortho-fluorine atom slightly reduces the nucleophilicity of the aniline compared to a non-fluorinated analog. Heating to 60°C provides the necessary activation energy to drive the thiourea formation to completion without inducing thermal degradation.

  • Self-Validation Check: Upon cooling, the product should precipitate. Validation: Analyze the crude solid via LC-MS. The presence of the molecular ion peak [M+H]⁺ at m/z 424.1 confirms the successful formation of JYL 1421.

References

  • NCATS Inxight Drugs. "JYL-1421 - Inxight Drugs - ncats." National Center for Advancing Translational Sciences. Available at:[Link]

  • PubMed (NIH). "Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat." National Institutes of Health. Available at:[Link]

Sources

Foundational

Comprehensive Solubility Profiling of (3-Fluoro-4-nitrophenyl)methanamine: Physicochemical Dynamics and Methodological Standards

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary (3-Fluoro-4-nitrophenyl)methanamine, registered under CAS number 160538-52-3[1], is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

(3-Fluoro-4-nitrophenyl)methanamine, registered under CAS number 160538-52-3[1], is a highly versatile fluorinated nitroaromatic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Accurate solubility profiling of this intermediate is critical for optimizing synthetic workflows, designing purification protocols, and predicting the pharmacokinetic behavior of its downstream derivatives. This whitepaper establishes the physicochemical foundations of its solubility, provides a self-validating experimental methodology for thermodynamic solubility determination, and outlines its quantitative solubility profile.

Molecular Architecture and Physicochemical Foundations

The solubility dynamics of (3-Fluoro-4-nitrophenyl)methanamine are dictated by the stereoelectronic interplay between its ionizable primary amine and its highly functionalized aromatic core.

  • Electronic Effects on Basicity: The strong electron-withdrawing nature of the nitro group via resonance and inductive effects (-M, -I), combined with the inductive withdrawal of the ortho-fluorine atom (-I), significantly pulls electron density away from the benzylamine moiety. This effectively lowers the pKa of the primary amine compared to an unsubstituted benzylamine.

  • Solvation Dynamics: In aqueous media, the compound's solubility is strictly pH-dependent, governed by the Henderson-Hasselbalch equation. At low pH, the protonated amine dominates, maximizing aqueous solubility through ion-dipole interactions. In polar organic solvents, the nitro group acts as a potent hydrogen bond acceptor, facilitating high solubility in aprotic solvents.

To ensure accurate analytical profiling, high-purity reference standards (≥95%) must be utilized, as impurities can significantly alter the crystal lattice energy and apparent solubility[2].

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

Standard kinetic solubility assays (e.g., solvent shift methods) are insufficient for rigorous preformulation data. The following shake-flask methodology is designed as a self-validating system to determine true thermodynamic equilibrium solubility.

Step-by-Step Methodology
  • Media Preparation & Dispensing: Prepare standard physiological buffer solutions (pH 1.2, 4.5, 6.8, 7.4) and target organic solvents.

    • Causality: Profiling across the physiological pH range is essential for Biopharmaceutics Classification System (BCS) modeling.

  • Solid Addition: Add an excess of (3-Fluoro-4-nitrophenyl)methanamine solid (approx. 50 mg) to 1 mL of the target solvent in a Type I borosilicate glass vial.

    • Causality: Glass is strictly required over plastic microcentrifuge tubes to prevent the leaching of plasticizers and the non-specific hydrophobic adsorption of the fluorinated aromatic ring.

  • System Suitability Control (Self-Validation): In parallel, execute the exact same procedure using Propranolol (high solubility control) and Amiodarone (low solubility control).

    • Causality: This acts as an internal validation mechanism. If the final quantified solubility of these controls deviates by >5% from established literature values, the entire assay is invalidated, indicating a failure in temperature control or insufficient equilibration time.

  • Thermodynamic Equilibration: Seal the vials and incubate in a thermostatic shaker at 37.0 ± 0.5 °C at 200 rpm for 48 hours.

    • Causality: 48 hours provides sufficient time to overcome the lattice energy of the crystalline solid, ensuring the system transitions from a transient kinetic state to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 15,000 rpm for 15 minutes at 37°C.

    • Causality: Ultracentrifugation is utilized instead of syringe filtration. The highly lipophilic fluorinated aromatic core has a high propensity for non-specific binding to nylon or PTFE filter membranes, which would artificially deplete the solute concentration in the filtrate and yield falsely low solubility data.

  • Quantification: Extract the supernatant, dilute appropriately in the mobile phase, and quantify via LC-MS/MS against a validated calibration curve.

Workflow Visualization

SolubilityWorkflow N1 Compound Dispensing CAS 160538-52-3 N2 Buffer & Solvent Addition (Aqueous & Organic) N1->N2 Excess solid added N3 Thermodynamic Equilibration (37°C, 48h, 200 rpm) N2->N3 Self-validating controls N4 Phase Separation (Ultracentrifugation) N3->N4 Isothermal state N5 LC-MS/MS Quantification N4->N5 Supernatant extraction N6 Solubility Data Profiling N5->N6 Peak integration

Standardized thermodynamic solubility determination and quantification workflow.

Quantitative Data Summaries

The following tables summarize the fundamental properties and the expected solubility behavior of (3-Fluoro-4-nitrophenyl)methanamine based on its structural class and available chemical data[3],[4]. (Note: Specific empirical solubility values are provided as benchmark estimates based on predictive physicochemical modeling for this specific scaffold).

Table 1: Fundamental Physicochemical Properties
PropertyValue
Compound Name (3-Fluoro-4-nitrophenyl)methanamine
CAS Number 160538-52-3[1]
Molecular Formula C7H7FN2O2[3]
Molecular Weight 170.141 g/mol [3]
Typical Purity Standard ≥ 95%[2]
Chemical Category Fluorinated Building Block / Nitro Aromatic[1]
Table 2: Aqueous Solubility Profile (pH-Dependent)
Media / BufferpHTemp (°C)Estimated Solubility (mg/mL)Dominant Solute Species
Simulated Gastric Fluid (SGF)1.237> 25.0Protonated Amine (Cation)
Acetate Buffer4.537~ 12.5Protonated Amine (Cation)
Phosphate Buffer6.837~ 1.8Mixed (Cation / Free Base)
Phosphate Buffered Saline7.437< 0.5Free Base (Neutral)
Table 3: Organic Solvent Solubility Profile
SolventPolarity IndexTemp (°C)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO)7.225> 100.0Strong H-bond acceptance by solvent
Methanol (MeOH)5.125~ 45.0Protic H-bond donation/acceptance
Acetonitrile (ACN)5.825~ 20.0Dipole-dipole interactions
n-Hexane0.125< 0.1Highly lipophilic, lacks H-bonding capacity

References

  • Title: CAS 160538-52-3 | (3-Fluoro-4-nitrophenyl)methanamine,≥95% Source: Howei Pharm URL: [Link]

  • Title: GHS 11 (Rev.11) SDS Word 下载CAS: 160538-52-3 Source: XiXisys URL: [Link]

Sources

Exploratory

key intermediates in (3-Fluoro-4-nitrophenyl)methanamine synthesis

An In-Depth Technical Guide to Key Intermediates in the Synthesis of (3-Fluoro-4-nitrophenyl)methanamine Introduction (3-Fluoro-4-nitrophenyl)methanamine is a valuable fluorinated nitroaromatic building block in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Key Intermediates in the Synthesis of (3-Fluoro-4-nitrophenyl)methanamine

Introduction

(3-Fluoro-4-nitrophenyl)methanamine is a valuable fluorinated nitroaromatic building block in medicinal chemistry and drug discovery. The presence of a fluorine atom, a reducible nitro group, and a reactive primary amine on a benzyl scaffold provides a trifecta of functional handles for the construction of complex molecular architectures. This guide offers a detailed examination of the primary synthetic pathways to this compound, focusing on the synthesis, properties, and strategic utilization of its key chemical intermediates. As a senior application scientist, this document is structured to provide not just protocols, but a deep understanding of the causality behind the synthetic choices, ensuring a robust and reproducible approach for researchers in the field.

Core Synthetic Strategies: A Strategic Overview

The synthesis of (3-Fluoro-4-nitrophenyl)methanamine can be approached from several strategic directions, primarily converging from two highly versatile intermediates: a benzonitrile or a benzaldehyde. A third, less common route originates from the corresponding toluene derivative. The choice of pathway often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.

The following diagram illustrates the main convergent synthetic pathways.

cluster_start Commercially Available Starting Materials cluster_intermediates Key Intermediates cluster_final Target Molecule 4-Fluorobenzonitrile 4-Fluorobenzonitrile 3-Fluorotoluene 3-Fluorotoluene 3-Fluoro-4-nitrotoluene 3-Fluoro-4-nitrotoluene 3-Fluorotoluene->3-Fluoro-4-nitrotoluene Nitration 3-Fluoro-4-nitrobenzonitrile 3-Fluoro-4-nitrobenzonitrile Target (3-Fluoro-4-nitrophenyl)methanamine 3-Fluoro-4-nitrobenzonitrile->Target Nitrile Reduction 3-Fluoro-4-nitrobenzaldehyde 3-Fluoro-4-nitrobenzaldehyde 3-Fluoro-4-nitrotoluene->3-Fluoro-4-nitrobenzaldehyde Oxidation 3-Fluoro-4-nitrobenzaldehyde->Target Reductive Amination

Caption: Overview of primary synthetic routes to (3-Fluoro-4-nitrophenyl)methanamine.

Pathway I: The Nitrile Route via 3-Fluoro-4-nitrobenzonitrile

This pathway is arguably the most direct and widely documented approach. It involves the nitration of a commercially available precursor to form the key nitrile intermediate, which is then reduced to the target primary amine.

Key Intermediate: 3-Fluoro-4-nitrobenzonitrile

3-Fluoro-4-nitrobenzonitrile (CAS 218632-01-0) is a crystalline solid that serves as a pivotal intermediate.[1] Its structure contains the requisite fluoro and nitro substituents, with the nitrile group acting as a stable and reliable precursor to the aminomethyl group.[2] The primary synthesis involves an electrophilic aromatic substitution (nitration) on 4-fluorobenzonitrile.

Start 4-Fluorobenzonitrile Reagents KNO₃ / H₂SO₄ (Nitrating Mixture) Product 3-Fluoro-4-nitrobenzonitrile Reagents->Product Electrophilic Aromatic Substitution @ 0°C

Caption: Synthesis of 3-Fluoro-4-nitrobenzonitrile via nitration.

Expertise & Causality: The fluorine atom is an ortho-, para- director, while the nitrile group is a meta- director. In 4-fluorobenzonitrile, these directing effects are synergistic, strongly activating the position ortho to the fluorine (and meta to the nitrile) for electrophilic attack by the nitronium ion (NO₂⁺). Performing the reaction at low temperatures (0°C) is critical to control the exothermicity of the nitration and prevent the formation of unwanted byproducts.[3]

Experimental Protocol: Synthesis of 3-Fluoro-4-nitrobenzonitrile

This protocol is adapted from established procedures for the nitration of fluorinated aromatics.[4][5]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and an ice bath, add a suitable amount of silica gel to concentrated sulfuric acid (125 ml) at 0°C, ensuring the slurry remains stirrable.[4]

  • Reagent Addition: To this vigorously stirred mixture, add 4-fluorobenzonitrile (12.5 g, 103 mmol) while maintaining the temperature at 0°C.[4] Subsequently, add potassium nitrate (10.4 g, 103 mmol) portion-wise, ensuring the temperature does not rise significantly.[4]

  • Reaction: Stir the reaction mixture at 0°C for 20-30 minutes. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[3]

  • Work-up and Isolation: Upon completion, pass the entire reaction mixture through a short pad of silica gel to capture the sulfuric acid.[4] Elute the product from the silica gel using methylene chloride.

  • Purification: Evaporate the solvent under reduced pressure to yield the crude product as a crystalline solid.[4] Further purification can be achieved by recrystallization from an ethanol/water mixture to afford pure 3-Fluoro-4-nitrobenzonitrile.

Final Transformation: Reduction to (3-Fluoro-4-nitrophenyl)methanamine

The reduction of the nitrile group to a primary amine is the final and critical step. The primary challenge is achieving selectivity; the chosen reducing agent must reduce the nitrile without affecting the nitro group.

Expertise & Causality: Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) would reduce both the nitrile and the nitro group.[2] Therefore, catalytic hydrogenation is the method of choice. Catalysts like Raney Nickel or Palladium on carbon (Pd/C) under controlled hydrogen pressure can selectively reduce the nitrile. The choice of solvent and catalyst loading is crucial to prevent over-reduction.

Start 3-Fluoro-4-nitrobenzonitrile Reagents H₂ (gas) / Catalyst (e.g., Raney Ni, Pd/C) Product (3-Fluoro-4-nitrophenyl)methanamine Reagents->Product Catalytic Hydrogenation

Caption: Selective reduction of the nitrile intermediate to the target amine.

Experimental Protocol: General Nitrile Reduction
  • Reaction Setup: Dissolve 3-Fluoro-4-nitrobenzonitrile in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.[2]

  • Catalyst Addition: Add a catalytic amount of Raney Nickel or a Palladium-based catalyst to the solution under an inert atmosphere.[2]

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analytical techniques such as TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of celite.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude (3-Fluoro-4-nitrophenyl)methanamine, which can be purified further if necessary.[2]

Pathway II: The Aldehyde Route via 3-Fluoro-4-nitrobenzaldehyde

This alternative pathway utilizes reductive amination, a cornerstone reaction in medicinal chemistry for C-N bond formation.[6] The key intermediate, 3-Fluoro-4-nitrobenzaldehyde, is a versatile precursor for this transformation.[7]

Key Intermediate: 3-Fluoro-4-nitrobenzaldehyde

3-Fluoro-4-nitrobenzaldehyde (CAS 160538-51-2) is a pale yellow solid that serves as the electrophilic component in the reductive amination sequence.[8] It can be synthesized via the oxidation of 3-fluoro-4-nitrotoluene.[9]

Final Transformation: Reductive Amination

Reductive amination is a one-pot process that combines the formation of an imine (or iminium ion) from an aldehyde and an amine source (like ammonia), followed by its immediate reduction to the corresponding amine.[10]

Expertise & Causality: This method avoids the direct alkylation of ammonia, which is often difficult to control. The key to a successful reductive amination is the use of a reducing agent that is selective for the imine/iminium ion over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they are less reactive towards carbonyls at neutral or slightly acidic pH but readily reduce the protonated imine intermediate.[10]

Experimental Workflow: Reductive Amination

A 1. Mix Aldehyde, Ammonia Source (e.g., NH₄OAc), and Solvent (e.g., MeOH) B 2. In-situ Imine Formation A->B Equilibrium C 3. Add Selective Reducing Agent (e.g., NaBH₃CN) B->C D 4. Imine Reduction C->D E 5. Acid/Base Work-up & Product Isolation D->E

Caption: Step-by-step workflow for the reductive amination of 3-fluoro-4-nitrobenzaldehyde.

Experimental Protocol: General Reductive Amination
  • Reaction Setup: Dissolve 3-Fluoro-4-nitrobenzaldehyde (1.0 eq) and an ammonia source such as ammonium acetate (5-10 eq) in a suitable solvent like methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine in equilibrium.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde and imine intermediates.

  • Work-up: Quench the reaction by carefully adding dilute aqueous HCl. Basify the mixture with aqueous NaOH or NaHCO₃ and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target amine.

Comparative Analysis of Synthetic Routes

The choice between the nitrile and aldehyde routes depends on several factors, including reagent availability, safety considerations, and scalability.

FeaturePathway I: Nitrile RoutePathway II: Aldehyde Route
Key Intermediate 3-Fluoro-4-nitrobenzonitrile3-Fluoro-4-nitrobenzaldehyde
Starting Material 4-Fluorobenzonitrile3-Fluoro-4-nitrotoluene
Key Transformation Selective catalytic hydrogenationOne-pot reductive amination
Common Reagents H₂, Raney Ni or Pd/CNH₄OAc, NaBH₃CN or NaBH(OAc)₃
Causality/Insights Requires careful control of hydrogenation conditions to maintain the nitro group. The nitrile intermediate is very stable.Utilizes mild and selective reducing agents. The reaction is often performed in a single pot, improving operational efficiency.[11]
Safety Concerns Handling of hydrogen gas under pressure and pyrophoric catalysts (Raney Ni).Use of toxic cyanoborohydride reagents (though alternatives exist).

Conclusion

The synthesis of (3-Fluoro-4-nitrophenyl)methanamine is most efficiently achieved through two primary strategic pathways, each centered around a key intermediate: 3-fluoro-4-nitrobenzonitrile or 3-fluoro-4-nitrobenzaldehyde. The nitrile route, involving nitration followed by selective catalytic hydrogenation, is robust and well-documented. The aldehyde route, which relies on the powerful and versatile reductive amination reaction, offers the elegance and efficiency of a one-pot process. A thorough understanding of the reactivity of these intermediates and the causality behind the chosen reaction conditions empowers researchers to select and optimize the synthetic pathway that best aligns with their laboratory capabilities and project goals.

References

  • Benchchem. Application Note and Protocol: Large-Scale Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • Benchchem. Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • CymitQuimica. CAS 218632-01-0: 3-Fluoro-4-nitrobenzonitrile.
  • ChemicalBook. 4-FLUORO-3-NITROBENZONITRILE synthesis.
  • Benchchem. An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.
  • Benchchem.
  • Benchchem. Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile.
  • Guidechem.
  • Organic Syntheses Procedure. o-NITROBENZALDEHYDE.
  • Guidechem. What are the characteristics and synthesis methods of 3-Fluoro-4-nitrobenzoic acid? - FAQ.
  • Chem-Impex. 4-Fluoro-3-nitrobenzaldehyde.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Fluoro-4-nitrobenzaldehyde | 160538-51-2.
  • Sigma-Aldrich. 3-Fluoro-4-nitrobenzonitrile.
  • Benchchem. An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • Master Organic Chemistry.
  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • Synple Chem.
  • Benchchem. A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).

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Protocols & Analytical Methods

Method

use of (3-Fluoro-4-nitrophenyl)methanamine in medicinal chemistry

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical organic chemistry and applied drug discovery. When working with building blocks like (3-Fluoro-4-nitrophenyl)m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical organic chemistry and applied drug discovery. When working with building blocks like (3-Fluoro-4-nitrophenyl)methanamine (CAS: 160538-52-3) , it is not enough to simply follow a recipe; one must understand the chemical causality driving each transformation. This document provides a comprehensive, self-validating framework for utilizing this highly versatile scaffold in the synthesis of advanced medicinal agents.

Chemical Profiling & Mechanistic Rationale

(3-Fluoro-4-nitrophenyl)methanamine is a trifunctional building block characterized by three distinct reactive sites, each offering orthogonal reactivity. Understanding the electronic interplay between these groups is critical for designing successful synthetic routes[1].

  • The Benzylic Amine (C1): Unlike anilines, the primary amine is separated from the aromatic ring by a methylene bridge. This prevents the lone pair from delocalizing into the pi-system, rendering the benzylic amine highly nucleophilic and basic. This allows for chemoselective N-acylation or reductive amination without affecting the rest of the molecule[1].

  • The Ortho-Fluoronitro System (C3 & C4): The nitro group at the para-position relative to the methanamine is a powerful electron-withdrawing group (EWG). Crucially, the fluorine atom is situated ortho to this nitro group. This specific topology highly activates the C-F bond for Nucleophilic Aromatic Substitution (SNAr). When a nucleophile attacks the C3 position, the resulting negative charge in the Meisenheimer intermediate is directly stabilized by the adjacent nitro group, driving the displacement of the fluoride ion with exceptional efficiency[1].

Application Spotlight: Epigenetic & Kinase Inhibitors

The orthogonal reactivity of this scaffold makes it a privileged starting material for complex pharmacophores:

  • Epigenetic Inhibitors (CARM1): Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4) is an epigenetic enzyme that methylates histone H3 and is heavily implicated in cancer proliferation. (3-Fluoro-4-nitrophenyl)methanamine has been successfully utilized to synthesize 1,2-diamine derivatives that act as potent, competitive inhibitors of CARM1[2]. The benzylic amine serves as the anchor for the diamine warhead, while the SNAr/reduction sequence allows for the precise installation of hydrophobic vectors to occupy the enzyme's active site.

  • Kinase Inhibitors: Fluorinated nitroaromatics are critical precursors for synthesizing quinazolines and benzimidazoles. For instance, similar scaffolds are heavily utilized in the preparation of ATP-site inhibitors targeting the Tyrosine Kinase activity of the Epidermal Growth Factor Receptor (EGFR)[3].

Visualizing the Chemical & Biological Workflows

SyntheticWorkflow SM (3-Fluoro-4-nitrophenyl) methanamine Amide 1. Amide Coupling (N-Acylation) SM->Amide R-COOH SNAr 2. SNAr Reaction (F Displacement) Amide->SNAr Nu-H, Base Reduction 3. Nitro Reduction (Aniline Formation) SNAr->Reduction H2, Pd/C Target Target Scaffolds (e.g., Kinase Inhibitors) Reduction->Target Cyclization

Synthetic workflow of (3-Fluoro-4-nitrophenyl)methanamine into medicinal scaffolds.

CARM1Pathway Inhibitor 1,2-Diamine Inhibitor CARM1 CARM1 (PRMT4) Inhibitor->CARM1 Inhibition Methylated H3R17me2a CARM1->Methylated Catalysis SAM SAM Cofactor SAM->CARM1 Substrate Histone H3 Substrate->CARM1 Cancer Cancer Proliferation Methylated->Cancer Activation

Mechanism of CARM1 epigenetic signaling and competitive inhibition by 1,2-diamines.

Validated Experimental Protocols

The following protocols represent a self-validating, three-step linear sequence to convert the raw building block into a highly functionalized aniline ready for heterocyclic cyclization.

Protocol A: Chemoselective Amide Coupling

Objective: Selective N-acylation of the highly nucleophilic benzylic amine. Causality: HATU is selected as the coupling reagent because it generates a highly reactive HOAt ester, driving the reaction to completion rapidly and minimizing potential side reactions with the nitroarene system.

  • Activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature (RT).

  • Coupling: Add (3-Fluoro-4-nitrophenyl)methanamine hydrochloride (1.0 eq). Note: The excess DIPEA is required to free-base the hydrochloride salt.

  • Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS until the primary amine mass is fully consumed.

  • Self-Validating Workup: Quench with H₂O and extract with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ (removes unreacted carboxylic acid), 1M HCl (removes unreacted amine and DIPEA), and brine (breaks emulsions and removes residual DMF).

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the activated fluorine atom with a secondary amine (e.g., morpholine). Causality: DMSO is utilized as a polar aprotic solvent because it poorly solvates anions, thereby maximizing the nucleophilicity of the incoming amine. K₂CO₃ acts as a mild, non-nucleophilic acid scavenger to neutralize the generated HF.

  • Setup: Dissolve the N-acylated intermediate from Protocol A (1.0 eq) in anhydrous DMSO (0.1 M).

  • Reaction: Add K₂CO₃ (2.5 eq) and the nucleophilic amine (e.g., morpholine, 2.0 eq).

  • Heating: Heat the mixture to 80 °C for 4–6 hours. The deep color change (often yellow to deep orange/red) is a visual indicator of the Meisenheimer complex formation.

  • Isolation: Cool to RT and pour the mixture into rapidly stirring ice water. The highly hydrophobic SNAr product will typically precipitate. Filter the solid, wash thoroughly with cold water to remove DMSO, and dry under high vacuum.

Protocol C: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to yield an aniline, setting the stage for downstream cyclization. Causality: Catalytic hydrogenation using Pd/C is highly atom-economical and avoids the harsh acidic conditions or heavy metal waste associated with dissolving metal reductions (e.g., Fe/HCl or SnCl₂).

  • Preparation: Dissolve the SNAr product (1.0 eq) in a 1:1 mixture of MeOH and EtOAc (0.1 M). EtOAc is included to ensure complete solubility of the hydrophobic intermediate.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a gentle stream of Argon to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon). Stir vigorously at RT for 12 hours.

  • Self-Validating Workup: Monitor by TLC (the resulting aniline will be highly polar and stain strongly with ninhydrin). Filter the reaction mixture through a tightly packed pad of Celite. Crucial Step: This ensures complete removal of palladium particulates, which could otherwise cause false positives in downstream biological or enzymatic assays.

  • Isolation: Concentrate the filtrate to afford the pure functionalized aniline.

Quantitative Data Summary

TransformationReagents & ConditionsTypical YieldReaction TimePrimary Mechanistic Driver
Amide Coupling HATU, DIPEA, DMF, RT80–95%2–4 hHigh inherent nucleophilicity of the benzylic amine
SNAr Displacement Sec-Amine, K₂CO₃, DMSO, 80 °C75–90%4–6 hOrtho-nitro stabilization of the Meisenheimer complex
Nitro Reduction H₂ (1 atm), Pd/C, MeOH/EtOAc, RT85–98%12 hCatalytic hydrogenation of polarized N-O bonds

References

  • BenchChem. "(5-Fluoro-2-nitrophenyl)methanamine | 131780-92-2". BenchChem.
  • Ye, F., et al. "Identification of Novel Inhibitors against Coactivator Associated Arginine Methyltransferase 1 Based on Virtual Screening and Biological Assays". NIH (Citing Bioorganic and Medicinal Chemistry Letters. 2009;19(23):6725–6732).
  • ChemicalBook. "7-Fluoro-6-nitro-4-hydroxyquinazoline | 162012-69-3". ChemicalBook.

Sources

Application

experimental protocol for the reduction of 3-fluoro-4-nitrobenzaldehyde

Application Note: Chemoselective Reduction Strategies for 3-Fluoro-4-nitrobenzaldehyde Executive Summary 3-Fluoro-4-nitrobenzaldehyde is a highly versatile fluorinated synthon extensively used in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction Strategies for 3-Fluoro-4-nitrobenzaldehyde

Executive Summary

3-Fluoro-4-nitrobenzaldehyde is a highly versatile fluorinated synthon extensively used in medicinal chemistry and drug development. The molecule presents a unique chemoselectivity challenge due to the presence of three reactive sites: an electrophilic formyl group (-CHO), a reducible nitro group (-NO 2​ ), and a fluorine atom (-F) susceptible to hydrodefluorination under harsh conditions.

As a Senior Application Scientist, I have designed this guide to detail two divergent, field-proven protocols. By manipulating the mechanistic nature of the reducing agents, we can selectively target either the aldehyde or the nitro group while preserving the rest of the molecule.

Mechanistic Rationale & Chemoselectivity

The foundation of any robust synthetic protocol lies in understanding the causality of the reagents chosen.

1. Targeting the Aldehyde (Nucleophilic Hydride Transfer) To synthesize (3-fluoro-4-nitrophenyl)methanol, we utilize Sodium Borohydride (NaBH 4​ ). NaBH 4​ acts as a nucleophilic hydride source that selectively attacks the highly electrophilic carbonyl carbon. It is well established in the literature that NaBH 4​ alone does not reduce nitro compounds under ordinary conditions without the addition of transition metal promoters[1]. This intrinsic limitation becomes our chemoselective advantage, leaving the nitro group completely intact[2].

2. Targeting the Nitro Group (Single-Electron Transfer) To synthesize 4-amino-3-fluorobenzaldehyde, we employ the classic Béchamp-style reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH 4​ Cl). The use of iron powder alongside a mild proton donor is a highly efficient and well-known approach for the chemoselective reduction of nitroarenes[3]. The metallic iron surface donates electrons to the highly reducible nitro group via a single-electron transfer (SET) mechanism. NH 4​ Cl provides a mildly acidic environment (pH ~5.5) that activates the iron surface without triggering acid-catalyzed side reactions (like acetal formation or reductive amination) on the sensitive formyl group.

Chemoselectivity A 3-Fluoro-4-nitrobenzaldehyde (Starting Material) B (3-Fluoro-4-nitrophenyl)methanol (Aldehyde Reduced) A->B NaBH4, MeOH 0 °C to RT (Nucleophilic Hydride) C 4-Amino-3-fluorobenzaldehyde (Nitro Reduced) A->C Fe, NH4Cl EtOH/H2O, 80 °C (Single-Electron Transfer)

Divergent chemoselective reduction pathways for 3-fluoro-4-nitrobenzaldehyde.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both chemoselective pathways, allowing for rapid comparison during experimental design.

ParameterProtocol A (Aldehyde Reduction)Protocol B (Nitro Reduction)
Target Product (3-Fluoro-4-nitrophenyl)methanol4-Amino-3-fluorobenzaldehyde
Reducing Agent NaBH 4​ (1.2 equivalents)Fe powder (5.0 eq) / NH 4​ Cl (5.0 eq)
Solvent System Anhydrous Methanol (MeOH)Ethanol / Water (3:1 v/v)
Temperature 0 °C warming to Room Temp80 °C (Reflux)
Reaction Time 1 – 2 hours2 – 4 hours
Chemoselectivity >95% (Nitro group preserved)>90% (Aldehyde preserved)
Expected Yield 85 – 95%75 – 85%

Experimental Protocols

A protocol must be a self-validating system. The steps below integrate visual cues and physical rationale to ensure reproducibility.

Protocol A: Synthesis of (3-Fluoro-4-nitrophenyl)methanol

Objective: Chemoselective reduction of the formyl group.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-nitrobenzaldehyde (1.0 equiv, e.g., 5.0 mmol, 845 mg) in anhydrous methanol (0.2 M, 25 mL).

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Lowering the temperature suppresses unwanted transesterification and strictly controls the exothermic hydride transfer.

  • Reagent Addition: Slowly add sodium borohydride (NaBH 4​ , 1.2 equiv, 6.0 mmol, 227 mg) in small portions over 10 minutes. Visual Validation: Effervescence (H 2​ gas evolution) will be observed. The cessation of vigorous bubbling indicates the successful dissolution and initial reaction of the hydride.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The product alcohol will appear as a distinct, more polar spot (lower R f​ ) compared to the starting material.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench with distilled water (10 mL) to safely destroy any unreacted borohydride.

  • Extraction & Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the pure alcohol[2].

Protocol B: Synthesis of 4-Amino-3-fluorobenzaldehyde

Objective: Chemoselective reduction of the nitro group.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3-fluoro-4-nitrobenzaldehyde (1.0 equiv, 5.0 mmol, 845 mg) in a solvent mixture of Ethanol and Water (3:1 v/v, 30 mL).

  • Reagent Addition: Add finely powdered Iron (Fe, 5.0 equiv, 25.0 mmol, 1.40 g) and Ammonium Chloride (NH 4​ Cl, 5.0 equiv, 25.0 mmol, 1.34 g).

  • Heating: Heat the vigorously stirring mixture to 80 °C (reflux) for 2–4 hours. Visual Validation: The reaction will transition from a grey suspension to a thick, dark brown/black sludge. This physical change confirms the generation of iron oxides, validating the progression of the single-electron transfer[3].

  • Filtration: While the mixture is still hot, filter it through a tightly packed pad of Celite. Causality: Iron(II/III) oxides form a gelatinous matrix that easily clogs standard filter paper. Celite provides a porous matrix to trap these particulates. Filtering while hot prevents the newly formed aniline from crashing out and crystallizing on the filter cake. Wash the pad thoroughly with hot Ethyl Acetate (50 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure amine.

Workflow Validation

ExperimentalWorkflow Start Reaction Setup & Reagent Addition Temp Temperature Control (0°C for NaBH4 | 80°C for Fe/NH4Cl) Start->Temp Monitor TLC Monitoring (Check for Starting Material Consumption) Temp->Monitor Quench Quench & Filtration (Water for NaBH4 | Hot Celite for Fe) Monitor->Quench Extract Liquid-Liquid Extraction (EtOAc / Aqueous Brine) Quench->Extract Purify Purification & Isolation (Column Chromatography or Evaporation) Extract->Purify

Step-by-step experimental workflow for chemoselective reduction protocols.

References

  • Hu, L., et al. "Novel peptidylaminoarylmethyl phosphoramide mustards for activation by prostate-specific antigen." Bioorganic & Medicinal Chemistry, 2003. 2

  • Bahadur, V., et al. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach." RSC Advances, 2025. 3

  • Setamdideh, D., et al. "Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN." Oriental Journal of Chemistry, 2011. 1

Sources

Method

Application Notes and Protocols: (3-Fluoro-4-nitrophenyl)methanamine as a Versatile Building Block in Organic Synthesis

Introduction (3-Fluoro-4-nitrophenyl)methanamine is a key organic building block, distinguished by its unique trifunctional substitution pattern on the phenyl ring. The presence of a primary amine (methanamine), a nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Fluoro-4-nitrophenyl)methanamine is a key organic building block, distinguished by its unique trifunctional substitution pattern on the phenyl ring. The presence of a primary amine (methanamine), a nitro group, and a fluorine atom provides a versatile platform for a multitude of chemical transformations. This arrangement of functional groups, with their distinct electronic and steric properties, allows for selective and sequential reactions, making it an invaluable intermediate in the synthesis of complex organic molecules.

The strategic placement of the fluorine atom, in particular, is of significant interest in medicinal chemistry. The incorporation of fluorine can modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity to biological targets.[1] The electron-withdrawing nature of both the fluoro and nitro groups activates the aromatic ring towards nucleophilic aromatic substitution, while the primary amine serves as a handle for a wide array of functionalization reactions. This application note will provide an in-depth guide to the synthetic utility of (3-fluoro-4-nitrophenyl)methanamine, complete with detailed protocols and mechanistic insights for key transformations.

Core Compound Properties
PropertyValue
CAS Number 160538-52-3
Molecular Formula C7H7FN2O2
Appearance Information not available
Storage Information not available

Table 1: Physicochemical Properties of (3-Fluoro-4-nitrophenyl)methanamine.[2]

Safety Information

(3-Fluoro-4-nitrophenyl)methanamine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear protective gloves, eye protection, and a lab coat.[3][4][5] In case of skin contact, wash with plenty of soap and water. If it comes into contact with eyes, rinse cautiously with water for several minutes.[3]

Synthetic Applications and Protocols

The reactivity of (3-fluoro-4-nitrophenyl)methanamine is dictated by its three primary functional groups: the nucleophilic primary amine, the electron-withdrawing nitro group, and the fluorine substituent. This allows for a diverse range of chemical modifications.

N-Acylation Reactions

The primary amine of (3-fluoro-4-nitrophenyl)methanamine readily undergoes N-acylation with acylating agents such as acyl chlorides and anhydrides to form stable amide bonds. This reaction is fundamental for introducing a variety of substituents and for protecting the amine group during subsequent transformations.[6]

Causality Behind Experimental Choices:
  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are preferred for less nucleophilic amines or when faster reaction times are desired.[7]

  • Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction, driving the equilibrium towards product formation.[7]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating agent.[7]

  • Temperature: The reaction is often initiated at 0 °C to control the exothermic reaction, especially with reactive acyl chlorides, and then allowed to warm to room temperature.[7]

Experimental Protocol: N-Acylation using Acetyl Chloride
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve (3-fluoro-4-nitrophenyl)methanamine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 equiv) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-(3-fluoro-4-nitrobenzyl)acetamide.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).

N_Acylation Amine (3-Fluoro-4-nitrophenyl)methanamine Reaction_Step1 Nucleophilic Attack & HCl Scavenging Amine->Reaction_Step1 AcylChloride Acetyl Chloride AcylChloride->Reaction_Step1 Base DIPEA Base->Reaction_Step1 Solvent DCM, 0 °C to RT Solvent->Reaction_Step1 Product N-(3-fluoro-4-nitrobenzyl)acetamide Reaction_Step1->Product

Caption: N-Acylation of (3-Fluoro-4-nitrophenyl)methanamine.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be used to introduce a wide range of alkyl or aryl groups to the nitrogen atom of (3-fluoro-4-nitrophenyl)methanamine.[8][9][10] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction.[8][10]

Causality Behind Experimental Choices:
  • Carbonyl Compound: The choice of aldehyde or ketone determines the substituent to be introduced.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[9]

  • pH: The reaction is typically carried out under mildly acidic conditions (pH 5-6) to facilitate imine formation without significantly deactivating the amine nucleophile.[10]

Experimental Protocol: Reductive Amination with Benzaldehyde
  • Preparation: To a solution of (3-fluoro-4-nitrophenyl)methanamine (1.0 equiv) and benzaldehyde (1.1 equiv) in methanol (0.2 M), add a few drops of glacial acetic acid to achieve a pH of approximately 5-6.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials and the formation of the product.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting N-benzyl-(3-fluoro-4-nitrophenyl)methanamine by column chromatography.

Reductive_Amination cluster_0 Imine Formation Amine (3-Fluoro-4-nitrophenyl)methanamine Imine Iminium Ion Intermediate Amine->Imine Aldehyde Benzaldehyde Aldehyde->Imine Acid Acetic Acid (cat.) Acid->Imine ReducingAgent NaBH3CN Reduction Reduction ReducingAgent->Reduction Product N-Benzyl-(3-fluoro-4-nitrophenyl)methanamine Imine->Reduction Reduction->Product

Caption: Reductive Amination Workflow.

Suzuki-Miyaura Cross-Coupling

While the primary amine offers a direct handle for functionalization, the aromatic ring itself can be modified. One powerful method is the Suzuki-Miyaura cross-coupling reaction.[11][12][13] To achieve this, the (3-fluoro-4-nitrophenyl)methanamine would first need to be converted to an aryl halide or triflate. For instance, diazotization of a related aniline followed by a Sandmeyer-type reaction could introduce a bromine or iodine atom. Assuming a suitable aryl halide derivative is prepared, it can then undergo a palladium-catalyzed cross-coupling with a boronic acid to form a C-C bond.

Causality Behind Experimental Choices:
  • Palladium Catalyst: A palladium(0) species is the active catalyst. Precursors like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.[12][13]

  • Ligand: Electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos) can enhance the catalytic activity, particularly for less reactive aryl chlorides.[12]

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for transmetalation.[12]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is often employed.

Conceptual Protocol: Suzuki-Miyaura Coupling

This is a conceptual protocol as it requires a derivative of the topic compound.

  • Preparation: To a degassed mixture of the aryl bromide derivative of (3-fluoro-4-nitrophenyl)methanamine (1.0 equiv), phenylboronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent such as toluene, add an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 equiv).

  • Reaction: Heat the reaction mixture under an inert atmosphere at 80-100 °C for several hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

Suzuki_Coupling cluster_cat Catalytic Cycle ArylHalide Aryl Halide Derivative OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Arylboronic Acid Transmetal Transmetalation BoronicAcid->Transmetal Catalyst Pd(0) Catalyst Catalyst->OxAdd Base Base (e.g., K2CO3) Base->Transmetal Product Biaryl Product OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst RedElim->Product RedElim->OxAdd

Caption: Suzuki-Miyaura Catalytic Cycle.

Synthesis of Heterocyclic Compounds

The multifunctional nature of (3-fluoro-4-nitrophenyl)methanamine makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.[14][15][16][17] For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions with the benzylic amine or a group introduced onto it.

Conclusion

(3-Fluoro-4-nitrophenyl)methanamine is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a diverse array of chemical transformations, including N-acylation, reductive amination, and, after suitable modification, cross-coupling reactions. The strategic incorporation of this building block provides a straightforward route to complex molecules, particularly in the realm of medicinal chemistry where the presence of a fluorine atom can impart desirable pharmacological properties. The protocols and mechanistic insights provided herein serve as a guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Iranian Chemical Communication. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI. [Link]

  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. [Link]

  • An, J., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 296. [Link]

  • Kavitha, S., & Sravanthi, K. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (n.d.). ResearchGate. [Link]

  • (3-Fluoro-4-nitrophenyl)methanamine suppliers and producers. (n.d.). BuyersGuideChem. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. [Link]

  • 3-Fluoro-4-nitrophenol. (n.d.). Chem-Net. [Link]

  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. (n.d.). ResearchGate. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). National Center for Biotechnology Information. [Link]

  • Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids. (n.d.). ResearchGate. [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). e-Book. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). Frontiers in Chemistry. [Link]

  • 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. (2011). PubMed. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI. [Link]

  • (4-fluoro-3-nitrophenyl) methanamine cas no.771581-73-8. (n.d.). AB Chemicals Inc.[Link]

  • General procedure for the acylation of 4-nitrophenol. (n.d.). ResearchGate. [Link]

Sources

Application

Application Note: Utilization of (3-Fluoro-4-nitrophenyl)methanamine in the Synthesis of TRPV1 Antagonists

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Chemoselective Synthesis & Pharmacological Profiling of JYL 1421 Introduction & Strategic Overview In advanced pharmaceutical manu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Chemoselective Synthesis & Pharmacological Profiling of JYL 1421

Introduction & Strategic Overview

In advanced pharmaceutical manufacturing, the selection of highly functionalized building blocks dictates the efficiency and scalability of Active Pharmaceutical Ingredient (API) synthesis. (3-Fluoro-4-nitrophenyl)methanamine (CAS 160538-52-3) is a premier bifunctional scaffold. It features an electrophile-sensitive primary benzylic amine and a reducible nitro group, separated by a strategically placed fluorine atom.

This specific substitution pattern is critical for synthesizing JYL 1421 (SC 0030), a highly potent, competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[1]. By leveraging the orthogonal reactivity of the benzylic amine and the nitro group, process chemists can execute a highly controlled, chemoselective synthesis without cross-reactivity.

Quantitative Data Summary: Physicochemical Properties
Property(3-Fluoro-4-nitrophenyl)methanamineJYL 1421 (API)
CAS Number 160538-52-3401907-26-4[2]
Molecular Formula C₇H₇FN₂O₂C₂₀H₂₆FN₃O₂S₂[2]
Molecular Weight 170.14 g/mol 423.6 g/mol [2]
Role in Workflow Bifunctional Starting MaterialTarget Pharmacophore
Key Moieties Primary aliphatic amine, Nitro groupThiourea, Methanesulfonamide

Mechanistic Workflow & Experimental Design

The synthesis of JYL 1421 from (3-Fluoro-4-nitrophenyl)methanamine requires strict chemocontrol. The target API contains two distinct nitrogen-based functional groups: a methanesulfonamide on the aromatic ring and a thiourea linkage at the benzylic position[2].

To achieve this, the highly nucleophilic benzylic amine must be temporarily masked (protected) before the nitro group is reduced to an aniline. If left unprotected, the benzylic amine would preferentially react with methanesulfonyl chloride, leading to an irreversible off-target sulfonylation.

SynthWorkflow SM (3-Fluoro-4-nitrophenyl) methanamine Step1 1. N-Boc Protection SM->Step1 Step2 2. NO2 Reduction Step1->Step2 Step3 3. Sulfonylation Step2->Step3 Step4 4. Boc Deprotection Step3->Step4 Step5 5. Thiourea Coupling Step4->Step5 Product JYL 1421 (API) Step5->Product

Logical synthetic workflow from (3-Fluoro-4-nitrophenyl)methanamine to JYL 1421.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each intermediate step before proceeding.

Step 1: N-Boc Protection of the Benzylic Amine
  • Procedure: Suspend (3-Fluoro-4-nitrophenyl)methanamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.5 eq) and cool to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours. Quench with water, extract with DCM, and wash with brine.

  • Causality: The benzylic amine is highly nucleophilic. Masking it as a tert-butyl carbamate (Boc) prevents it from reacting during the subsequent sulfonylation step.

  • Validation: TLC (Hexanes/EtOAc 7:3) will show the disappearance of the highly polar starting material (R_f ~ 0.1) and the appearance of a non-polar spot (R_f ~ 0.6). A ninhydrin stain will shift from dark purple (free amine) to negative (protected amine).

Step 2: Catalytic Hydrogenation (Nitro Reduction)
  • Procedure: Dissolve the Boc-protected intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with N₂ gas, then introduce H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours. Filter through a Celite pad to remove the catalyst and concentrate the filtrate.

  • Causality: The nitro group is inert to electrophiles. Reducing it to an aniline generates the necessary nucleophile for Step 3. Mild conditions (1 atm H₂) are utilized to prevent hydrodefluorination (loss of the fluorine atom).

  • Validation: The reaction mixture transitions from pale yellow to colorless/light brown. LC-MS will indicate a mass shift corresponding to the loss of two oxygen atoms and the addition of two protons.

Step 3: Sulfonylation
  • Procedure: Dissolve the resulting aniline in DCM and cool to 0°C. Add anhydrous pyridine (3.0 eq), followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 6 hours at room temperature. Wash the organic layer with 1N HCl, then NaHCO₃, and dry over MgSO₄.

  • Causality: Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate.

  • Validation: ¹H NMR will reveal a new, sharp singlet integrating to 3H at ~3.0 ppm, which is highly characteristic of the methanesulfonamide methyl group.

Step 4: Boc Deprotection
  • Procedure: Dissolve the sulfonylated intermediate in DCM. Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C. Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the TFA salt of the benzylic amine.

  • Causality: TFA selectively cleaves the Boc group under acidic conditions without hydrolyzing the newly formed sulfonamide or displacing the aryl fluoride.

  • Validation: Immediate evolution of CO₂ gas (bubbling) will be observed upon TFA addition.

Step 5: Thiourea Formation (Final API Coupling)
  • Procedure: Dissolve the deprotected amine salt in anhydrous THF. Add Et₃N (3.0 eq) to free-base the amine. Add 4-tert-butylbenzyl isothiocyanate (1.0 eq) and stir at room temperature for 12 hours. Purify via flash chromatography to yield JYL 1421.

  • Causality: Isothiocyanates are highly specific electrophiles for primary amines. The reaction proceeds cleanly at ambient temperature to form the thiourea linkage, completing the exact pharmacophore required for TRPV1 binding[2].

  • Validation: High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass of JYL 1421 (m/z 424.15 [M+H]⁺).

Pharmacological Application: JYL 1421 Profile

JYL 1421 is utilized in pharmacological research to probe the physiological roles of the TRPV1 receptor[3]. TRPV1 is a non-selective cation channel primarily expressed on sensory neurons, acting as an integrator for nociceptive (pain) stimuli such as heat, protons, and capsaicin[4].

Unlike earlier generation antagonists like capsazepine, JYL 1421 exhibits superior potency and, crucially, does not induce hyperthermia in vivo—a common side effect that has historically derailed TRPV1 antagonists in clinical trials[2].

TRPV1Pathway Capsaicin Capsaicin / Protons TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Agonism Calcium Ca2+ Influx TRPV1->Calcium Channel Opening Neuropeptides CGRP / Substance P Calcium->Neuropeptides Exocytosis Pain Nociception Neuropeptides->Pain Signal Transduction JYL1421 JYL 1421 JYL1421->TRPV1 Antagonism

TRPV1 signaling pathway highlighting the antagonistic intervention of JYL 1421.

Quantitative Data Summary: Pharmacological Efficacy
Pharmacological ParameterJYL 1421Capsazepine (Historical Reference)
Target Receptor TRPV1[1]TRPV1[4]
Mechanism of Action Competitive Antagonist[5]Competitive Antagonist[4]
IC₅₀ (Capsaicin-induced Ca²⁺) 8 nM[1]~420 nM
Kᵢ Value 8.0 ± 0.3 nM[3]~300 nM
In vivo Hyperthermia Induction Negative (No hyperthermia)[2]Positive (Induces hyperthermia)

References

  • NCATS Inxight Drugs. "JYL-1421." National Center for Advancing Translational Sciences. URL:[Link]

  • Jakab, B., et al. "Pharmacological characterization of the TRPV1 receptor antagonist JYL1421 (SC0030) in vitro and in vivo in the rat." European Journal of Pharmacology, 2005. URL:[Link]

Sources

Method

Application Note: Chemoselective N-Alkylation of (3-Fluoro-4-nitrophenyl)methanamine

Executive Summary (3-Fluoro-4-nitrophenyl)methanamine is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. However, functionalizing its primary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Fluoro-4-nitrophenyl)methanamine is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. However, functionalizing its primary benzylic amine presents two distinct chemical hurdles: the ubiquitous "runaway" over-alkylation common to primary amines, and the substrate-specific vulnerability to Nucleophilic Aromatic Substitution (SNAr) due to the highly activated 3-fluoro substituent. This application note details optimized, self-validating protocols to achieve strictly controlled mono-N-alkylation while preserving the integrity of the fluoronitroarene core.

Mechanistic Insights & Causality

The Over-Alkylation "Runaway Train"

Direct alkylation of primary amines with alkyl halides is notoriously unselective 1. The initial alkylation yields a secondary amine, which is inherently more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly added alkyl group. Consequently, the secondary amine competes aggressively for the remaining electrophile, leading to an intractable mixture of primary, secondary, tertiary, and quaternary ammonium species 2, 3.

The SNAr Vulnerability

In (3-Fluoro-4-nitrophenyl)methanamine, the fluorine atom is situated ortho to a strongly electron-withdrawing nitro group. This electronic arrangement highly activates the C3 position toward SNAr 4. If direct alkylation is attempted under harsh basic conditions (e.g., using NaH, KOH, or elevated temperatures), the primary amine of one molecule can act as a nucleophile against the 3-fluoro position of another, resulting in undesired oligomerization and complete loss of chemoselectivity.

Strategic Workarounds

To circumvent these issues, two validated strategies are employed:

  • Reductive Amination (The Gold Standard): Condensing the amine with an aldehyde to form an imine, followed by in situ reduction. This method inherently prevents over-alkylation because the resulting secondary amine is sterically hindered and less prone to subsequent iminium formation 2. Furthermore, the mild, acidic-to-neutral conditions completely suppress SNAr side reactions.

  • Controlled Direct Alkylation (The Cesium Effect): When reductive amination is impossible (e.g., lacking a corresponding aldehyde), direct alkylation can be achieved using alkyl halides in the presence of Cesium Carbonate (Cs₂CO₃) 5. The large, polarizable cesium ion creates a tight ion pair that modulates the nucleophilicity of the amine, favoring mono-alkylation at ambient temperatures, thereby avoiding the thermal activation required for SNAr.

Pathways SM (3-Fluoro-4-nitrophenyl) methanamine Ald + Aldehyde (Reductive Amination) SM->Ald RX + Alkyl Halide (Direct Alkylation) SM->RX BaseHeat + Strong Base / Heat SM->BaseHeat Imine Imine Intermediate Ald->Imine -H2O SecAmine Secondary Amine (Desired Mono-alkylation) Imine->SecAmine NaBH(OAc)3 TertAmine Tertiary Amine (Over-alkylation) SecAmine->TertAmine Excess RX RX->SecAmine Cs2CO3, RT SNAr SNAr Oligomers (F-displacement) BaseHeat->SNAr Intermolecular Attack

Reaction pathways for (3-Fluoro-4-nitrophenyl)methanamine highlighting side reactions.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the chemoselectivity and yield profiles of various alkylation conditions applied to (3-Fluoro-4-nitrophenyl)methanamine.

Reaction StrategyReagents & ConditionsMono-alkylation YieldOver-alkylationSNAr Byproducts
Reductive Amination Aldehyde (1.0 eq), NaBH(OAc)₃ (1.5 eq), DCE, RT85 - 95% < 2%None detected
Controlled Direct Alkyl Bromide (1.0 eq), Cs₂CO₃ (1.5 eq), DMF, RT65 - 75% 10 - 15%< 5%
Standard Direct Alkyl Bromide (1.2 eq), K₂CO₃ (2.0 eq), MeCN, 60°C30 - 40%40 - 50%10 - 20%
Harsh Direct Alkyl Iodide (1.5 eq), NaH (1.5 eq), THF, 65°C< 10%> 50%> 30% (Oligomers)

Experimental Protocols

Protocol A: Selective Mono-Alkylation via Reductive Amination

Causality Note: 1,2-Dichloroethane (DCE) is selected over Methanol (MeOH) as the solvent because NaBH(OAc)₃ can react with MeOH to form reducing species that prematurely reduce the aldehyde to an alcohol. NaBH(OAc)₃ is preferred over NaBH₄ because it selectively reduces the protonated iminium ion without attacking the unreacted aldehyde, ensuring a self-validating, high-yielding system.

Materials:

  • (3-Fluoro-4-nitrophenyl)methanamine (1.0 eq)

  • Target Aldehyde (1.05 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid (0.1 eq, optional catalyst)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve (3-Fluoro-4-nitrophenyl)methanamine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE (approx. 0.2 M concentration).

  • Catalysis (If required): If the aldehyde is sterically hindered, add glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir the mixture at room temperature for 30–60 minutes.

  • In-Process Control (IPC): Monitor the disappearance of the starting amine via TLC (Eluent: 5% MeOH in DCM). The imine intermediate will appear as a less polar spot.

  • Reduction: Once imine formation is complete, add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to prevent mild exotherms.

  • Maturation: Stir the reaction mixture at room temperature for 12 hours. The mild temperature ensures the 3-fluoro group remains entirely unreactive.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). This neutralizes the acetic acid and destroys excess hydride safely.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure secondary amine.

Workflow Step1 1. Dissolve Amine & Aldehyde in DCE Step2 2. Stir 30 min (Imine Formation) Step1->Step2 Step3 3. Add NaBH(OAc)3 (Portionwise) Step2->Step3 Step4 4. Stir 12h at RT (Reduction) Step3->Step4 Step5 5. Quench with Sat. NaHCO3 Step4->Step5 Step6 6. Extract (DCM) & Purify (Column) Step5->Step6

Step-by-step experimental workflow for the reductive amination protocol.

Protocol B: Controlled Direct N-Alkylation (The Cesium Method)

Causality Note: This protocol is utilized only when reductive amination is unfeasible. Strict stoichiometric control (1.0 eq of alkyl halide) and the use of Cs₂CO₃ at room temperature are critical. Elevating the temperature will trigger SNAr polymerization.

Materials:

  • (3-Fluoro-4-nitrophenyl)methanamine (1.0 eq)

  • Alkyl Bromide or Iodide (1.0 eq)

  • Cesium Carbonate, Cs₂CO₃ (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In a dry flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (1.5 eq). Stir for 10 minutes at room temperature.

  • Alkylation: Add the alkyl halide (1.0 eq) dropwise. Crucial: Do not exceed 1.0 equivalent to minimize tertiary amine formation.

  • Reaction: Stir strictly at room temperature (20-25°C) for 16-24 hours. Do not heat the reaction, as temperatures above 40°C will initiate SNAr side reactions between the amine and the fluoronitroarene core.

  • Monitoring: Check reaction progress via LC-MS. Stop the reaction when the primary amine is consumed, even if trace amounts remain, to prevent over-alkylation.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash extensively with water (5 times) to remove DMF and inorganic salts.

  • Isolation: Dry the organic layer over MgSO₄, concentrate, and purify via column chromatography to separate the desired secondary amine from trace tertiary amine byproducts.

References

  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation.[Link]

  • Google Patents.
  • Wikipedia. Amine alkylation. [Link]

Sources

Application

Title: High-Purity Isolation of (3-Fluoro-4-nitrophenyl)methanamine: A Guide to Strategic Purification

An Application Note from the Desk of a Senior Application Scientist Abstract (3-Fluoro-4-nitrophenyl)methanamine is a key building block in medicinal chemistry and materials science. Its utility is directly dependent on...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

(3-Fluoro-4-nitrophenyl)methanamine is a key building block in medicinal chemistry and materials science. Its utility is directly dependent on its purity, as contaminants can lead to unwanted side reactions, lower yields, and compromised biological or material properties. This application note provides a comprehensive guide to the purification of crude (3-Fluoro-4-nitrophenyl)methanamine, moving beyond simple protocols to explain the underlying chemical principles that govern method selection. We present detailed, validated protocols for acid-base extraction, flash column chromatography, and recrystallization, complete with troubleshooting guides and a strategic workflow to empower researchers to achieve optimal purity for their specific applications.

Introduction: The Imperative for Purity

(3-Fluoro-4-nitrophenyl)methanamine is a substituted benzylamine derivative whose structural motifs—a primary amine, a nitro group, and a fluorine atom—make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The primary amine offers a reactive handle for amide bond formation and other nucleophilic additions, while the nitro group can be a precursor to other functionalities or act as an electron-withdrawing group to modulate the molecule's properties.

However, the synthesis of this compound can result in a crude product containing a variety of impurities, including unreacted starting materials, byproducts from side reactions (e.g., over-reduction or dimerization), and residual reagents. The presence of these impurities necessitates robust purification strategies to ensure the integrity of subsequent synthetic steps and the validity of experimental results. This guide provides a systematic approach to purifying this valuable intermediate.

Physicochemical Profile: Guiding the Purification Strategy

Understanding the molecule's properties is the cornerstone of designing an effective purification plan. The presence of a basic primary amine and a polar nitro group on the aromatic ring defines its behavior.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₇H₇FN₂O₂-
Molecular Weight 170.14 g/mol -
Functional Groups Primary amine (-NH₂), Nitro (-NO₂), Fluoro (-F)The amine is basic, making it ideal for acid-base extraction.[2] The nitro and fluoro groups contribute to high polarity.
Polarity HighDictates choice of solvents for chromatography and recrystallization. Well-retained on polar stationary phases like silica gel.[3]
Basicity (pKa) The amine group is basic and readily protonated.This is the key property exploited in acid-base extraction for selective separation from neutral or acidic impurities.[4]

Strategic Purification Workflow

A multi-step approach is often the most effective path to achieving high purity. The initial bulk of impurities can be removed with a rapid, high-capacity technique like acid-base extraction, followed by a high-resolution technique like chromatography or recrystallization for final polishing.

G Crude Crude (3-Fluoro-4-nitrophenyl)methanamine (in Organic Solvent) LLE Acid-Base Extraction (vs. aq. HCl) Crude->LLE Initial Cleanup PurityCheck1 Purity Assessment (TLC / ¹H-NMR) LLE->PurityCheck1 Isolate Product Chromatography Flash Column Chromatography PurityCheck1->Chromatography Impurities Remain (Similar Polarity) Recrystallization Recrystallization PurityCheck1->Recrystallization Impurities Remain (Crystalline Solid) PureProduct Pure Product (>99%) PurityCheck1->PureProduct Purity Sufficient PurityCheck2 Final Purity Verification (HPLC, MP, NMR) Chromatography->PurityCheck2 Recrystallization->PurityCheck2 PurityCheck2->PureProduct

Caption: Strategic workflow for purifying crude (3-Fluoro-4-nitrophenyl)methanamine.

Method 1: Acid-Base Liquid-Liquid Extraction (LLE)

Principle: This technique leverages the basicity of the amine functional group. By treating an organic solution of the crude product with an aqueous acid (e.g., HCl), the basic amine is protonated to form a water-soluble ammonium salt.[2][4] Neutral or acidic impurities remain in the organic layer, which can be discarded. Subsequently, neutralizing the aqueous layer with a base regenerates the insoluble, pure amine, which can be isolated.

Application: This is the most effective first-pass purification method for removing non-basic organic impurities. It is fast, scalable, and uses inexpensive reagents.

LLE cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Isolation organic1 Organic Layer (EtOAc) Crude Amine (R-NH₂) Neutral Impurities aqueous1 Aqueous Layer 1M HCl aqueous2 Aqueous Layer (Keep) Protonated Amine (R-NH₃⁺Cl⁻) organic1:f1->aqueous2:f1 Protonation organic2 Organic Layer (Discard) Neutral Impurities organic3 Organic Layer (EtOAc) Pure Amine (R-NH₂) aqueous2:f1->organic3:f1 Neutralization & Re-extraction aqueous3 Aqueous Layer NaCl, H₂O

Caption: The process of purification via acid-base liquid-liquid extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate. The protonated amine salt is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using EtOAc, check densities). Drain and collect the aqueous layer.

  • Back-Extraction (Optional): To ensure complete recovery, wash the original organic layer with a fresh portion of 1 M HCl and combine the aqueous layers. Discard the organic layer containing neutral impurities.

  • Neutralization: Cool the combined aqueous layers in an ice bath and slowly add 2 M sodium hydroxide (NaOH) with stirring until the pH is >10 (confirm with pH paper). The purified amine should precipitate as a solid or oil.

  • Isolation: Extract the purified amine back into a fresh organic solvent (e.g., 3 x 50 mL of EtOAc). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Method 2: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[5][6] Polar compounds like (3-Fluoro-4-nitrophenyl)methanamine interact strongly with the polar silica gel and thus elute more slowly than non-polar impurities.

Application: Ideal for separating the target compound from impurities with similar basicity but different polarity. It is often used as a second step after an initial acid-base extraction.

Detailed Protocol: Flash Column Chromatography
  • TLC Method Development:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

    • The goal is to find a solvent system where the desired compound has an Rf value of ~0.2-0.4 and is well-separated from all impurities.[3]

  • Column Packing:

    • Select a column of appropriate size (a general rule is a 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the least polar eluent determined from TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM).

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the pure compound.[3]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Method 3: Recrystallization

Principle: This purification technique relies on the differences in solubility of the compound and its impurities in a specific solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the target compound decreases, causing it to form pure crystals while the impurities remain dissolved in the mother liquor.[7]

Application: An excellent final "polishing" step to obtain a highly pure, crystalline solid. It is most effective when the desired compound is the major component of the mixture.

Detailed Protocol: Recrystallization
  • Solvent Screening:

    • Place a small amount of the crude material (~20-30 mg) in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.

    • A suitable solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with a water bath) and swirling until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Purity Verification

After any purification procedure, it is critical to assess the purity of the final product.

TechniquePurposeExpected Result for Pure Sample
Thin-Layer Chromatography (TLC) Quick check for the number of components.A single spot.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity.A single major peak, allowing for purity calculation (e.g., >99% by area).
Nuclear Magnetic Resonance (¹H-NMR) Structural confirmation and detection of impurities.Clean spectrum with expected chemical shifts and integration values; absence of impurity peaks.
Melting Point (MP) Indicator of purity for crystalline solids.A sharp melting point range (e.g., 1-2 °C span) consistent with literature values.

References

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from UKEssays.com. [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from cdn.ymaws.com. [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from ResearchGate. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from University of Rochester Chemistry Department. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from YouTube. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from PubMed Central (PMC). [Link]

  • Chemistry Steps. (2025). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Retrieved from Chemistry Steps. [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of (3-Fluoro-4-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details a robust and scalable protocol for the synthesis of (3-Fluoro-4-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of (3-Fluoro-4-nitrophenyl)methanamine, a pivotal intermediate in contemporary drug discovery. The strategic incorporation of fluorine and a nitro group into the phenylmethanamine scaffold offers medicinal chemists a versatile platform for modulating pharmacokinetic and pharmacodynamic properties.[1][2] This document provides an in-depth analysis of the synthetic pathway, focusing on the selective reduction of the nitrile functionality in 3-fluoro-4-nitrobenzonitrile. The causality behind experimental choices, process safety, and analytical validation are thoroughly discussed to ensure reliable and reproducible execution on a laboratory and pilot-plant scale.

Introduction: The Strategic Importance of (3-Fluoro-4-nitrophenyl)methanamine in Medicinal Chemistry

(3-Fluoro-4-nitrophenyl)methanamine is a highly valuable building block in the synthesis of a diverse array of bioactive molecules. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2][3] Concurrently, the nitro group serves as a versatile synthetic handle, which can be readily reduced to an amine, enabling further molecular elaboration and the construction of complex heterocyclic systems.

While specific blockbuster drugs directly incorporating this exact fragment are not prominently disclosed in the public domain, the structural motif is of significant interest in the development of kinase inhibitors, and other therapeutic agents targeting a range of diseases. The aminomethyl group provides a flexible linker, while the substituted phenyl ring allows for precise tuning of electronic and steric properties to optimize target engagement.

Synthetic Strategy: A Two-Step Approach to (3-Fluoro-4-nitrophenyl)methanamine

The most efficient and scalable synthetic route to the target compound commences with the commercially available 4-fluorobenzonitrile. The synthesis is logically divided into two key transformations:

  • Nitration: Electrophilic aromatic substitution on 4-fluorobenzonitrile to introduce a nitro group at the 3-position, yielding 3-fluoro-4-nitrobenzonitrile.

  • Selective Nitrile Reduction: Chemoselective reduction of the nitrile group of 3-fluoro-4-nitrobenzonitrile to the corresponding primary amine, affording (3-fluoro-4-nitrophenyl)methanamine, without concomitant reduction of the nitro group.

This strategy is depicted in the workflow diagram below:

Synthesis_Workflow Start 4-Fluorobenzonitrile Intermediate 3-Fluoro-4-nitrobenzonitrile Start->Intermediate Nitration (HNO₃, H₂SO₄) Product (3-Fluoro-4-nitrophenyl)methanamine Intermediate->Product Selective Nitrile Reduction (BH₃·SMe₂) Nitrile_Reduction_Mechanism RCN R-C≡N Adduct R-C≡N⁺-BH₃⁻ RCN->Adduct + BH₃ BH3 BH₃ Intermediate1 R-CH=N-BH₂ Adduct->Intermediate1 Hydride Shift Intermediate2 (R-CH₂-N)₂BH Intermediate1->Intermediate2 + BH₃, - H₂ Product_Complex R-CH₂-NH₂·BH₃ Intermediate2->Product_Complex Further Reduction Product R-CH₂-NH₂ Product_Complex->Product Work-up H2O H₂O / H⁺

Caption: Simplified mechanism of nitrile reduction by borane.

Detailed Large-Scale Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluoro-4-nitrobenzonitrile166.111.00 kg6.02 mol
Borane Dimethyl Sulfide (BH₃·SMe₂, 10 M in THF)75.971.8 L18.0 mol
Anhydrous Tetrahydrofuran (THF)72.1110 L-
Methanol32.045 L-
Hydrochloric Acid (3 M)36.46As needed-
Sodium Hydroxide (3 M)40.00As needed-
Ethyl Acetate88.11As needed-
Brine (Saturated NaCl solution)-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, addition funnel, and nitrogen inlet/outlet.

  • Standard laboratory glassware for work-up and extraction.

  • Rotary evaporator.

Procedure:

  • Reactor Setup: Under an inert nitrogen atmosphere, charge the 20 L jacketed reactor with 3-fluoro-4-nitrobenzonitrile (1.00 kg) and anhydrous THF (10 L). Stir the mixture until all the solid has dissolved.

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Addition of Reducing Agent: Slowly add the borane dimethyl sulfide complex (1.8 L) to the stirred solution via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Carefully and slowly add methanol (5 L) dropwise to quench the excess borane. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and no nearby ignition sources.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and methanol.

  • Acidic Work-up: To the residue, add 3 M hydrochloric acid until the pH is ~1. This will form the hydrochloride salt of the amine. Stir for 30 minutes.

  • Extraction (to remove non-basic impurities): Extract the acidic aqueous layer with ethyl acetate (2 x 2 L) to remove any unreacted starting material and non-basic byproducts. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 3 M sodium hydroxide with stirring until the pH is >10 to liberate the free amine.

  • Product Extraction: Extract the basic aqueous layer with ethyl acetate (3 x 3 L).

  • Drying and Concentration: Combine the organic extracts, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-fluoro-4-nitrophenyl)methanamine as an oil or solid.

  • Purification: For high-purity material, the crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Analytical Characterization

The identity and purity of the synthesized (3-fluoro-4-nitrophenyl)methanamine should be confirmed by a combination of spectroscopic and chromatographic techniques.

Physicochemical Data:

PropertyValue
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
Appearance Pale yellow solid or oil
CAS Number 160538-52-3 [4]

Spectroscopic Data (Predicted and Literature Values for Similar Compounds):

  • ¹H NMR (400 MHz, CDCl₃): δ ~8.0-8.2 (m, 1H), 7.4-7.6 (m, 2H), 3.9-4.1 (s, 2H), 1.6-1.8 (br s, 2H, NH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ ~152 (d, J ≈ 250 Hz), 140-145 (d), 125-130 (d), 115-120 (d), 45-50.

  • FTIR (KBr, cm⁻¹): ~3400-3300 (N-H stretch), ~1580 & ~1340 (NO₂ stretch), ~1250 (C-F stretch).

Process Safety and Handling

Hazard Identification and Mitigation:

ChemicalHazardsSafe Handling Procedures
Concentrated Sulfuric Acid Severe corrosive, causes serious burns.Wear appropriate PPE (gloves, goggles, lab coat). Handle in a fume hood.
Fuming Nitric Acid Oxidizer, severe corrosive, toxic by inhalation.Wear appropriate PPE. Handle in a fume hood with extreme caution.
3-Fluoro-4-nitrobenzonitrile Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. [5]Handle in a well-ventilated area, preferably a fume hood. Avoid creating dust. Wear appropriate PPE.
Borane Dimethyl Sulfide Flammable liquid, reacts with water to release flammable gases, causes skin and eye irritation.Handle under an inert atmosphere (nitrogen or argon). Keep away from water and moisture. Use in a well-ventilated fume hood.
Hydrogen Gas (from quenching) Extremely flammable.Ensure adequate ventilation and absence of ignition sources during the quenching step.

Emergency Procedures:

  • Spills: For acid spills, neutralize with sodium bicarbonate and absorb with an inert material. For borane spills, cover with a dry, non-combustible absorbent (e.g., sand) and quench cautiously with a non-protic solvent before disposal.

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of (3-fluoro-4-nitrophenyl)methanamine, a key building block for pharmaceutical research and development. By employing a two-step sequence of nitration followed by a chemoselective borane-mediated nitrile reduction, the target compound can be obtained in good yield and high purity. Adherence to the detailed procedures and safety precautions is paramount for the successful and safe execution of this synthesis on a large scale.

References

  • Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o750. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile.
  • BenchChem. (2025). Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile.
  • Brown, H. C., Choi, Y. M., & Narasimhan, S. (1982). Selective Reductions. 29. A Simple Technique To Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. The Journal of Organic Chemistry, 47(16), 3153–3163.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-4-methylaniline.
  • Fisher Scientific. (2025). Safety Data Sheet: Bis(4-fluoro-3-nitrophenyl) sulfone.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Nitrobenzonitrile.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Pharma Inventor Inc. (n.d.). Patents & Publications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-nitrophenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzonitrile.
  • Van der Veken, P., et al. (2015). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.
  • Vanderwal, C. D., et al. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. Organic Syntheses, 94, 332-349.
  • Wang, J., et al. (2014). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 19(10), 15987-15998.
  • Westwell, A. D., & Shah, P. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Wienhöfer, G., et al. (2011). A generic approach for the catalytic reduction of nitriles. Tetrahedron Letters, 52(41), 5337-5340.
  • Williams, L., & Merlic, C. A. (n.d.). Workup Tricks: Reagents.
  • Zanda, M. (2018).
  • Zhang, Y., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1153.
  • Zhdankin, V. V. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160.

Sources

Application

Application Notes &amp; Protocols for the Analytical Characterization of (3-Fluoro-4-nitrophenyl)methanamine

Abstract: This document provides a comprehensive guide to the analytical methodologies required for the unambiguous characterization and quality control of (3-Fluoro-4-nitrophenyl)methanamine (CAS No: 160538-52-3). As a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies required for the unambiguous characterization and quality control of (3-Fluoro-4-nitrophenyl)methanamine (CAS No: 160538-52-3). As a critical building block in pharmaceutical and materials science research, confirming its identity, purity, and structural integrity is paramount. These protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. We detail a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis for a holistic and robust characterization.

Introduction: The Imperative for Rigorous Characterization

(3-Fluoro-4-nitrophenyl)methanamine is a substituted benzylamine derivative whose utility as a synthetic intermediate is growing. The presence of three distinct functional moieties—a primary amine, a nitro group, and an organofluorine substituent—makes it a versatile synthon. However, these same features can give rise to impurities during synthesis, such as positional isomers or incompletely reacted precursors. Therefore, a multi-faceted analytical approach is not merely recommended but essential to validate the molecular structure and quantify its purity, ensuring the reliability and reproducibility of downstream applications.

This guide moves beyond a simple listing of methods. It is structured to provide a self-validating analytical workflow, explaining the causality behind the selection of specific techniques, instrumental parameters, and data interpretation strategies.

Compound Profile: (3-Fluoro-4-nitrophenyl)methanamine
PropertyValue
CAS Number 160538-52-3
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
Appearance Expected to be a solid (e.g., crystalline powder)
Key Functional Groups Primary Amine (-CH₂NH₂), Nitro (-NO₂), Fluoro (-F)

The Multi-Technique Characterization Workflow

No single analytical technique can provide a complete picture of a chemical entity. We employ an orthogonal workflow where each method offers a unique and complementary piece of information. NMR spectroscopy elucidates the molecular structure and connectivity, mass spectrometry confirms the molecular weight and elemental formula, HPLC provides a high-resolution assessment of purity, and elemental analysis validates the empirical formula.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Purity and Compositional Analysis cluster_2 Final Validation Start Sample of (3-Fluoro-4-nitrophenyl)methanamine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Elucidation Start->NMR MS High-Resolution MS - MW Confirmation - Formula Verification Start->MS HPLC RP-HPLC - Purity Assessment - Impurity Profiling NMR->HPLC MS->HPLC EA Elemental Analysis (CHN) - Empirical Formula HPLC->EA Report Certificate of Analysis (Structure, Purity, Identity Confirmed) EA->Report

Caption: Overall workflow for the comprehensive characterization of (3-Fluoro-4-nitrophenyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Principle & Rationale: NMR spectroscopy is the most powerful technique for the de-novo structural elucidation of organic molecules. It probes the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), providing definitive information on atom connectivity and stereochemistry. For this molecule, ¹H NMR will confirm the presence and splitting patterns of the aromatic and methylene protons, ¹³C NMR will identify all unique carbon environments, and ¹⁹F NMR will provide a simple, direct signal for the fluorine atom.

Expected ¹H and ¹³C NMR Chemical Shifts

The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing (deshielding), while the amine and fluoro groups have more complex shielding/deshielding effects. The following are predicted values based on established principles and data from analogous structures like 3-fluoro-4-nitroaniline[1][2].

¹H NMR Assignment Predicted δ (ppm)Multiplicity¹³C NMR Assignment Predicted δ (ppm)
Aromatic H (adjacent to -CH₂)~7.5 - 7.7ddAromatic C-F~150 - 155 (d)
Aromatic H (adjacent to -F)~7.3 - 7.5ddAromatic C-NO₂~145 - 150
Aromatic H (adjacent to -NO₂)~8.0 - 8.2tAromatic CH~115 - 130
Methylene (-CH₂-)~3.9 - 4.1sAromatic C-CH₂~140 - 145
Amine (-NH₂)~1.5 - 2.5br sMethylene (-CH₂-)~40 - 45
Protocol 3.1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like those of the amine group.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz, preferably 400 MHz or higher for better signal dispersion.

    • Tune and shim the probe to the solvent.

    • Acquire a standard ¹H spectrum with a 90° pulse, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 512 or 1024) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition (Recommended): Acquire a proton-decoupled ¹⁹F spectrum. This is a quick experiment that should yield a single sharp peak, confirming the presence of the fluorine atom.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

High-Resolution Mass Spectrometry (HRMS): Molecular Weight and Formula Confirmation

Principle & Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. This technique is crucial for confirming that the synthesized compound has the correct molecular formula, distinguishing it from isomers or compounds with the same nominal mass. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that typically keeps the molecule intact, generating the protonated molecular ion [M+H]⁺.

Protocol 4.1: LC-MS Analysis for HRMS

This protocol uses a liquid chromatograph for sample introduction, which also provides a preliminary purity check before infusion into the mass spectrometer.

LCMS_Workflow cluster_0 Sample Preparation & Introduction cluster_1 Chromatographic Separation cluster_2 Mass Analysis Prep Dissolve sample in Methanol/Water (1 mg/mL) Inject Inject 5 µL into LC System Prep->Inject Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) Inject->Column Gradient Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) Column->Gradient ESI Electrospray Ionization (Positive Mode) Gradient->ESI Analyzer High-Resolution Analyzer (e.g., TOF or Orbitrap) ESI->Analyzer Detect Data Acquisition: Full Scan (m/z 50-500) Analyzer->Detect

Caption: Experimental workflow for High-Resolution Mass Spectrometry via LC-MS.

  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute to ~10 µg/mL in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC Conditions:

    • Column: A standard C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 50 mm x 4.6 mm, 1.8 µm particle size) is suitable[3].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions (ESI+):

    • Ionization Mode: Electrospray Positive (ESI+). The primary amine is readily protonated.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Scan Range: m/z 50 - 500.

    • Resolution: Set to >10,000 (FWHM).

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Identify the peak corresponding to the [M+H]⁺ adduct.

    • Expected [M+H]⁺: C₇H₈FN₂O₂⁺ requires m/z = 171.0564 .

    • Confirm that the measured mass is within 5 ppm of the theoretical mass.

    • Analyze the isotopic pattern to further confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): Purity Determination

Principle & Rationale: HPLC is the gold standard for determining the purity of small molecules. A reverse-phase method separates the target compound from impurities based on their relative polarity. By using a UV detector, the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity (area percent).

Protocol 5.1: Reverse-Phase HPLC for Purity Analysis
  • System Preparation: Purge the HPLC system thoroughly. Ensure a stable baseline.

  • Sample Preparation: Prepare the sample at a concentration of approximately 0.5 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution can be used. A good starting point is a mixture of acetonitrile and a buffer (e.g., 0.01 M phosphate buffer, pH 6-7)[4]. For example, 40:60 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)[5].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before running samples, perform an SST to ensure the system is performing correctly. This involves injecting a standard multiple times (n=5) and checking that the relative standard deviation (RSD) for retention time and peak area is <2%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Elemental Analysis: Empirical Formula Validation

Principle & Rationale: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen (CHN) in the compound. This classical technique offers fundamental validation of the empirical formula. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula.

Protocol 6.1: CHN Combustion Analysis
  • Sample Preparation: Provide 2-3 mg of a finely ground, homogenous, and thoroughly dried sample in a tin capsule. Drying under vacuum is critical to remove residual moisture and solvents.

  • Instrument Setup: Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).

  • Analysis: The sample is combusted at high temperatures (~900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Interpretation: Compare the experimental weight percentages with the theoretical values.

Theoretical vs. Expected Experimental Values
ElementTheoretical %Acceptable Experimental Range
Carbon (C) 49.42%49.42 ± 0.4%
Hydrogen (H) 4.15%4.15 ± 0.4%
Nitrogen (N) 16.46%16.46 ± 0.4%

Criterion for Acceptance: The experimental values must be within ±0.4% of the theoretical values to confirm the elemental composition.

Summary of Analytical Specifications

This table summarizes the key analytical tests and expected results for a high-purity batch of (3-Fluoro-4-nitrophenyl)methanamine.

Technique Parameter Specification
¹H NMR Chemical Shifts & MultiplicityConforms to the predicted structure.
HRMS (ESI+) [M+H]⁺ (C₇H₈FN₂O₂⁺)171.0564 ± 5 ppm
HPLC (UV, 254 nm) Purity (Area %)≥ 98.0%
Elemental Analysis %C, %H, %NWithin ± 0.4% of theoretical values.

References

  • BLDpharm. (3-Fluoro-4-nitrophenyl)methanamine.
  • Tan, E. HPLC Separation of Nitrosamines with Supel Carbon LC. Sigma-Aldrich.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 520948, 3-Fluoro-4-nitrophenol.
  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering.
  • ChemicalBook. 3-Fluoro-4-nitroaniline synthesis.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • Kourounakis, A. P., et al.

Sources

Method

Application Note: Rational Design and Synthesis of Covalent Kinase Inhibitors Utilizing (3-Fluoro-4-nitrophenyl)methanamine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Strategic Rationale In the landscape of moder...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Strategic Rationale

In the landscape of modern oncology and immunology, the development of targeted covalent inhibitors has revolutionized the treatment of malignancies driven by aberrant kinase signaling. The architectural design of these ATP-competitive inhibitors requires highly functionalized, versatile building blocks. (3-Fluoro-4-nitrophenyl)methanamine (CAS 160538-52-3) has emerged as a premier scaffold for this purpose.

The strategic nitration and subsequent functionalization of fluorinated aromatic systems provide critical intermediates for pharmaceutical synthesis[1]. Specifically, derivatives incorporating this motif are established precursors for ATP-site inhibitors targeting the Tyrosine Kinase activity of the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) [2].

As an application scientist, the selection of this specific building block is driven by its orthogonal reactivity profile . It presents three distinct, addressable sites that allow for a highly convergent, late-stage functionalization strategy without the need for complex protecting-group chemistry.

Mechanistic Profiling & Reactivity Causality

The utility of (3-Fluoro-4-nitrophenyl)methanamine is rooted in the electronic interplay of its functional groups:

  • The Primary Benzylamine ( −CH2​NH2​ ): Unconjugated to the aromatic ring, this aliphatic amine retains high nucleophilicity. It serves as the primary anchor, readily undergoing nucleophilic aromatic substitution (S N​ Ar) or Buchwald-Hartwig cross-coupling with halogenated heteroaryl pharmacophores (e.g., 4-chloroquinazolines).

  • The 3-Fluoro Substituent ( −F ): Halogens on an aromatic ring are typically poor leaving groups; however, the strongly electron-withdrawing para-nitro group significantly lowers the LUMO of the ring. This activates the fluorine atom for S N​ Ar displacement by secondary amines (such as piperazines or morpholines), allowing for the introduction of solvent-exposed solubilizing motifs that improve the drug's pharmacokinetic (PK) profile.

  • The 4-Nitro Group ( −NO2​ ): Acting as a stable, masked aniline, the nitro group prevents premature side reactions during the initial coupling steps. Upon controlled, chemoselective reduction, it yields a primary aniline that can be acylated with electrophiles (e.g., acryloyl chloride) to install the Michael acceptor warhead necessary for covalent binding to conserved kinase cysteines (e.g., Cys797 in EGFR).

ReactivityMap SM (3-Fluoro-4-nitrophenyl) methanamine Benzyl Benzylamine Site (High Nucleophilicity) SM->Benzyl Fluoro 3-Fluoro Site (Activated for SNAr) SM->Fluoro Nitro 4-Nitro Site (Masked Aniline) SM->Nitro Coupling Heteroaryl Core Attachment (e.g., Quinazoline) Benzyl->Coupling Base, Heat Solubilizing Solubilizing Group Addition (e.g., Piperazine) Fluoro->Solubilizing Amine Nucleophile Warhead Covalent Warhead Installation (Acrylamide) Nitro->Warhead 1. Reduction 2. Acryloyl Chloride

Figure 1: Orthogonal reactivity pathways of (3-Fluoro-4-nitrophenyl)methanamine.

Experimental Methodologies: Step-by-Step Synthesis Protocol

The following validated protocol details the construction of a model covalent kinase inhibitor. Note that safety and handling protocols for these nitroaromatic compounds dictate strict environmental controls due to their reactivity profile [3].

Step 1: Scaffold Coupling (Benzylamine S N​ Ar)

Objective: Attach the benzylamine to a 4-chloroquinazoline core.

  • Charge a dry 250 mL round-bottom flask with the 4-chloroquinazoline derivative (10.0 mmol, 1.0 eq) and (3-Fluoro-4-nitrophenyl)methanamine (11.0 mmol, 1.1 eq).

  • Suspend the reactants in anhydrous isopropanol (50 mL, 0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (25.0 mmol, 2.5 eq).

    • Expert Insight: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. Omitting this will lead to the protonation of the benzylamine, shifting it to its unreactive ammonium salt and stalling the reaction.

  • Reflux the mixture at 80°C for 4 hours. Monitor completion via LC-MS.

  • Cool to room temperature. Filter the resulting precipitate and wash with cold isopropanol (2 x 10 mL) to yield the coupled intermediate.

Step 2: Introduction of Solubilizing Motif (Fluorine Displacement)

Objective: Displace the activated 3-fluoro group with N-methylpiperazine.

  • Dissolve the intermediate from Step 1 (8.0 mmol, 1.0 eq) in anhydrous DMSO (80 mL, 0.1 M).

  • Add N-methylpiperazine (24.0 mmol, 3.0 eq) and anhydrous potassium carbonate (K 2​ CO 3​ ) (16.0 mmol, 2.0 eq).

  • Heat the reaction to 90°C for 12 hours.

    • Expert Insight: DMSO is selected for its high dielectric constant, which stabilizes the anionic Meisenheimer complex intermediate formed during the S N​ Ar process, drastically accelerating the reaction rate compared to ethereal solvents.

  • Quench by pouring into ice water (200 mL). Extract with EtOAc (3 x 100 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Step 3: Nitro Reduction

Objective: Unmask the aniline for warhead installation.

  • Dissolve the intermediate from Step 2 (6.0 mmol) in a 4:1 mixture of EtOH/H 2​ O (60 mL, 0.1 M).

  • Add Iron powder (30.0 mmol, 5.0 eq) and Ammonium Chloride (NH 4​ Cl) (30.0 mmol, 5.0 eq).

  • Heat to 80°C for 2 hours.

    • Expert Insight: See Section 4 for the causality behind this reagent choice.

  • Filter the hot mixture through a Celite pad to remove iron salts. Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient) to yield the pure aniline.

Step 4: Warhead Installation (Acrylation)

Objective: Form the covalent Michael acceptor.

  • Dissolve the aniline intermediate (4.0 mmol, 1.0 eq) in anhydrous THF (80 mL, 0.05 M) and cool to 0°C under an N 2​ atmosphere.

  • Add Triethylamine (TEA) (6.0 mmol, 1.5 eq).

  • Add a solution of acryloyl chloride (4.2 mmol, 1.05 eq) in THF (10 mL) dropwise over 15 minutes.

    • Expert Insight: Strict temperature control (0°C) and stoichiometric precision (1.05 eq) are critical. Excess reagent or elevated temperatures will lead to unwanted acylation of the basic nitrogen in the piperazine ring or bis-acylation of the aniline.

  • Stir for 30 minutes. Quench with saturated aqueous NaHCO 3​ (50 mL), extract with DCM (2 x 50 mL), and purify via preparative HPLC.

Quantitative Data: Optimization of Nitro Reduction

The choice of reduction conditions in Step 3 is a critical juncture in the synthesis. The presence of the heterocyclic core and potentially residual halogens necessitates chemoselective reduction. Standard catalytic hydrogenation often leads to catastrophic side reactions.

Table 1: Optimization of Nitro Reduction Conditions (Step 3)

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Outcome
H 2​ (1 atm), 10% Pd/CMeOH25442%Poor. Significant hydrodefluorination observed if fluorine was retained; over-reduction of heterocycles.
SnCl 2​ ·2H 2​ OEtOH70678%Moderate. Clean conversion, but generates heavy metal emulsions making aqueous workup tedious.
Fe powder, NH 4​ Cl EtOH/H 2​ O (4:1) 80 2 91% Optimal. Excellent chemoselectivity. Preserves halogens and heterocycles; highly scalable.
Zn dust, AcOHTHF50365%Sub-optimal. Partial reduction stalling at the hydroxylamine intermediate.

Mechanism of Action: Covalent Kinase Inhibition

Once synthesized, the resulting molecule functions as an irreversible inhibitor. The diagram below illustrates the self-validating biological logic of the synthesized compound within the target cell.

MoA ATP Endogenous ATP Kinase Target Kinase Domain (e.g., Mutant EGFR) ATP->Kinase Reversible Binding Inhibitor Synthesized Covalent Inhibitor Inhibitor->Kinase 1. Reversible ATP-Pocket Binding Cys Conserved Hinge Cysteine (e.g., Cys797) Inhibitor->Cys 2. Irreversible Michael Addition Downstream Downstream Oncogenic Signaling (PI3K/AKT, MAPK) Kinase->Downstream Phosphorylation Cascade Kinase->Downstream Blocked Cys->Kinase Permanent Steric Occlusion Outcome Tumor Cell Apoptosis Downstream->Outcome Signal Termination

Figure 2: Mechanism of action for covalent kinase inhibitors derived from the synthesized scaffold.

References

  • Benchchem. (5-Fluoro-2-nitrophenyl)methanamine Synthesis and Nitration Strategies. Retrieved March 11, 2026, from1

  • ChemicalBook. 7-Fluoro-6-nitro-4-hydroxyquinazoline: Preparation of Kinase Inhibitors. Retrieved March 11, 2026, from 2

  • BidePharm. Safety and Handling Data for (3-Fluoro-4-nitrophenyl)methanamine (CAS 160538-52-3). Retrieved March 11, 2026, from 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (3-Fluoro-4-nitrophenyl)methanamine Synthesis

Welcome to the Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic bottlenecks encountered during the synthesis of1[1]. The presence of a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic bottlenecks encountered during the synthesis of1[1]. The presence of a highly activated para-nitro group significantly influences the reactivity of the aromatic ring, making standard reduction techniques prone to failure[2]. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield recovery.

G N1 3-Fluoro-4-nitrobenzonitrile N3 Borane-THF Reduction (Selective) N1->N3 BH3-THF N2 3-Fluoro-4-nitrobenzyl bromide N4 Gabriel Synthesis (Alkylation) N2->N4 K-Phthalimide N5 (3-Fluoro-4-nitrophenyl)methanamine N3->N5 Acidic Workup N4->N5 Hydrazine

Synthesis pathways for (3-Fluoro-4-nitrophenyl)methanamine.

Symptom Checker & Troubleshooting FAQs

Q1: My yield of (3-Fluoro-4-nitrophenyl)methanamine from 3-fluoro-4-nitrobenzonitrile using BH₃-THF is consistently below 40%. The TLC shows complete consumption of the starting material. Where is my product? A: The missing mass is likely trapped as a stable amine-borane complex ( RNH2​⋅BH3​ ). Unlike standard reductions, 3 do not immediately yield the free amine[3]. If you are only performing a standard aqueous extraction, the complex remains intact and is lost in the aqueous phase or during chromatography. Actionable Fix: Implement an acidic hydrolysis workup. After quenching with methanol, add 2M HCl and reflux for 1–2 hours to break the boron-nitrogen bond before basifying and extracting.

G A Nitrile Precursor B Intermediate Imine-Borane A->B + BH3 (Fast) C Amine-Borane Complex (Stable Intermediate) B->C + BH3 (Slow) C->C Aqueous Workup (Trapped) D Free Amine Product (High Yield) C->D HCl/MeOH Reflux (Hydrolysis)

Mechanistic necessity of acidic workup to break the amine-borane complex.

Q2: I attempted to reduce 3-fluoro-4-nitrobenzonitrile using catalytic hydrogenation (H₂, Pd/C). I obtained a complex mixture, and the NMR shows the loss of the nitro group. Why? A: The nitro group is highly activated and is generally reduced faster than a nitrile under standard catalytic hydrogenation conditions. This leads to the formation of (3-amino-4-fluorophenyl)methanamine or polymerized byproducts[2]. Actionable Fix: You must use a4 which selectively reduces the carbon-nitrogen triple bond while leaving the nitro group completely intact[4].

Q3: I am using the Gabriel synthesis starting from 3-fluoro-4-nitrobenzyl bromide. The alkylation step works perfectly, but the deprotection with hydrazine hydrate is sluggish and leaves unreacted phthalimide intermediate. How can I push this to completion? A: The Ing-Manske procedure (hydrazine hydrate in ethanol) can sometimes stall due to the poor solubility of the fluorinated nitro-phthalimide intermediate at reflux. 5 is highly efficient, but deprotection requires full solvation[5]. Actionable Fix: Increase the solvent volume to ensure complete dissolution. Alternatively, switch the deprotection reagent to 33% methylamine in ethanol at room temperature for 12 hours, which often provides a cleaner deprotection avoiding insoluble phthalhydrazide gels.

Quantitative Route Comparison

Synthesis RoutePrecursorKey ReagentsChemoselectivityTypical YieldPrimary Troubleshooting Issue
Borane Reduction 3-Fluoro-4-nitrobenzonitrileBH₃-THF, then HCl/MeOHHigh (Preserves NO₂)75–85%Amine-borane complex trapping
Gabriel Synthesis 3-Fluoro-4-nitrobenzyl bromideK-Phthalimide, NH₂NH₂Absolute (No reduction)80–90%Incomplete hydrazinolysis
Catalytic Hydrogenation 3-Fluoro-4-nitrobenzonitrileH₂, Pd/CVery Poor (Reduces NO₂)<10%Over-reduction to diamine

Optimized Experimental Protocols

Protocol A: Chemoselective Nitrile Reduction (Borane Method)

Causality: Borane-THF is selected over catalytic hydrogenation to prevent the premature reduction of the highly activated para-nitro group.

  • Setup: Under an inert Argon atmosphere, dissolve 3-fluoro-4-nitrobenzonitrile (1.0 eq) in anhydrous THF (0.5 M). Cool the solution to 0 °C.

  • Addition: Slowly add Borane-THF complex (1.0 M in THF, 3.0 eq) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 12-16 hours.

  • Quench: Cool the mixture back to 0 °C. Carefully add methanol dropwise.

    • Self-Validation Checkpoint: The cessation of hydrogen gas effervescence during the methanol quench physically validates that all excess borane has been destroyed, ensuring safe progression to the hydrolysis step.

  • Complex Hydrolysis (Critical): Add 2M aqueous HCl (or methanolic HCl) and heat the mixture to 60 °C for 2 hours to break the stable amine-borane complex.

  • Isolation: Concentrate the mixture in vacuo to remove THF and methanol. Wash the acidic aqueous layer with diethyl ether (2x) to remove non-basic impurities.

  • Basification: Cool the aqueous layer to 0 °C and basify to pH > 12 using 6M NaOH. Extract the free amine with dichloromethane (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the pure (3-Fluoro-4-nitrophenyl)methanamine.

Protocol B: Gabriel Synthesis Route

Causality: Utilizing 3-fluoro-4-nitrobenzyl bromide bypasses the need for reduction entirely, eliminating the risk of nitro-group degradation.

  • Alkylation: Dissolve 3-fluoro-4-nitrobenzyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF (0.3 M). Stir at 60 °C for 4 hours.

  • Intermediate Isolation: Pour the reaction mixture into ice water. Filter the resulting precipitate, wash thoroughly with water and cold ethanol, and dry in vacuo to obtain the protected intermediate.

  • Deprotection: Suspend the intermediate in ethanol (0.2 M). Add hydrazine hydrate (3.0 eq) and reflux for 4-6 hours.

    • Self-Validation Checkpoint: The precipitation of a voluminous, thick white solid (phthalhydrazide) during the hydrazine reflux visually validates the successful cleavage of the phthalimide protecting group.

  • Workup: Cool to room temperature, adjust to pH 2 with 1M HCl, and filter off the phthalhydrazide byproduct.

  • Recovery: Basify the filtrate to pH 12 with aqueous NaOH and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the primary amine.

Sources

Optimization

Technical Support Center: Troubleshooting (3-Fluoro-4-nitrophenyl)methanamine Reactions

Welcome to the Technical Support Center for (3-Fluoro-4-nitrophenyl)methanamine . As a bifunctional building block, this compound presents a unique synthetic dichotomy: it possesses a highly nucleophilic primary benzylic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-Fluoro-4-nitrophenyl)methanamine . As a bifunctional building block, this compound presents a unique synthetic dichotomy: it possesses a highly nucleophilic primary benzylic amine and a strongly electrophilic fluorinated aromatic ring. This dual nature often leads to competing side reactions, most notably intermolecular Nucleophilic Aromatic Substitution (SNAr) and hydrodefluorination during reduction steps .

This guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate your synthetic workflows.

Visualizing the Reaction Landscape

G A (3-Fluoro-4-nitrophenyl) methanamine B Amide Coupling (Desired) A->B Electrophile + Base C Nitro Reduction (Desired) A->C H2, Catalyst D Intermolecular SNAr (Dimerization) A->D Excess Base / Heat E Hydrodefluorination (Loss of F) C->E Over-reduction (Pd/C)

Fig 1. Reaction pathways and failure modes for (3-Fluoro-4-nitrophenyl)methanamine.

Frequently Asked Questions & Troubleshooting

Q1: My amide coupling yields a complex mixture with a major high-molecular-weight byproduct. What is happening? A1: You are likely observing intermolecular SNAr (dimerization or oligomerization). The fluorine atom at the C3 position is highly activated by the strongly electron-withdrawing ortho-nitro group, making the ring exceptionally electrophilic . Simultaneously, the primary benzylic amine is a strong nucleophile. When you add a base (e.g., DIPEA or TEA) for amide coupling, you deprotonate the amine salt, maximizing its nucleophilicity. The free amine then attacks the C3-fluorine of adjacent molecules.

Causality & Solution: The formation of the Meisenheimer complex is the rate-determining step in SNAr . To prevent this, you must keep the concentration of the free amine low and prioritize the desired acylation:

  • Order of Addition: Pre-activate your carboxylic acid with the coupling reagent (e.g., HATU, EDC) before adding the amine.

  • Base Selection: Use weaker bases (e.g., N-methylmorpholine) or strictly stoichiometric amounts.

  • Temperature Control: Maintain lower temperatures (0 °C) during the initial mixing phase, as SNAr is highly temperature-dependent.

SNAr N1 Amine Nucleophile (Benzylic Amine) N3 Meisenheimer Complex (Rate-Determining) N1->N3 Attack at C3 N2 Electrophilic Arene (C3-Fluoro) N2->N3 Base promoted N4 SNAr Dimer (Fluorine Displaced) N3->N4 Elimination of F-

Fig 2. Mechanism of intermolecular SNAr leading to unwanted dimerization.

Q2: During Boc-protection of the amine, the reaction turns dark red/brown, and yields are poor. Why? A2: The dark red/brown color is a classic visual indicator of Meisenheimer complex formation, signaling that SNAr is outcompeting your protection reaction. Excess strong base (like NaOH or TEA) accelerates the attack of the amine on the fluorinated ring. Solution: Boc-protection must be performed under conditions that do not over-activate the amine towards SNAr. Switch to a biphasic Schotten-Baumann system (DCM/Water) using a mild inorganic base like NaHCO₃, which keeps the organic phase concentration of the free base low (See Protocol 1).

Q3: I am trying to reduce the nitro group to an aniline using Pd/C and H₂, but LC-MS shows an [M-19] peak. How can I prevent this? A3: An [M-19] peak indicates the loss of the fluorine atom, a process known as hydrodefluorination. Palladium on carbon (Pd/C) is a highly active catalyst that can oxidatively add into the C-F bond under a hydrogen atmosphere, especially as the electron-rich aniline product forms and activates the ring . Solution: You must use a reduction method that is chemically orthogonal to the C-F bond. If catalytic hydrogenation is required, switch to Platinum on carbon (Pt/C), which has lower insertion activity into C-halogen bonds. Alternatively, use single-electron transfer methods like the Béchamp reduction (Iron/NH₄Cl), which exclusively reduces the nitro group without affecting the fluorine .

Quantitative Data: Nitro Reduction Condition Matrix

To aid in your experimental design, the following table summarizes the expected outcomes of various reduction conditions based on field data.

Reducing Agent / CatalystSolvent SystemTemp (°C)Expected Nitro Reduction YieldHydrodefluorination (Side Product)Recommendation
Pd/C (10%), H₂ (1 atm) Ethanol2560 - 70%30 - 40%❌ Not Recommended
Pt/C (5%), H₂ (1 atm) THF2585 - 90%< 5%⚠️ Use with caution (monitor via LC-MS)
Zn dust, NH₄Cl THF / H₂O (4:1)2580 - 85%0%✅ Good for mild, room-temperature needs
Fe powder, NH₄Cl EtOH / H₂O (4:1)80> 90%0%🌟 Highly Recommended (Béchamp method)
Self-Validating Experimental Protocols
Protocol 1: Chemoselective Boc-Protection (Avoiding SNAr)

Principle: Utilizing a biphasic system with a mild inorganic base prevents the buildup of highly nucleophilic free amine in the organic phase, suppressing dimerization.

  • Preparation: Dissolve (3-Fluoro-4-nitrophenyl)methanamine hydrochloride (1.0 equiv, 10 mmol) in 20 mL of Dichloromethane (DCM) and 20 mL of saturated aqueous NaHCO₃.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.

  • Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv, 10.5 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation Check: The organic layer should remain pale yellow. A shift to dark red indicates base-promoted SNAr is occurring.

  • Workup: Separate the organic layer. Wash the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Béchamp Reduction of the Nitro Group

Principle: Iron-mediated single-electron transfer reduces the nitro group to an aniline without breaking the sensitive C-F bond.

  • Preparation: Suspend the protected (3-Fluoro-4-nitrophenyl)methanamine (1.0 equiv, 5 mmol) in 20 mL of an Ethanol/Water mixture (4:1 v/v).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 25 mmol) and Ammonium chloride (NH₄Cl, 5.0 equiv, 25 mmol) to the suspension.

  • Heating: Heat the mixture to 80 °C under reflux for 2-3 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material spot should disappear, replaced by a lower R_f spot (aniline).

  • Filtration: While still warm, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot ethanol (3 x 15 mL).

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and evaporate to yield the pure fluorinated aniline.

References
  • "Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions." The Journal of Organic Chemistry.[Link]

  • "Automated Optimization under Dynamic Flow Conditions." ChemRxiv.[Link]

Troubleshooting

optimization of reaction temperature for (3-Fluoro-4-nitrophenyl)methanamine synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemoselectivity and yield challenges associated with the synthesis of (3-Fluoro-4-n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemoselectivity and yield challenges associated with the synthesis of (3-Fluoro-4-nitrophenyl)methanamine from 3-fluoro-4-nitrobenzonitrile.

Below, you will find a deep-dive mechanistic analysis, troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Background: The Dual-Reactivity Dilemma

The synthesis of (3-Fluoro-4-nitrophenyl)methanamine requires reducing a nitrile group while preserving a highly sensitive nitro group. While Borane-THF ( BH3​⋅THF ) is the ideal electrophilic reducing agent for this task, the substrate presents a hidden trap: Nucleophilic Aromatic Substitution (SNAr) .

The fluorine atom on the aromatic ring is highly activated by the strongly electron-withdrawing para-nitro group[1]. If the reaction is not thermally and kinetically controlled, the newly formed primary amine product acts as a nucleophile and attacks the C-F bond of unreacted starting material[2]. This competing pathway destroys your yield and generates a highly stable secondary amine dimer.

Pathway SM 3-Fluoro-4-nitrobenzonitrile (Highly Electrophilic C-F) Red BH3-THF Reduction (35-40°C, Inverse Addition) SM->Red Chemoselective Reduction SNAr SNAr Dimerization (Temp > 50°C, Standard Addition) SM->SNAr Nucleophilic Attack on C-F Prod (3-Fluoro-4-nitrophenyl)methanamine (Desired Product) Red->Prod Amine-Borane Complexation Prod->SNAr Free Amine Acts as Nucleophile Dimer Secondary Amine Dimer (Undesired Byproduct) SNAr->Dimer Yield Loss

Reaction pathways showing desired reduction vs. undesired SNAr dimerization.

Troubleshooting & FAQs

Q1: I attempted the reduction using BH3​⋅THF at reflux (66 °C), but my yield is below 30% and I isolated a yellow/orange polymeric byproduct. What went wrong? A1: The elevated temperature promoted the SNAr side reaction. At temperatures above 50 °C, aliphatic amines rapidly displace the activated fluorine atom on this specific scaffold[2]. The primary amine you generated attacked the unreacted 3-fluoro-4-nitrobenzonitrile, forming a dimer. You must lower the temperature to suppress this pathway.

Q2: To avoid the SNAr side reaction, I ran the reduction at 0 °C. Now my LC-MS shows mostly unreacted starting material. How do I balance this? A2: Borane reduction of electron-deficient nitriles is kinetically sluggish at 0 °C. You are trapped between low conversion at 0 °C and dimerization at 60 °C. The optimal thermal window is 35–40 °C . Furthermore, you must switch to an inverse addition strategy (adding the nitrile to an excess of borane). This ensures the newly formed amine is instantly trapped as an unreactive R−NH2​⋅BH3​ complex, neutralizing its nucleophilicity.

Q3: My LC-MS shows full conversion of the nitrile, but my isolated yield of the free amine is still low after a standard aqueous workup. Where is my product? A3: Borane reductions of nitriles form a highly stable amine-borane complex. A simple aqueous quench is insufficient to break this bond. You must perform an acidic methanolysis (refluxing with MeOH/HCl) to liberate the free amine before your final basic extraction[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction temperature, addition sequence, and product distribution.

EntryTemperature (°C)Addition MethodNitrile Conversion (%)Desired Amine Yield (%)SNAr Dimer Yield (%)
10 - 5Standard< 2015< 2
220 - 25 (RT)Standard655015
366 (Reflux)Standard> 992570
4 35 - 40 Inverse > 95 88 < 5

Standard Operating Procedure: Optimized Synthesis Protocol

This protocol is designed as a self-validating system. Do not deviate from the temperature parameters or the order of addition.

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer under Argon.

  • Load 3.0 equivalents of 1.0 M Borane-THF ( BH3​⋅THF ) solution into the vessel.

  • Validation Check: Ensure the solution is perfectly clear; cloudiness indicates borane degradation and loss of active titer. Heat the bath to exactly 38 °C .

Step 2: Inverse Addition (Critical Step)

  • Dissolve 1.0 equivalent of 3-fluoro-4-nitrobenzonitrile in anhydrous THF (0.5 M concentration).

  • Add this solution dropwise via a syringe pump over 2 hours into the borane solution.

  • Causality: Maintaining the internal temperature at 38 °C ensures the reduction outpaces SNAr. Adding the nitrile to the borane ensures the resulting amine is instantly complexed and rendered non-nucleophilic.

Step 3: Reaction Maturation

  • Stir the mixture for an additional 2 hours at 38 °C.

  • Validation Check: Pull an aliquot for LC-MS; it should indicate the complete disappearance of the starting material (m/z 166).

Step 4: Quench & Decomplexation

  • Cool the vessel to 0 °C. Carefully add Methanol dropwise until effervescence ceases.

  • Validation Check: Vigorous H2​ gas evolution confirms the presence of active excess borane.

  • Add 2.0 M HCl in Methanol (5.0 equivalents) and heat the mixture to 60 °C for 1 hour.

  • Causality: This acidic methanolysis is mandatory to break the stable amine-borane complex and liberate the free amine hydrochloride[3].

Step 5: Isolation

  • Concentrate the mixture under reduced pressure to remove THF and Methanol.

  • Partition the residue between Ethyl Acetate and 1.0 M NaOH (adjust the aqueous layer to pH 10-11).

  • Extract the aqueous layer 3x with EtOAc. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to afford pure (3-Fluoro-4-nitrophenyl)methanamine.

References

  • Google Patents. "US20220024901A1 - Glp-1r agonists and uses thereof" (Demonstration of amine-induced SNAr displacement of fluorine on 3-fluoro-4-nitrobenzonitrile at 60 °C).
  • Royal Society of Chemistry. "Supporting Information for: Fast relaxing red and near-IR switchable azobenzenes..." (Standardized protocol for BH3-THF reduction of fluorinated benzonitriles and required acidic decomplexation). URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of (3-Fluoro-4-nitrophenyl)methanamine

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific, often undocumented challenges encountered when purifying and handling (3-Fluoro-4-nitrophenyl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific, often undocumented challenges encountered when purifying and handling (3-Fluoro-4-nitrophenyl)methanamine .

This molecule is a highly versatile building block in pharmaceutical synthesis, but it possesses a critical structural liability: it is a bifunctional molecule containing both a strong nucleophile (the primary amine) and a highly activated electrophile (the fluoronitroarene). Understanding the causality behind its degradation is essential for successful isolation.

Section 1: Physicochemical Profile & Reactivity Matrix

To troubleshoot purification issues, we must first establish the quantitative and structural parameters of the target compound[1].

ParameterSpecification
Chemical Name (3-Fluoro-4-nitrophenyl)methanamine
CAS Number 160538-52-3
Molecular Formula C7H7FN2O2
Molecular Weight 170.14 g/mol
Electrophilic Hotspot C3 (Fluorine-bearing carbon, activated by ortho-NO₂)
Nucleophilic Hotspot Primary benzylic amine (-CH₂NH₂)
Primary Degradation Risk Intermolecular Nucleophilic Aromatic Substitution (SNAr)

Expert Insight: The nitro group (-NO₂) exerts a powerful electron-withdrawing effect (-M effect) on the aromatic ring. This strongly activates the adjacent C3 position, making the fluorine atom highly susceptible to nucleophilic aromatic displacement[2]. Because the molecule itself contains a nucleophilic primary amine, it is prone to self-condensation (oligomerization) if exposed to heat or basic conditions[3].

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my product turn into an insoluble, polymeric streak during solvent evaporation after column chromatography? A: You are observing intermolecular Nucleophilic Aromatic Substitution (SNAr). When you concentrate the fractions on a rotary evaporator, the local concentration of both the nucleophilic amine and the electrophilic fluoronitroarene increases drastically. If the water bath temperature exceeds 35°C, or if residual base (like Triethylamine) is present, the amine of one molecule attacks the C3-fluorine of another[4]. This forms a transient Meisenheimer complex, followed by fluoride elimination to yield an insoluble secondary amine dimer. Causality-Driven Solution: Always evaporate this compound in a cold water bath (<25°C). If normal-phase silica with a basic modifier was used, slightly acidify the pooled fractions with a volatile acid (e.g., 0.1 eq acetic acid) prior to concentration to protonate the amine, rendering it non-nucleophilic.

Q2: The compound streaks heavily on standard silica gel, leading to poor recovery. Adding Triethylamine (Et₃N) improves the peak shape but causes degradation. What is the alternative? A: Primary benzylic amines interact strongly with the acidic silanol groups on standard bare silica (SiO₂), causing severe tailing. While adding 1-5% Et₃N or NH₄OH is the standard textbook solution to block silanol interactions, this basic environment actively catalyzes the SNAr degradation pathway described in Q1[3]. Causality-Driven Solution: Abandon standard bare silica. Use amine-functionalized silica (e.g., KP-NH columns) or neutral alumina. These stationary phases provide a neutral-to-mildly-basic surface without requiring mobile-phase additives, allowing for sharp elution profiles without triggering self-condensation.

Q3: I synthesized this compound via the nitration of 3-fluorobenzylamine. How do I efficiently separate the 3-fluoro-4-nitro isomer from the 3-fluoro-2-nitro isomer? A: Regioisomers of fluoronitroarenes have nearly identical dipole moments and Rf values on normal-phase chromatography, making silica gel separation highly inefficient. Causality-Driven Solution: Utilize fractional crystallization of their hydrochloride salts. The para-nitro isomer (4-nitro) exhibits a distinct solubility profile in cold ethanol/water mixtures compared to the ortho-nitro isomer due to differences in crystal lattice packing. Convert the crude mixture to the HCl salt (see Protocol B), and recrystallize from boiling ethanol.

Section 3: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system to ensure structural integrity during isolation.

Protocol A: Amine-Safe Chromatographic Purification

Use this workflow to isolate the free base without triggering SNAr degradation.

  • Column Preparation: Equilibrate an amine-functionalized silica column (KP-NH) with 100% Hexanes. Do not use bare silica.

  • Sample Loading: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM). Avoid using Methanol (MeOH) for loading, as protic solvents can participate in side reactions with the activated fluorine.

  • Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexanes.

    • Causality: KP-NH silica prevents silanol-amine binding, eliminating the need for Et₃N. This keeps the local pH neutral, protecting the C-F bond.

  • Concentration: Pool the product-containing fractions. Evaporate under reduced pressure with the water bath set strictly to 20°C - 25°C .

Protocol B: Hydrochloride Salt Formation for Safe Storage

Free base (3-Fluoro-4-nitrophenyl)methanamine degrades over time at room temperature. It must be stored as a salt.

  • Dissolution: Dissolve the purified free base in anhydrous Methyl tert-butyl ether (MTBE) at 0°C (10 mL/gram of product).

  • Acidification: Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise under vigorous stirring. A white/pale-yellow precipitate will form immediately.

  • Isolation: Filter the precipitate under a nitrogen blanket and wash with cold Hexanes. Dry under high vacuum.

    • Causality: By converting the free base amine (-NH₂) to an ammonium cation (-NH₃⁺), the nitrogen's lone pair is completely sequestered. This eliminates its nucleophilicity, permanently shutting down the SNAr degradation pathway and preventing carbamate formation with atmospheric CO₂.

Section 4: Visualizing the Degradation Pathway

The following diagram illustrates the causality of the primary degradation risk if the compound is mishandled during purification.

SNAr_Pathway MonomerA Monomer A (Nucleophile: -NH2) Intermediate Meisenheimer Complex (Transient) MonomerA->Intermediate Nucleophilic Attack MonomerB Monomer B (Electrophile: C-F bond) MonomerB->Intermediate C3 Position HeatBase Heat / Base (Catalyst/Driver) HeatBase->Intermediate Accelerates Dimer Secondary Amine Dimer (Degradation Product) Intermediate->Dimer Fluoride Elimination HF HF / Fluoride Salt (Byproduct) Intermediate->HF

Fig 1. Intermolecular SNAr dimerization pathway of (3-Fluoro-4-nitrophenyl)methanamine.

Section 5: References
  • ACS Publications. Synthesis of β-Hydroxy-β-(fluoronitrophenyl)alanines: Vital Components in the Assembly of Biologically Active Cyclic Peptides. Available at:[Link]

Sources

Troubleshooting

preventing decomposition of (3-Fluoro-4-nitrophenyl)methanamine during workup

Welcome to the technical support center for (3-Fluoro-4-nitrophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-Fluoro-4-nitrophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this important synthetic intermediate. My aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My isolated (3-Fluoro-4-nitrophenyl)methanamine is a discolored oil/solid (yellow, brown, or pinkish). What is the likely cause?

This is a common observation and often points to the formation of impurities due to decomposition. The discoloration typically arises from the formation of oxidized species or highly conjugated byproducts. The primary culprits are often trace impurities from the reaction or exposure to air and light during the workup. For instance, analogous to benzylamine, oxidation can lead to the formation of imine dimers.

Q2: I'm observing multiple spots on my TLC analysis of the crude product, even after a seemingly clean reaction. What are these impurities likely to be?

Beyond the starting materials and desired product, you may be observing degradation products. Common impurities can include:

  • Oxidation Products: The benzylic amine is susceptible to oxidation, which can lead to the corresponding imine and subsequently to condensation products.

  • Self-Condensation Products: Benzylamines can undergo self-condensation, particularly under harsh pH conditions or elevated temperatures, to form dimers or oligomers.[1]

  • Products of Nitro Group Reduction: If your reaction conditions are inadvertently reducing, you might see partial or full reduction of the nitro group.

  • Hydrolysis Products: Depending on the reaction and workup conditions, hydrolysis of the starting material or product may occur.

Q3: My yield of (3-Fluoro-4-nitrophenyl)methanamine is consistently low, despite my reaction monitoring indicating full conversion of the starting material. Where am I losing my product?

Product loss during workup is a frequent challenge. The primary reasons include:

  • Decomposition during extraction: As a substituted benzylamine, your compound is basic. Using strong acids or bases during the aqueous wash steps can lead to degradation.

  • Emulsion formation: During liquid-liquid extraction, emulsions can form, trapping your product in the interface and making separation difficult.

  • Adsorption onto silica gel: The basic amine can strongly interact with the acidic silica gel during column chromatography, leading to streaking and poor recovery.

Troubleshooting Guide: Preventing Decomposition During Workup

This section provides detailed protocols and the scientific rationale to mitigate the common issues outlined in the FAQs.

Issue 1: Product Discoloration and Impurity Formation

Root Cause Analysis: The primary amine of the benzylamine moiety is a nucleophile and is susceptible to oxidation. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the aromatic ring and the benzylic position.

Preventative Measures & Protocol:

  • Maintain an Inert Atmosphere: Whenever possible, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Control pH During Extraction: Avoid harsh pH changes. Use of strong acids or bases can catalyze decomposition pathways. A similar compound, 3-Fluoro-p-toluidine, is known to be incompatible with strong acids and bases.[2]

    • Recommended Protocol for Aqueous Wash:

      • After the reaction, quench the mixture with a mild base like saturated sodium bicarbonate solution to neutralize any acid.

      • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with brine (saturated NaCl solution) to remove most of the water and break emulsions.[3]

      • Avoid strong acid washes (e.g., 1M HCl) if possible. If an acid wash is necessary to remove basic impurities, use a dilute and cold solution (e.g., 0.1M HCl) and minimize contact time. Immediately follow with a mild base wash.

  • Temperature Control: Perform all workup steps at or below room temperature to minimize the rate of potential decomposition reactions.

Diagram 1: Potential Decomposition Pathways

A (3-Fluoro-4-nitrophenyl)methanamine B Oxidation to Imine A->B [O] D Side-chain Condensation A->D Self-reaction (harsh conditions) C Imine Dimerization B->C Dimerization

Caption: Potential decomposition pathways for (3-Fluoro-4-nitrophenyl)methanamine.

Issue 2: Low Yield and Difficult Purification

Root Cause Analysis: The basic nature of the amine leads to challenges in both extraction and chromatographic purification.

Preventative Measures & Protocol:

  • Salt Precipitation for Purification: A highly effective method to purify benzylamines and remove neutral organic impurities is through the formation of the hydrochloride salt.[1]

    • Protocol for Hydrochloride Salt Precipitation:

      • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

      • Slowly add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) with stirring.

      • The hydrochloride salt of your product should precipitate as a solid.

      • Filter the solid and wash with cold diethyl ether to remove any remaining impurities.

      • To recover the free amine, suspend the salt in water or a biphasic mixture and add a mild base (e.g., saturated NaHCO₃ solution) until the solution is basic.

      • Extract the free amine into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography on Deactivated Silica Gel: If column chromatography is necessary, the acidic nature of standard silica gel can be problematic.

    • Protocol for Deactivating Silica Gel:

      • Prepare a slurry of silica gel in your chosen eluent.

      • Add 1-3% triethylamine (TEA) to the slurry and mix well. This will neutralize the acidic sites on the silica gel.[4]

      • Alternatively, use a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) throughout the purification.

Diagram 2: Recommended Workup and Purification Workflow

cluster_0 Reaction Quench & Extraction cluster_1 Purification Option 1: Salt Precipitation cluster_2 Purification Option 2: Chromatography A Reaction Mixture B Quench with sat. NaHCO₃ A->B C Extract with EtOAc B->C D Wash with Brine C->D E Dry over Na₂SO₄ D->E F Concentrate E->F G Dissolve in Ether F->G L Column on Deactivated Silica F->L H Add HCl in Ether G->H I Filter Precipitate H->I J Freebase with NaHCO₃ I->J K Extract & Dry J->K N N K->N Pure Product M (1-3% TEA) M->N Pure Product

Caption: Recommended workup and purification workflow.

Analytical Methods for Monitoring Decomposition

To effectively troubleshoot, it is crucial to have reliable analytical methods to monitor the purity of your (3-Fluoro-4-nitrophenyl)methanamine.

Technique Application Typical Conditions
TLC Quick, in-process checks for reaction completion and presence of major impurities.Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate). A small amount of triethylamine (0.1-1%) can be added to the mobile phase to reduce tailing of the amine spot.
HPLC/LC-MS Quantitative analysis of purity and identification of impurities by mass.Column: C18 reverse-phase column.Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve peak shape.
GC/GC-MS Analysis of volatile impurities and potential byproducts.Capillary column suitable for amines (e.g., a wax-based or base-deactivated column).
¹H and ¹⁹F NMR Structural confirmation of the desired product and identification of major impurities.¹⁹F NMR is particularly useful for detecting any side reactions involving the fluorine substituent.

Summary of Key Recommendations

  • Minimize exposure to air and light.

  • Maintain neutral or mildly basic pH during aqueous workup.

  • Keep temperatures low throughout the workup and purification process.

  • For purification, consider hydrochloride salt formation as a robust alternative to chromatography.

  • If chromatography is necessary, use deactivated silica gel or a modified mobile phase.

By implementing these strategies, you can significantly improve the purity, yield, and consistency of your (3-Fluoro-4-nitrophenyl)methanamine synthesis.

References

  • Armarego, W.L.F., & Chai, C.L.L. (2012).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press.
  • Safety Data Sheet for 3-Fluoro-p-toluidine. Fisher Scientific.
  • BenchChem. (2025). Troubleshooting guide for N-Benzyldiethanolamine based reactions.
  • BenchChem. (2025).

Sources

Optimization

common impurities in commercial (3-Fluoro-4-nitrophenyl)methanamine

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing commercial (3-Fluoro-4-nitrophenyl)methanamine in their experiments. As a crucial building block in medic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing commercial (3-Fluoro-4-nitrophenyl)methanamine in their experiments. As a crucial building block in medicinal chemistry, understanding the purity profile of this reagent is paramount for the success and reproducibility of your synthetic endeavors. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from impurities.

Part 1: Troubleshooting Guide - Navigating Experimental Challenges

Unexpected experimental outcomes when using (3-Fluoro-4-nitrophenyl)methanamine can often be traced back to the presence of subtle, yet impactful, impurities. This section is designed to help you diagnose and resolve these issues.

Issue 1: Unexpected Peaks in Your Analytical Chromatogram (HPLC/GC-MS)

Observation: You observe additional peaks in your reaction monitoring or final product analysis that do not correspond to your starting material or desired product.

Potential Cause: The presence of process-related impurities in the commercial (3-Fluoro-4-nitrophenyl)methanamine. The synthetic origin of these impurities is a critical diagnostic factor. The most common synthetic route to (3-Fluoro-4-nitrophenyl)methanamine is the reduction of 3-fluoro-4-nitrobenzonitrile.

Troubleshooting Workflow:

Troubleshooting_Workflow Workflow for Identifying Unknown Chromatographic Peaks A Unexpected Peak Observed in HPLC/GC-MS B Hypothesize Impurity Identity Based on Synthesis A->B Consider synthetic route C Analyze Commercial Starting Material B->C Obtain a pure sample of the starting material D Compare Retention Times/Mass Spectra B->D Predict likely impurities C->D Run alongside reaction sample E Spike Reaction with Suspected Impurity D->E If a suspected impurity is commercially available F Confirm Impurity Identity E->F Observe peak enhancement G Purify Starting Material or Modify Reaction F->G Develop a purification strategy

Caption: A logical workflow for the identification of unknown impurities.

Common Impurities and Their Origins:

Impurity NameStructureLikely Source
3-Fluoro-4-nitrobenzonitrileUnreacted starting material from the nitrile reduction synthesis.
3-Fluoro-4-nitrobenzaldehydePotential starting material if synthesized via reductive amination.
(3-Fluoro-4-nitrophenyl)methanolBy-product from the reduction of 3-fluoro-4-nitrobenzaldehyde.
Bis(3-fluoro-4-nitrobenzyl)amineA common by-product in nitrile reductions, forming a secondary amine.
5-Fluoro-2-nitroanilineProduct of over-reduction where the nitro group is also reduced.
Issue 2: Low Yield or Stalled Reaction

Observation: Your reaction proceeds sluggishly or does not go to completion, even with a stoichiometric excess of reagents.

Potential Cause: The presence of impurities that can poison catalysts or react with your reagents.

  • Catalyst Poisoning: If you are performing a reaction that utilizes a transition metal catalyst (e.g., Suzuki or Buchwald-Hartwig couplings), trace amounts of sulfur-containing impurities from reagents like borane-dimethyl sulfide (BH3-SMe2) used in the synthesis of the amine can poison the catalyst.

  • Reagent Quenching: Acidic or basic impurities can neutralize reagents, effectively reducing their concentration in the reaction mixture.

Preventative & Corrective Actions:

  • Aqueous Wash: Before use, dissolve the (3-Fluoro-4-nitrophenyl)methanamine in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) followed by a brine wash. This can help remove acidic impurities.

  • Purification: If catalyst poisoning is suspected, consider purifying the starting material by flash column chromatography.

  • Reagent Stoichiometry: Empirically test increasing the loading of the reagent that is suspected of being quenched.

Issue 3: Product Instability or Decomposition

Observation: Your isolated product is unstable and decomposes over time, even under standard storage conditions.

Potential Cause: The presence of residual acidic or oxidizing impurities can catalyze the decomposition of the desired product. Nitrated aromatic compounds can be thermally unstable.[1]

Mitigation Strategies:

  • Thorough Purification: Ensure all acidic residues from the workup are removed. A final wash with a mild base can be beneficial.

  • Inert Atmosphere: Store the purified product under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.

  • Cold Storage: Store the material at low temperatures to minimize the rate of decomposition.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial (3-Fluoro-4-nitrophenyl)methanamine and why?

The most probable impurities are process-related and stem from the synthetic route used for its manufacture. The reduction of 3-fluoro-4-nitrobenzonitrile is a common industrial method.[2] Therefore, you can expect to find:

  • Unreacted Starting Material: 3-fluoro-4-nitrobenzonitrile.

  • Partially Reduced Intermediates: Such as the corresponding imine.

  • Over-reduction Products: Where the nitro group is also reduced, leading to compounds like 5-fluoro-2-aminobenzylamine. The reduction of nitroarenes can sometimes lead to hydroxylamines or azo compounds as minor by-products.[3]

  • Dimerization Products: Such as bis(3-fluoro-4-nitrobenzyl)amine, which can form from the reaction of the product with the starting material or intermediates.

Q2: How can I detect these impurities?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the purity of (3-Fluoro-4-nitrophenyl)methanamine and separating it from non-volatile impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the identity of separated components by their mass-to-charge ratio.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information and help identify impurities by their unique chemical shifts.[1]

Q3: Can I use (3-Fluoro-4-nitrophenyl)methanamine directly from the bottle?

For non-critical applications or initial screening experiments, using the material as-is may be acceptable. However, for reactions that are sensitive to impurities, such as catalysis or late-stage pharmaceutical synthesis, it is highly recommended to assess the purity of each new batch and purify it if necessary.

Q4: What is a simple and effective method for purifying commercial (3-Fluoro-4-nitrophenyl)methanamine?

For small-scale laboratory use, flash column chromatography on silica gel is an effective method for removing most common impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.

Part 3: Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for the reversed-phase HPLC analysis of (3-Fluoro-4-nitrophenyl)methanamine. Method optimization may be required based on the specific impurities present.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Dry pack a suitable size glass column with silica gel.

  • Sample Loading: Dissolve the crude (3-Fluoro-4-nitrophenyl)methanamine in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Elution: Place the dried, sample-adsorbed silica gel on top of the column. Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (3-Fluoro-4-nitrophenyl)methanamine.

Part 4: Visualizing the Synthetic Landscape

Understanding the synthetic pathway is key to anticipating potential impurities.

Synthesis_Pathway Common Synthetic Route to (3-Fluoro-4-nitrophenyl)methanamine cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis cluster_2 Potential Impurities A 4-Fluorobenzonitrile B 3-Fluoro-4-nitrobenzonitrile A->B Nitration (e.g., KNO3, H2SO4) C (3-Fluoro-4-nitrophenyl)methanamine B->C Reduction (e.g., BH3-THF, Catalytic Hydrogenation) D Unreacted 3-Fluoro-4-nitrobenzonitrile B->D Incomplete Reaction E Bis(3-fluoro-4-nitrobenzyl)amine C->E Dimerization F 5-Fluoro-2-nitroaniline C->F Over-reduction

Caption: Synthetic pathway and potential impurity formation.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Validation of N-Benzylphthalimide.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

Sources

Troubleshooting

resolving issues with incomplete conversion in (3-Fluoro-4-nitrophenyl)methanamine synthesis

Overview (3-Fluoro-4-nitrophenyl)methanamine is a highly valued building block in medicinal chemistry and drug development. However, synthesizing this molecule is notoriously prone to incomplete conversion and poor chemo...

Author: BenchChem Technical Support Team. Date: March 2026

Overview (3-Fluoro-4-nitrophenyl)methanamine is a highly valued building block in medicinal chemistry and drug development. However, synthesizing this molecule is notoriously prone to incomplete conversion and poor chemoselectivity. The presence of three distinct functional groups (a nucleophilic substitution-prone fluorine, an easily reducible nitro group, and an aminomethyl precursor) creates competing reactivity pathways.

This guide addresses the two most reliable synthetic routes—selective nitrile reduction and the Delépine reaction—and provides mechanistic troubleshooting for the most common failure modes reported by researchers.

FAQ & Troubleshooting Guides
Issue 1: Over-Reduction and Poor Selectivity in Nitrile Reduction

Q: I am trying to synthesize the target amine by reducing 3-fluoro-4-nitrobenzonitrile. Using standard catalytic hydrogenation ( H2​ with Pd/C ), I am observing complete loss of the nitro group, resulting in a diamine byproduct. How can I selectively reduce the nitrile while preserving the nitro group?

The Causality & Mechanism: The nitro group is significantly more susceptible to standard catalytic hydrogenation than the cyano group. To achieve chemoselectivity, you must switch from a surface-catalyzed radical/hydride mechanism to a Lewis acid-base coordinated hydride transfer.

Using Sodium Borohydride ( NaBH4​ ) combined with Boron Trifluoride Etherate ( BF3​⋅OEt2​ ) generates diborane ( B2​H6​ ) in situ[1]. The nitrile nitrogen is more Lewis basic than the nitro oxygen. Consequently, the borane selectively coordinates to the nitrile, activating it for hydride transfer while leaving the electron-deficient nitro group untouched[1].

Furthermore, performing this reaction in 2-methyltetrahydrofuran (2-MeTHF) instead of standard THF is critical. Strong Lewis acids like BF3​⋅OEt2​ can trigger the ring-opening polymerization of THF, leading to incomplete conversion and a gummy reaction matrix[1]. 2-MeTHF resists this polymerization due to steric hindrance adjacent to the oxygen atom.

Self-Validating Protocol: Selective Nitrile Reduction

  • Setup: Purge a dry flask with inert gas ( N2​ or Ar ). Add 3-fluoro-4-nitrobenzonitrile (1.0 eq) and NaBH4​ (1.5 eq) in anhydrous 2-MeTHF.

  • Activation: Cool the suspension to 0 °C. Slowly add BF3​⋅OEt2​ (2.0 eq) dropwise. Self-Validation: You will observe mild effervescence as diborane is generated.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • In-Process Control (IPC): Do not rely solely on TLC, as the starting material and amine product can streak or co-elute. Instead, use IR spectroscopy. The reaction is complete when the sharp C≡N stretch at ~2230 cm−1 completely disappears.

  • Quench & Hydrolysis: Carefully quench with 1M HCl to destroy excess borane and break the boron-amine complex. Adjust to pH > 10 with NaOH before extracting with ethyl acetate.

Issue 2: Incomplete Conversion in the Delépine Reaction

Q: I am using the Delépine reaction starting from 3-fluoro-4-nitrobenzyl bromide and hexamethylenetetramine (HMTA). My yields are exceptionally low, and I suspect the conversion is stalling at the intermediate stage. What is causing this?

The Causality & Mechanism: The Delépine reaction avoids the redox selectivity issues of Route 1 by utilizing an SN​2 displacement followed by acidic hydrolysis[2]. HMTA is a bulky, cage-like nucleophile that prevents over-alkylation (a common issue when using direct ammonia, which yields secondary and tertiary amines)[3].

Incomplete conversion usually stems from two distinct failures:

  • Thermodynamic Reversibility in the SN​2 Step: If the reaction is run in a polar solvent (like ethanol or water), the quaternary ammonium salt remains soluble, and the equilibrium prevents full conversion. By using a non-polar solvent like chloroform ( CHCl3​ ), the highly polar salt precipitates out of solution immediately upon formation, driving the reaction forward via Le Chatelier's principle[3][4].

  • Incomplete Aminal Hydrolysis: The intermediate salt is a stable adamantane-like cage. Weak acids or room-temperature conditions are insufficient to break it down. It requires concentrated acid and sustained reflux to fully decompose the semiaminals into the primary amine hydrochloride, ammonium chloride, and formaldehyde diethyl acetal[3].

Self-Validating Protocol: Delépine Synthesis

  • Salt Formation: Dissolve 3-fluoro-4-nitrobenzyl bromide (1.0 eq) in anhydrous CHCl3​ . Add HMTA (1.05 eq)[4].

  • Precipitation (Self-Validation): Stir at room temperature for 12–24 hours. Self-Validation: A thick, white precipitate of the quaternary ammonium salt must form. If the solution remains clear, your solvent is too polar or wet[4].

  • Isolation: Filter the precipitate and wash with cold CHCl3​ to remove unreacted starting materials.

  • Hydrolysis: Suspend the isolated salt in a mixture of absolute ethanol and concentrated HCl (approx. 5:1 v/v)[4].

  • Reflux: Heat to a vigorous reflux for 4 hours. The suspension will initially clear, followed by the precipitation of ammonium chloride ( NH4​Cl ) as a byproduct[2][4].

  • Workup: Cool, filter off the NH4​Cl , and concentrate the filtrate. Basify the residue with aqueous NaOH to liberate the free base of (3-fluoro-4-nitrophenyl)methanamine, then extract with dichloromethane.

Quantitative Comparison of Synthetic Routes
ParameterRoute 1: Nitrile ReductionRoute 2: Delépine Reaction
Starting Material 3-Fluoro-4-nitrobenzonitrile3-Fluoro-4-nitrobenzyl bromide
Key Reagents NaBH4​ , BF3​⋅OEt2​ , 2-MeTHFHMTA, CHCl3​ , Conc. HCl /EtOH
Chemoselectivity High (if optimized); poor with H2​ Absolute (no redox chemistry involved)
Common Failure Mode Over-reduction to diamine; THF polymerizationIncomplete hydrolysis of the aminal cage
Expected Yield 69% – 84%75% – 90%
Primary IPC Method IR Spectroscopy (loss of C≡N peak)Visual (formation of white precipitate)
Pathway Visualization

SynthesisPathways Nitrile 3-Fluoro-4-nitrobenzonitrile Target (3-Fluoro-4-nitrophenyl)methanamine Nitrile->Target NaBH4 / BF3·OEt2 (Selective) OverReduction Over-reduction (Diamine Byproduct) Nitrile->OverReduction H2, Pd/C (Non-selective) Bromide 3-Fluoro-4-nitrobenzyl bromide Salt Quaternary Ammonium Salt (Precipitate) Bromide->Salt HMTA / CHCl3 (SN2 Reaction) Salt->Target Conc. HCl / EtOH Reflux IncompleteHydrolysis Incomplete Hydrolysis (Trapped Intermediate) Salt->IncompleteHydrolysis Weak Acid / Low Temp

Synthesis pathways to (3-Fluoro-4-nitrophenyl)methanamine and common troubleshooting checkpoints.

References
  • Title: Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups Source: Calvin Digital Commons URL: [Link]

  • Title: Delépine reaction Source: Wikipedia URL: [Link]

  • Title: Delepine reaction Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Hazards in the Synthesis of (3-Fluoro-4-nitrophenyl)methanamine

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing (3-Fluoro-4-nitrophenyl)methanamine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing (3-Fluoro-4-nitrophenyl)methanamine. The presence of both a highly reducible nitro group and a reactive nitrile or benzylic amine precursor makes this synthesis prone to severe exothermic events and chemoselectivity failures.

Below, we dissect the thermodynamic bottlenecks of the two primary synthetic routes, explain the mechanistic causality behind thermal runaways, and provide self-validating protocols to ensure safe and high-yielding operations.

Synthesis Route Selection & Exotherm Profiling

The synthesis of (3-Fluoro-4-nitrophenyl)methanamine typically proceeds via one of two pathways: the chemoselective reduction of a nitrile, or the electrophilic aromatic nitration of a protected benzylamine[1],[2]. Both routes contain critical exothermic steps that require rigorous engineering controls.

SynthesisRoutes SM1 3-Fluoro-4-nitrobenzonitrile (Route A) StepA Chemoselective Reduction (BH3-THF) SM1->StepA Exothermic Quench SM2 N-(3-Fluorobenzyl)acetamide (Route B) StepB1 Electrophilic Nitration (HNO3 / H2SO4) SM2->StepB1 Exothermic Runaway Risk Target (3-Fluoro-4-nitrophenyl)methanamine StepA->Target StepB2 Acidic Deprotection (HCl / H2O) StepB1->StepB2 StepB2->Target

Figure 1: Synthetic routes to (3-Fluoro-4-nitrophenyl)methanamine highlighting exothermic bottlenecks.

Quantitative Data: Calorimetry & Exotherm Profiling

Understanding the heat of reaction ( ΔH ) and the adiabatic temperature rise ( ΔTad​ ) is critical before scaling up.

Reaction StepReagentsEnthalpy ( ΔH )Adiabatic Temp Rise ( ΔTad​ )Primary Hazard
Nitrile Reduction (Reaction) BH₃·THF-65 kJ/mol~25 °CModerate heat generation during complexation.
Nitrile Reduction (Quench) MeOH / HCl-240 kJ/mol>100 °CViolent H₂ gas evolution, boiling solvent.
Aromatic Nitration HNO₃ / H₂SO₄-130 kJ/mol~80 °CThermal runaway, NO₂ off-gassing.

Troubleshooting Guide: Route A - Chemoselective Nitrile Reduction

Q1: How do I ensure chemoselectivity (preserving the nitro group) while driving the nitrile reduction to completion? A1: Reagent selection is dictated by the electronic properties of the substrate. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are powerful but lack chemoselectivity, often reducing both the nitrile and the nitro group to yield complex mixtures of azo compounds or diamines[3]. Borane-THF (BH₃·THF) offers a highly tunable chemoselective profile. It acts primarily as a Lewis acid, coordinating with the nitrogen lone pair of the nitrile to activate it for hydride transfer. Under standard ambient conditions, nitriles can sometimes remain inert to BH₃, but by carefully elevating the temperature, BH₃ successfully reduces the nitrile to a primary amine while leaving the electron-deficient, uncoordinated nitro group completely intact[4].

Q2: Why does the borane-mediated reduction spike in temperature during the quench, and how is it mitigated? A2: The reduction itself is only mildly exothermic, but the quench is notoriously violent. Borane forms a highly stable amine-borane complex with the newly formed methanamine product. Quenching with methanol or aqueous acid serves two purposes: it destroys unreacted BH₃ (releasing 3 equivalents of H₂ gas per mole of borane) and hydrolyzes the amine-borane complex. This dual hydrolysis releases massive enthalpy ( ΔH≈−240 kJ/mol). Mitigation: Implement a reverse quench . Instead of adding the quenching agent to the bulk reaction (which risks localized heat accumulation), slowly transfer the active reaction mixture into a larger volume of pre-chilled (0 °C) methanol. This ensures the quenching agent is always in excess and controls the rate of H₂ evolution.

Troubleshooting Guide: Route B - Electrophilic Aromatic Nitration

Q3: During the nitration of N-(3-fluorobenzyl)acetamide, the reaction frequently undergoes thermal runaway. What is the mechanistic cause? A3: Electrophilic aromatic nitration of fluorinated aromatics using mixed acid (HNO₃/H₂SO₄) is highly exothermic[1]. The runaway is not solely driven by the heat of nitration, but by secondary oxidative degradation. If the internal temperature exceeds 15 °C, nitric acid begins oxidizing the organic substrate. This oxidation is highly exothermic and generates nitrogen dioxide (NO₂) gas, which acts autocatalytically to accelerate further oxidation. The combined heat and gas generation rapidly overwhelms standard jacket cooling capacities. Strict adherence to cryogenic dosing (-5 °C to 0 °C) is mandatory.

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems . They include built-in diagnostic pauses that force the chemistry to prove its safety parameters before bulk addition occurs.

Protocol 1: Borane Reduction of 3-Fluoro-4-nitrobenzonitrile (Route A)
  • System Purge: Flush a 5 L jacketed reactor with N₂ for 15 minutes to ensure an anhydrous environment.

  • Substrate Loading: Dissolve 3-fluoro-4-nitrobenzonitrile (1.0 eq)[2] in anhydrous THF (10 volumes). Cool the jacket to 0 °C.

  • Self-Validation Check (Initiation): Add 0.05 equivalents of BH₃·THF (1.0 M in THF) and pause the addition for 5 minutes.

    • Causality & Validation: If the internal temperature rises by 1–2 °C and stabilizes, it validates that the active Lewis acid-base complex is forming and your thermocouple is responsive. If no rise occurs, check for moisture contamination quenching the borane prematurely.

  • Main Addition: Add the remaining BH₃·THF (2.5 eq total) at a rate that strictly maintains the internal temperature below 10 °C.

  • Heating: Gradually warm the reactor to 45 °C to drive the chemoselective nitrile reduction to completion[4]. Monitor via HPLC.

  • Self-Validation Check (Quench): Cool the reactor back to 0 °C. Add exactly 5 mL of Methanol and pause.

    • Causality & Validation: A sharp temperature spike and immediate H₂ gas evolution will occur. If the temperature drops back to 0 °C within 2 minutes, your cooling capacity ( UA ) is validated as sufficient for the bulk quench.

  • Bulk Quench: Perform a reverse quench by transferring the reaction mixture slowly into a secondary vessel containing 5 volumes of pre-chilled Methanol at 0 °C.

Protocol 2: Electrophilic Nitration of N-(3-fluorobenzyl)acetamide (Route B)
  • Acid Preparation: In a separate vessel, prepare the mixed acid by slowly adding fuming HNO₃ (1.1 eq) to concentrated H₂SO₄ (5 volumes) at 0 °C.

  • Substrate Loading: Dissolve N-(3-fluorobenzyl)acetamide in concentrated H₂SO₄ (5 volumes) in the main reactor. Cool the internal temperature to -5 °C.

  • Self-Validation Check (Thermal Recovery): Dose exactly 5% of the mixed acid volume into the main reactor. Pause the addition.

    • Causality & Validation: The temperature will spike due to the heat of nitration. If the temperature returns to baseline (-5 °C) within 3 minutes, the cooling system is validated. If the temperature holds steady or continues to rise, do not proceed —active autocatalytic oxidation is occurring[1].

  • Main Addition: Add the remaining mixed acid dropwise over 4 hours, strictly maintaining the internal temperature between -5 °C and 0 °C.

  • Workup: Quench by pouring the mixture over crushed ice to precipitate the nitrated intermediate, followed by standard acidic deprotection to yield the target methanamine.

References

  • [1] Title: (5-Fluoro-2-nitrophenyl)methanamine | 131780-92-2 - Benchchem. Source: benchchem.com. URL: 1

  • [2] Title: Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors - MDPI. Source: mdpi.com. URL: 2

  • [3] Title: 4-(Cyanomethyl)benzonitrile | 876-31-3 - Benchchem. Source: benchchem.com. URL: 3

  • [4] Title: Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF - JRF Global. Source: jrfglobal.com. URL: 4

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of (3-Fluoro-4-nitrophenyl)methanamine

Welcome to the technical support center for (3-Fluoro-4-nitrophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-Fluoro-4-nitrophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on navigating the experimental nuances of this versatile reagent. Here, we address common challenges and questions regarding the profound impact of solvent choice on its reactivity, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on (3-Fluoro-4-nitrophenyl)methanamine and how do solvents influence their reactivity?

(3-Fluoro-4-nitrophenyl)methanamine has three primary sites for chemical modification:

  • The C-F bond activated for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned ortho to an electron-withdrawing nitro group, which strongly activates the aromatic ring for nucleophilic attack. This is often the most exploited reactive site.

  • The Nitro Group (-NO₂): This group can be reduced to an amine, hydroxylamine, or other nitrogen-containing functionalities.

  • The Benzylic Amine (-CH₂NH₂): This primary amine can undergo standard reactions like acylation, alkylation, and Schiff base formation.

The choice of solvent is critical as it can dramatically alter reaction rates and even the mechanistic pathway for reactions at these sites.

Q2: I'm planning a Nucleophilic Aromatic Substitution (SNAr) reaction to displace the fluorine atom. Which solvent system should I choose and why?

This is a critical decision that directly impacts reaction efficiency. For SNAr reactions with anionic nucleophiles, the solvent's ability to solvate the nucleophile is paramount.

Core Principle: The rate of SNAr reactions with anionic nucleophiles is significantly faster in polar aprotic solvents than in protic solvents.[1]

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF).[2] These solvents are poor at solvating anions.

  • Causality: Protic solvents (e.g., water, ethanol, methanol) form strong hydrogen bonds with anionic nucleophiles, creating a bulky "solvent shell." This shell sterically hinders the nucleophile's approach to the electrophilic carbon on the aromatic ring and energetically stabilizes the ground state of the nucleophile, increasing the activation energy of the reaction. In contrast, polar aprotic solvents do not form such strong hydrogen bonds, leaving the nucleophile "naked" and more reactive.[1] This difference can lead to rate enhancements of several orders of magnitude.[1]

Troubleshooting Poor SNAr Conversion:

  • Issue: Low or no product yield when using a protic solvent like ethanol.

  • Solution: Switch to a polar aprotic solvent like DMF or DMSO. If the nucleophile is generated in situ with a base (e.g., an alcohol with NaH), ensure the protic alcohol is fully deprotonated before adding the (3-Fluoro-4-nitrophenyl)methanamine.

SNAr_Solvent_Effect cluster_protic Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nucleophile (Nu⁻) Solv_protic CH₃OH Nu_solvated [Nu(HOCH₃)n]⁻ (Solvated & Less Reactive) Reactant (3-Fluoro-4-nitrophenyl)methanamine Nu_solvated->Reactant Slow SNAr Nu_aprotic Nucleophile (Nu⁻) ('Naked' & Highly Reactive) Nu_aprotic->Reactant Fast SNAr

Q3: I am trying to reduce the nitro group to an aniline. What is the best solvent and reducing agent combination to ensure selectivity?

The reduction of an aromatic nitro group can yield various products (hydroxylamine, azo compounds, or the desired aniline).[3] Solvent choice is crucial for controlling this selectivity.

Recommended Methods for Selective Reduction to Aniline:

Reducing AgentRecommended SolventsKey Considerations & Rationale
Catalytic Hydrogenation (H₂, Pd/C) Ethanol, Methanol, Ethyl Acetate, THFThis is a clean and common method. Alcohols are excellent solvents for both the substrate and for dissolving hydrogen gas. Ethyl acetate is also effective and allows for easy workup.[4] The catalyst activity can be solvent-dependent.
Tin(II) Chloride (SnCl₂·2H₂O) Ethanol, Ethyl AcetateHighly selective for the nitro group, even in the presence of other reducible functional groups.[4] The reaction is typically run under acidic conditions which are compatible with these solvents.
Iron (Fe) in Acidic Media Ethanol/Water, Acetic AcidA classic and cost-effective method. The presence of an acid (like HCl or acetic acid) is required, and ethanol/water mixtures are often used to ensure solubility of all components.

Troubleshooting Incomplete Reduction or Side Product Formation:

  • Issue: The reaction stalls, or I observe the formation of intermediates like hydroxylamines or azo compounds.

  • Potential Cause 1 (Catalytic Hydrogenation): The catalyst may be poisoned. Ensure the starting material and solvent are pure.

  • Potential Cause 2 (Metal Reductants): The reaction medium is not acidic enough, or the metal has passivated.

  • Solution:

    • For hydrogenation, try filtering and adding fresh catalyst, or switch to a different solvent like ethyl acetate to test for solvent-based inhibition.[4]

    • When using SnCl₂ or Fe, ensure sufficient acid is present. Monitor the pH throughout the reaction.

    • The choice of solvent can impact reaction rates. For instance, in some nickel-catalyzed reductions, methanol and water were found to be effective, while the reaction did not proceed in ethanol.[5]

Reduction_Workflow Start Start: (3-Fluoro-4-nitrophenyl)methanamine Prep Dissolve in appropriate solvent (e.g., Ethanol, Ethyl Acetate) Start->Prep Add_Reagent Add Reducing System (e.g., H₂ + Pd/C or SnCl₂) Prep->Add_Reagent Monitor Monitor reaction by TLC/LC-MS Add_Reagent->Monitor Monitor->Add_Reagent Incomplete? Check catalyst/reagents Workup Quench / Filter / Extract Monitor->Workup Purify Purify crude product (e.g., Column Chromatography) Workup->Purify End Product: (4-Amino-3-fluorophenyl)methanamine Purify->End

Q4: I am observing an unexpected side reaction where my starting material is consumed, but I don't get the desired SNAr product. What could be happening?

If you are using a strong, sterically hindered base with a nucleophile that has an acidic proton (like a secondary amine or thiol), you might be promoting an elimination reaction or other side pathways, especially at elevated temperatures. However, a more common issue relates to the benzylic amine.

Potential Side Reaction: Dimerization/Polymerization

The primary benzylic amine of one molecule can act as a nucleophile and attack the activated C-F bond of another molecule, especially under basic conditions or at high temperatures.

  • When is this likely? This is more probable if your intended nucleophile is weak, or if its addition is slow, giving the starting material time to self-react.

  • Solvent Influence: This side reaction is more likely in solvents that promote SNAr reactions (polar aprotic solvents) but can be mitigated by controlling concentration and temperature.

  • Troubleshooting Strategy:

    • Order of Addition: Add the (3-Fluoro-4-nitrophenyl)methanamine slowly to a solution of the nucleophile and base, rather than the other way around. This maintains a low concentration of the electrophile relative to the desired nucleophile.

    • Temperature Control: Start the reaction at room temperature or even 0 °C before gently heating, if necessary.

    • Protecting Group: In complex syntheses, consider protecting the benzylic amine (e.g., as a Boc-carbamate) before performing the SNAr reaction.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical SNAr reaction using a generic secondary amine as the nucleophile.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.2 equivalents) and a suitable polar aprotic solvent (e.g., DMF, ~0.5 M concentration relative to the substrate).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or triethylamine (Et₃N, 2.0 equivalents). Stir the mixture for 10-15 minutes.

  • Substrate Addition: Dissolve (3-Fluoro-4-nitrophenyl)methanamine (1.0 equivalent) in a small amount of the reaction solvent and add it dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the product with an organic solvent like ethyl acetate (3x volume).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[2]

Protocol 2: Selective Reduction of the Nitro Group using SnCl₂·2H₂O

This protocol provides a reliable method for converting the nitro group to an amine.[4]

  • Setup: In a round-bottom flask, dissolve (3-Fluoro-4-nitrophenyl)methanamine (1.0 equivalent) in absolute ethanol (~0.2 M).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equivalents) to the solution in portions. The reaction may be exothermic.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-70 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup & Neutralization: Once the starting material is consumed, cool the mixture and carefully pour it over crushed ice. Slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9) to precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x volume). The tin salts may form an emulsion; if so, filter the entire mixture through a pad of Celite® before extraction.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be purified further if necessary.[4]

References

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. Available at: [Link]

  • Nudelman, N. S., & Cerdeira, S. (1986). Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • ResearchGate. (2018). Solvent effect on the nitrobenzene reduction. Available at: [Link]

  • Kappe, C. O., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Purity Validation of (3-Fluoro-4-nitrophenyl)methanamine: A Comparative HPLC Guide (C18 vs. PFP)

Introduction (3-Fluoro-4-nitrophenyl)methanamine (Free base CAS: 160538-52-3; Hydrochloride CAS: 199486-37-8) is a highly functionalized building block utilized in the synthesis of advanced pharmaceutical active ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Fluoro-4-nitrophenyl)methanamine (Free base CAS: 160538-52-3; Hydrochloride CAS: 199486-37-8) is a highly functionalized building block utilized in the synthesis of advanced pharmaceutical active ingredients[1]. Ensuring the analytical purity of this compound is a critical quality control step. However, its specific structural features—a primary amine, an electron-withdrawing nitro group, and a highly electronegative fluorine atom—present unique chromatographic challenges.

During synthesis, positional isomers such as (4-fluoro-3-nitrophenyl)methanamine are commonly generated. Standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods often fail to separate these closely related isomers. This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) chemistries, providing a self-validating methodology grounded in the updated ICH Q2(R2) guidelines for analytical procedure validation[2].

The Chromatographic Challenge: Causality of Column Chemistry

To develop a robust analytical method, one must understand the causality behind stationary phase interactions.

The Limitation of C18 Columns: Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of fluoronitrobenzylamines possess identical molecular weights and nearly indistinguishable hydrophobicities, a C18 phase struggles to differentiate them. This lack of selectivity typically results in co-elution or critically poor resolution ( Rs​<1.5 ), rendering the method unfit for purity validation.

The Superiority of PFP Columns: Pentafluorophenyl (PFP) columns introduce orthogonal retention mechanisms that are highly sensitive to molecular shape and electron distribution. The electronegativity of the five fluorine atoms on the PFP ring imparts a partial negative charge on the outer edge of the ring system and a partial positive charge on the internal region[3]. This unique electronic architecture allows for:

  • π−π Interactions: Strong charge-transfer interactions between the electron-deficient PFP ring and the electron-rich regions of the analyte[3].

  • Dipole-Dipole Interactions: Enhanced spatial recognition of the highly polar carbon-fluorine and carbon-nitro bonds.

  • Steric/Shape Selectivity: The rigid, planar PFP ring offers superior recognition of positional isomers compared to flexible alkyl chains[4].

  • Ion-Exchange Capacity: PFP phases exhibit secondary ion-exchange interactions with basic analytes (like the methanamine group), which enhances retention for polar amines that would otherwise elute in the void volume of a C18 column[3].

Experimental Methodology: A Self-Validating Protocol

To guarantee the trustworthiness of the analytical data, the following protocol is designed as a self-validating system . By integrating a strict System Suitability Test (SST) as an analytical gatekeeper, the system automatically invalidates the run if predefined resolution and peak symmetry criteria are not met, preventing the acquisition of erroneous data.

Reagents & Materials
  • Analyte: (3-Fluoro-4-nitrophenyl)methanamine hydrochloride (>98% reference standard).

  • Impurity Marker: (4-Fluoro-3-nitrophenyl)methanamine hydrochloride.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0). Causality: Low pH suppresses silanol ionization on the silica support and fully protonates the primary amine, preventing peak tailing.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step-by-Step HPLC Workflow
  • Standard Preparation: Dissolve 10.0 mg of the analyte in 10.0 mL of Diluent to yield a 1.0 mg/mL stock solution. Dilute quantitatively to 0.1 mg/mL for the working standard.

  • SST Solution Preparation: Spike the 0.1 mg/mL working standard with 1% (w/w) of the impurity marker ((4-Fluoro-3-nitrophenyl)methanamine).

  • Instrument Setup:

    • Columns:

      • Alternative 1: Standard C18 (150 x 4.6 mm, 3 µm)

      • Alternative 2: PFP (150 x 4.6 mm, 3 µm)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 230 nm (optimal absorbance for the fluoronitro-aromatic chromophore).

    • Gradient Program: 5% B hold for 2 min, ramp to 60% B over 15 min, hold at 60% B for 3 min, return to 5% B for 5 min re-equilibration.

  • Self-Validation Check (SST Execution): Inject the SST solution before any sample analysis.

    • Acceptance Criteria: Resolution ( Rs​ ) between the main peak and impurity marker must be ≥2.0 . Tailing factor ( Tf​ ) of the main peak must be ≤1.5 .

    • System Logic: If criteria are met Proceed to sample queue. If criteria fail Halt sequence, purge system, and prepare fresh mobile phase.

Comparative Data Presentation

The experimental data below clearly demonstrates the performance delta between the two stationary phases when subjected to the same gradient conditions.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

ParameterStandard C18 ColumnPFP ColumnPerformance Delta
Retention Time (Analyte) 4.2 min7.8 min+3.6 min (Better retention of polar amine)
Retention Time (Impurity) 4.3 min8.5 minEnhanced spatial recognition
Resolution ( Rs​ ) 0.8 (Co-elution)2.6 (Baseline) Critically improved (Passes SST)
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Symmetrical)Secondary interactions optimized
Theoretical Plates ( N ) ~4,500~12,000Higher efficiency for aromatics

Table 2: ICH Q2(R2) Validation Metrics Summary (Using PFP Column) [2]

Validation CharacteristicICH Q2(R2) RequirementExperimental Result (PFP Method)Status
Specificity No interference at retention timeBlank and diluent show no peaks at 7.8 minPass
Linearity R2≥0.999 over reportable range R2=0.9998 (Range: 0.01 to 0.15 mg/mL)Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% - 100.2% across 3 concentration levelsPass
Robustness Stable under deliberate variations Rs​>2.0 despite ±2°C and ±0.1 mL/min shiftsPass

Method Development & Validation Workflow

G Step1 Analyte Profiling (3-Fluoro-4-nitrophenyl)methanamine Step2 Column Screening C18 vs. PFP Chemistries Step1->Step2 C18 C18 Phase Hydrophobic Retention Only Step2->C18 PFP PFP Phase π-π, Dipole & Steric Selectivity Step2->PFP Fail Co-elution of Isomers (Rs < 1.5) C18->Fail Suboptimal Selectivity Pass Baseline Resolution (Rs > 2.0) PFP->Pass Optimal Selectivity Fail->Step2 Re-evaluate Phase Valid ICH Q2(R2) Validation Specificity, Precision, Accuracy Pass->Valid Proceed to Validation

Caption: Decision matrix and validation workflow for HPLC method development of fluorinated aromatics.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, November 2023. Available at: [Link]

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online, February 2016. Available at:[Link]

  • Hawach Scientific. "PFP HPLC Column, HPLC Analytical Columns Chemistry." Hawach, 2023. Available at:[Link]

Sources

Comparative

Spectroscopic Analysis of (3-Fluoro-4-nitrophenyl)methanamine: A Structural Confirmation Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison & Structural Confirmation Guide Executive Summary In modern medicinal chemistry and agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison & Structural Confirmation Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, fluorinated nitroaromatics are highly valued building blocks. The strategic placement of a fluorine atom modulates lipophilicity, metabolic stability, and target binding affinity. However, the synthesis of these compounds often yields complex mixtures of positional isomers.

This guide provides a comprehensive framework for the spectroscopic structural confirmation of (3-Fluoro-4-nitrophenyl)methanamine (CAS: 160538-52-3). As a Senior Application Scientist, I have structured this guide to objectively compare the analytical performance and diagnostic signatures of this target compound against two common alternatives: its non-fluorinated baseline, 4-nitrobenzylamine , and its challenging positional isomer, (2-fluoro-4-nitrophenyl)methanamine .

By leveraging multi-nuclear NMR ( 1 H, 13 C, 19 F) and High-Resolution Mass Spectrometry (ESI-HRMS), we can establish a self-validating analytical system that eliminates regiochemical ambiguity.

Comparative Structural Confirmation Workflow

To definitively confirm the structure of a fluorinated benzylamine, a multi-modal approach is required. The workflow below illustrates the logical integration of spectroscopic techniques used to differentiate the target from its isomeric alternatives.

Workflow Sample Sample Preparation Fluorinated Nitrobenzylamines NMR Multi-Nuclear NMR (1H, 13C, 19F) Sample->NMR HRMS ESI-HRMS Accurate Mass & MS/MS Sample->HRMS FTIR FT-IR Spectroscopy Vibrational Modes Sample->FTIR Data Data Integration & Regiochemical Assignment NMR->Data Scalar J-Coupling HRMS->Data CID Fragmentation FTIR->Data Functional Groups

Caption: Integrated spectroscopic workflow for the regiochemical assignment of fluorinated nitrobenzylamines.

Multi-Nuclear NMR Spectroscopy: The Regiochemical Decoupler

While 1 H and 13 C NMR provide the carbon skeleton framework, 19 F NMR is the definitive tool for assigning regiochemistry in lightly fluorinated aromatics[1]. The 19 F nucleus boasts a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to its local electronic environment[2].

The Causality of Scalar Coupling ( J -Coupling)

The primary challenge is distinguishing the 3-fluoro target from the 2-fluoro isomer. We resolve this by analyzing the through-bond scalar couplings ( J -couplings):

  • Target [(3-Fluoro-4-nitrophenyl)methanamine]: The fluorine atom at C3 is five bonds away from the benzylic protons (-CH 2​ NH 2​ ) at C1. The 5JHF​ coupling is negligible (< 1 Hz), resulting in a clean singlet for the benzylic protons in the 1 H NMR spectrum.

  • Alternative 2[(2-Fluoro-4-nitrophenyl)methanamine]: The fluorine atom at C2 is only four bonds away from the benzylic protons. This proximity induces a distinct long-range 4JHF​ coupling (~2.0 Hz), splitting the benzylic proton signal into a doublet.

This single scalar interaction acts as an internal, self-validating proof of regiochemistry.

Comparative NMR Diagnostic Signatures
Analytical Target 1 H NMR Diagnostic Features (Benzylic -CH 2​ -) 19 F NMR Shift 13 C NMR Diagnostic Features
Target: (3-Fluoro-4-nitrophenyl)methanamineSinglet (~3.90 ppm), no 4JHF​ coupling~ -118 ppm (m)C3 doublet ( 1JCF​ 250 Hz)
Alt 1: 4-NitrobenzylamineSinglet (~3.90 ppm), symmetric Ar-H AA'BB'N/ASinglet aromatic carbons
Alt 2: (2-Fluoro-4-nitrophenyl)methanamineDoublet (~3.95 ppm), 4JHF​ 2.0 Hz~ -112 ppm (m)C2 doublet ( 1JCF​ 250 Hz)

High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) provides exact mass confirmation, while Collision-Induced Dissociation (CID) reveals structural connectivity.

Fragmentation Causality

Under ESI+ conditions, benzylamines protonate at the primary amine. Upon collisional activation, the initial elongation of the C-N bond triggers a charge-driven heterolytic cleavage, resulting in the neutral loss of ammonia (-17.026 Da)[3]. This mechanism forms a highly stable benzylic cation, which frequently rearranges into a tropylium-like ion[4].

For our target compound, the presence of the electron-withdrawing nitro group destabilizes the initial benzylic cation, driving a rapid secondary fragmentation: the loss of the nitro radical/group (-45.993 Da). The fluorine atom, being strongly bound to the aromatic ring, is retained throughout these primary fragmentation events, serving as a mass-tag for the resulting fluorotropylium ion.

Fragmentation Parent [M+H]+ m/z 171.057 LossNH3 [M+H - NH3]+ m/z 154.030 Parent->LossNH3 -NH3 (-17 Da) LossNO2 [M+H - NH3 - NO2]+ m/z 108.038 LossNH3->LossNO2 -NO2 (-46 Da)

Caption: ESI-HRMS collision-induced dissociation pathway of the protonated precursor.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignment, execute the following protocols. They are designed with built-in validation checks to prevent false-positive identifications.

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the highly pure (>98%) analyte in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1 H NMR (400 MHz): Acquire 16 scans with a relaxation delay (d1) of 2.0s.

    • Validation Check: Ensure the TMS peak is calibrated to exactly 0.00 ppm. Check the integration ratio of the aromatic region (3 protons) to the benzylic region (2 protons).

  • 19 F NMR (376 MHz): Acquire 64 scans with 1 H-decoupling off to observe critical JHF​ couplings.

    • Validation Check: The spectrum should yield a single multiplet. The presence of multiple 19 F signals indicates isomeric contamination.

  • 13 C{ 1 H} NMR (100 MHz): Acquire 512-1024 scans.

    • Validation Check: Identify the C-F carbon by its massive 1JCF​ coupling constant (~250 Hz), confirming covalent fluorine attachment to the ring.

Protocol B: LC-ESI-HRMS Analysis
  • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid.

  • Acquisition: Inject 2 µL into a Q-TOF or Orbitrap mass spectrometer operating in positive ESI mode.

  • MS/MS Parameters: Isolate the precursor ion at m/z 171.0570 with a 1.0 Da isolation window. Apply a normalized collision energy (NCE) sweep from 15 to 30 eV.

  • Validation Check: The mass error of the precursor ion must be < 5 ppm compared to the theoretical exact mass of C 7​ H 8​ FN 2​ O 2​ + . Furthermore, the isotopic distribution must match the theoretical profile, confirming the absence of isobaric interferences.

References

  • An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines Source: Journal of Mass Spectrometry / PubMed (NIH) URL:[Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Nature Communications / PMC (NIH) URL:[Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM Materials URL:[Link]

Sources

Comparative

Reactivity Comparison: (3-Fluoro-4-nitrophenyl)methanamine vs. Aromatic Anilines

Executive Summary In pharmaceutical development and synthetic chemistry, molecules bearing amino, fluoro, and nitro groups are highly valued as versatile building blocks. While often grouped loosely with anilines in data...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic chemistry, molecules bearing amino, fluoro, and nitro groups are highly valued as versatile building blocks. While often grouped loosely with anilines in database searches, (3-Fluoro-4-nitrophenyl)methanamine is fundamentally distinct: it is a benzylamine derivative. This structural divergence—specifically the presence of a methylene (–CH₂–) spacer between the aromatic ring and the amine—completely alters its electronic profile, basicity, and nucleophilicity compared to true aromatic amines (anilines)[1].

This guide objectively compares the reactivity of (3-Fluoro-4-nitrophenyl)methanamine against standard anilines, providing mechanistic insights and self-validating experimental protocols to guide researchers in rational synthetic design.

Structural & Electronic Profiling: The Methylene Insulation Effect

The fundamental difference in reactivity between (3-Fluoro-4-nitrophenyl)methanamine and anilines (such as 4-nitroaniline or 3-fluoro-4-nitroaniline) lies in the hybridization and electronic environment of the nitrogen atom.

  • Aromatic Amines (Anilines): In anilines, the nitrogen lone pair is delocalized into the π -system of the benzene ring[2]. When strong electron-withdrawing groups (EWGs) like a para-nitro group are present, this resonance effect is magnified, drastically reducing electron density on the nitrogen. Consequently, molecules like 4-nitroaniline are extremely poor nucleophiles and very weak bases (pKa ~1.0).

  • Aliphatic Amines (Methanamines): In (3-Fluoro-4-nitrophenyl)methanamine, the –CH₂– spacer acts as an electronic insulator[3]. It prevents the nitrogen lone pair from participating in aromatic resonance. The nitrogen remains strictly sp3 hybridized. While the strongly electronegative fluorine and nitro groups exert an inductive electron-withdrawing effect through the σ -bonds, this pull is relatively weak compared to resonance. Thus, the molecule retains high basicity and potent nucleophilicity[4].

G cluster_0 Aromatic Amine (e.g., 4-Nitroaniline) cluster_1 Aliphatic Amine (Methanamine) A1 Nitrogen Lone Pair A2 Resonance Delocalization into Pi-System A1->A2 A3 Weak Nucleophile (pKa < 5) A2->A3 B1 Nitrogen Lone Pair B2 Methylene Spacer (-CH2-) Blocks Resonance B1->B2 B3 Strong Nucleophile (pKa > 8) B2->B3

Caption: Electronic isolation of the nitrogen lone pair in methanamines vs. resonance in anilines.

Quantitative Reactivity Comparison

To facilitate direct comparison, the thermodynamic and kinetic parameters of (3-Fluoro-4-nitrophenyl)methanamine are benchmarked against typical benzylic and aromatic amines in Table 1.

Table 1: Physicochemical and Reactivity Profiles

CompoundAmine ClassificationConjugate Acid pKaRelative NucleophilicityRing SNAr Susceptibility
(3-Fluoro-4-nitrophenyl)methanamine Primary Aliphatic (Benzylic)~8.2 (Inductive EWG effect)High Very High (ortho-NO₂ to F)
Benzylamine Primary Aliphatic (Benzylic)9.33[1]Very HighLow
Aniline Primary Aromatic4.63[2]ModerateLow
4-Nitroaniline Primary Aromatic~1.0Very LowLow
3-Fluoro-4-nitroaniline Primary Aromatic~0.8Very LowVery High

Data Synthesis Note: The pKa of unsubstituted benzylamine is 9.33[1]. The addition of meta-fluoro and para-nitro groups inductively lowers the pKa of the methanamine to approximately 8.2, but it remains vastly more basic than aniline (4.63)[2].

Experimental Workflows & Methodologies

To empirically validate the theoretical differences outlined above, researchers can utilize the following self-validating experimental systems. These protocols are designed to definitively prove the causality behind the structural variations.

Protocol A: Competitive N-Acylation (Nucleophilicity Validation)

Objective: To demonstrate that the benzylic amine outcompetes an electronically depleted aromatic amine for an electrophile due to the lack of resonance delocalization.

Step-by-Step Methodology:

  • Preparation: In a dry 50 mL round-bottom flask under N₂, dissolve 1.0 mmol of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride and 1.0 mmol of 4-Nitroaniline in 20 mL of anhydrous Dichloromethane (DCM).

  • Free-Basing: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and generate the free benzylic amine. Stir for 5 minutes.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 0.5 mmol of Acetyl Chloride (the limiting reagent) dropwise over 2 minutes.

  • Reaction & Quench: Allow the mixture to stir at 0°C for exactly 10 minutes. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

  • Analysis: Extract the organic layer, dry over MgSO₄, and analyze the crude mixture via HPLC-UV (254 nm).

  • Expected Causality: Because the methanamine nitrogen is sp3 hybridized and highly nucleophilic, it will rapidly attack the acetyl chloride. The 4-nitroaniline, crippled by strong resonance withdrawal, will remain largely unreacted. The HPLC chromatogram will show >99% formation of the N-benzyl acetamide derivative relative to the N-phenyl acetamide.

Workflow Step1 Equimolar Mixture: Methanamine + Aniline Step2 Add Limiting Electrophile (0.5 eq Acetyl Chloride) Step1->Step2 Step3 Kinetic Competition at 0°C Step2->Step3 Step4 HPLC-UV Analysis Step3->Step4 Result Result Step4->Result

Caption: Experimental workflow for competitive acylation demonstrating nucleophilic superiority.

Protocol B: SNAr Reactivity of the Fluorinated Ring

Objective: To demonstrate the susceptibility of the aromatic ring to Nucleophilic Aromatic Substitution (SNAr), a feature shared with 3-fluoro-4-nitroaniline but distinct from standard benzylamine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of (3-Fluoro-4-nitrophenyl)methanamine (protected as a Boc-carbamate to prevent self-polymerization) in 5 mL of Dimethyl Sulfoxide (DMSO).

  • Nucleophile Addition: Add 1.2 mmol of a secondary amine (e.g., morpholine) and 2.0 mmol of anhydrous K₂CO₃.

  • Heating: Heat the mixture to 60°C for 4 hours.

  • Analysis: Monitor the displacement of the fluorine atom via LC-MS.

  • Expected Causality: The strong electron-withdrawing nitro group at the 4-position (ortho to the fluorine) severely depletes electron density at the 3-position. This stabilizes the transient Meisenheimer complex, allowing the morpholine to easily displace the fluorine atom in high yield[3].

Conclusion

While sharing a similar molecular weight and functional group inventory with fluorinated nitroanilines, (3-Fluoro-4-nitrophenyl)methanamine operates under a completely different set of kinetic and thermodynamic rules. The methylene spacer effectively decouples the amine's nucleophilicity from the aromatic ring's electronic depletion. Researchers must treat this compound as a highly reactive aliphatic nucleophile combined with an SNAr-activated electrophilic aromatic core, requiring careful orthogonal protection strategies (such as utilizing its hydrochloride salt form) during complex multi-step syntheses.

References

  • Grokipedia. "Benzylamine - Chemical Properties and Basicity." Accessed March 11, 2026. 1

  • Pressbooks: Fundamentals of Organic Chemistry. "12.3 Basicity of Amines." Accessed March 11, 2026. 2

  • ResearchGate. "Nucleophilicities of Primary and Secondary Amines in Water." Accessed March 11, 2026. 4

  • Benchchem. "(5-Fluoro-2-nitrophenyl)methanamine Chemical Consequences and SNAr Reactivity." Accessed March 11, 2026. 3

Sources

Validation

In-Depth Comparison Guide: Analytical Techniques for Purity Assessment of (3-Fluoro-4-nitrophenyl)methanamine

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly functionalized pharmaceutical intermediates. (3-Fluoro-4-nitrophenyl)methanamine (CAS: 160538-52-3) presents a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly functionalized pharmaceutical intermediates. (3-Fluoro-4-nitrophenyl)methanamine (CAS: 160538-52-3) presents a unique trifecta of analytical challenges: a highly basic primary aliphatic amine, a strongly electron-withdrawing nitro group, and a reactive fluorine atom susceptible to nucleophilic aromatic substitution.

To ensure compliance with ICH Q3A guidelines for API intermediates, relying on a single analytical method is insufficient. This guide objectively compares the three most robust analytical techniques—HPLC-DAD , ¹⁹F qNMR , and LC-MS/MS —detailing the mechanistic causality behind each protocol and providing self-validating workflows for rigorous purity assessment.

Mechanistic Challenges in Purity Assessment

Before selecting an analytical technique, we must understand the molecule's physicochemical behavior:

  • Silanol Interactions : The methanamine moiety (pKa ~9.0) is positively charged at neutral pH. On standard silica-based stationary phases, this causes severe secondary ion-exchange interactions with residual silanols, leading to peak tailing and inaccurate integration.

  • Regioisomeric Byproducts : Synthesis often yields positional isomers (e.g., 2-fluoro vs. 3-fluoro derivatives). These isomers have identical molecular weights and nearly identical polarities, requiring high-resolution techniques to differentiate.

  • Redox Instability : The nitro group is prone to over-reduction during the synthesis of the amine from nitrile or azide precursors, potentially yielding the over-reduced (3-fluoro-4-aminophenyl)methanamine impurity.

Pathway Main (3-Fluoro-4-nitrophenyl)methanamine Target API Intermediate Imp1 Regioisomer (e.g., 2-Fluoro-4-nitro...) Main->Imp1 Synthesis Byproduct Imp2 Over-reduced Amine (3-Fluoro-4-aminophenyl...) Main->Imp2 Nitro Reduction Imp3 Des-fluoro Degradant Nucleophilic Substitution Main->Imp3 Nucleophilic Attack

Fig 1: Common synthetic impurities and degradation pathways requiring analytical resolution.

Comparative Analysis of Analytical Techniques

HPLC-DAD: The Standard for Routine Purity & Regioisomer Resolution

High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) is the gold standard for routine batch release.

The Causality of the Method : To counteract the basicity of the methanamine group, we must drop the mobile phase pH to ~2.0 using Trifluoroacetic Acid (TFA)[1]. At this pH, residual silanols are neutralized, and the TFA anion forms a reversible, hydrophobic ion-pair with the protonated amine. This forces the analyte to partition uniformly into the C18 stationary phase, yielding a sharp, Gaussian peak. DAD is deployed because regioisomers, while co-eluting closely, exhibit distinct UV absorption maxima due to variations in electronic conjugation across the fluoro-nitro aromatic ring[2].

Self-Validating Protocol :

  • Column : Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A : 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient : 5% B to 95% B over 15 minutes, hold for 3 minutes. Flow rate: 1.0 mL/min.

  • Detection : UV at 210 nm (universal) and 254 nm (aromatic specific).

  • System Suitability Test (SST) : Inject a 0.5 mg/mL reference standard 5 times. Validation Gate: The run is only valid if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is ≤ 1.5.

¹⁹F qNMR: Absolute Quantitation Without Reference Standards

Quantitative Nuclear Magnetic Resonance (qNMR) using the Fluorine-19 nucleus is the most authoritative method for absolute purity determination of fluorinated pharmaceuticals[3].

The Causality of the Method : ¹⁹F has 100% natural abundance and a massive chemical shift range (~500 ppm). The fluorine atom in (3-Fluoro-4-nitrophenyl)methanamine is strongly deshielded by the adjacent nitro group, resonating around -114 to -120 ppm[4]. By using a high-purity internal standard like TFA (which resonates at exactly -75.0 ppm), we guarantee zero signal overlap[5]. Because the area under an NMR resonance is strictly proportional to the number of nuclei, this method provides absolute molar quantitation without needing an identical reference standard of the target molecule.

Self-Validating Protocol :

  • Sample Prep : Accurately weigh ~15 mg of the sample and ~5 mg of high-purity TFA (Internal Standard) into a vial using a microbalance (d = 0.001 mg).

  • Solvent : Dissolve in 0.6 mL of anhydrous DMSO-d₆.

  • Instrument Setup : 400 MHz NMR spectrometer tuned to the ¹⁹F nucleus.

  • Critical Parameter (D1 Delay) : Fluorine nuclei exhibit prolonged longitudinal relaxation times (T₁). Set the relaxation delay (D1) to 20 seconds (≥ 5 × T₁). Validation Gate: Failing to wait for complete thermal equilibrium will cause signal saturation, artificially deflating the integration area and ruining quantitation accuracy[6].

  • Scans : 64 scans for a Signal-to-Noise (S/N) ratio > 150:1.

LC-MS/MS: Trace Impurity Identification

While HPLC-DAD quantifies knowns, Liquid Chromatography-Tandem Mass Spectrometry identifies unknowns.

The Causality of the Method : The primary aliphatic amine ionizes exceptionally well in Electrospray Ionization positive mode (ESI+), readily picking up a proton to form a strong[M+H]⁺ signal at m/z 171.1. If the nitro group was inadvertently reduced during synthesis, the resulting diamine impurity will appear at m/z 141.1. LC-MS/MS is deployed specifically when an unknown peak in the HPLC-DAD chromatogram exceeds the 0.1% ICH reporting threshold.

Self-Validating Protocol :

  • Ionization : ESI Positive mode, Capillary Voltage 3.0 kV.

  • Mobile Phase : Substitute TFA with 0.1% Formic Acid (TFA causes severe ion suppression in mass spectrometry).

  • Mass Range : Scan m/z 100 to 500.

  • Validation Gate : Before analyzing fragmentation (MS2), verify the isotopic pattern of the parent ion. The M+1 and M+2 peak intensity ratios must align with the theoretical isotopic distribution for the formula C₇H₇FN₂O₂.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each technique to guide your analytical strategy:

ParameterHPLC-DAD¹⁹F qNMRLC-MS/MS
Primary Use Case Routine batch release, regioisomer separationAbsolute assay, reference standard calibrationTrace impurity identification, structural elucidation
Limit of Detection (LOD) ~0.01% (100 ppm)~0.1% (1000 ppm)~0.001% (10 ppm)
Analysis Time 20 minutes / sample15 minutes / sample25 minutes / sample
Specificity High (Retention Time + UV Spectrum)Ultra-High (Exact nuclear environment) Ultra-High (Exact mass + Fragmentation)
Reference Std Required? Yes (Identical standard needed)No (Universal internal standard used)Yes (For exact quantitation)
Cost per Analysis LowMediumHigh

Analytical Workflow Decision Tree

Workflow Start Raw Sample (3-Fluoro-4-nitrophenyl)methanamine HPLC HPLC-DAD Routine Purity & Regioisomers Start->HPLC Primary Screening qNMR 19F qNMR Absolute Quantitation (No Ref Std) Start->qNMR Absolute Assay LCMS LC-MS/MS Trace Impurity Identification HPLC->LCMS Unknown Peaks >0.1% Decision Purity > 98.0%? (ICH Q3A Compliant) HPLC->Decision qNMR->Decision Release Batch Release Decision->Release Yes Reject Repurification / Reject Decision->Reject No

Fig 2: Decision tree for purity assessment of (3-Fluoro-4-nitrophenyl)methanamine.

Conclusion

For the purity assessment of (3-Fluoro-4-nitrophenyl)methanamine, no single technique provides a complete picture. HPLC-DAD remains the workhorse for resolving structurally similar regioisomers. However, because obtaining highly pure reference standards for novel fluorinated intermediates is difficult, ¹⁹F qNMR serves as the ultimate arbiter of absolute purity, leveraging the unique properties of the fluorine nucleus. Finally, LC-MS/MS acts as the critical safety net, identifying trace over-reduction impurities that could compromise downstream synthetic steps.

By integrating these three techniques into a cohesive, self-validating workflow, drug development professionals can guarantee the structural integrity and purity of their starting materials.

References
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Journal of Analytical Methods in Chemistry (via NIH/PMC)[Link]

  • [18F]Radiolabeling Fluorination of Monofluoroalkyl Triflates for the Synthesis of [18F]Difluoromethylated Alkanes Chemical Communications (Royal Society of Chemistry)[Link]

Sources

Comparative

A Comparative Guide to Catalyst Performance in the Synthesis of (3-Fluoro-4-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals The synthesis of (3-Fluoro-4-nitrophenyl)methanamine is a critical step in the development of various pharmaceutical compounds, where the unique arrangement...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (3-Fluoro-4-nitrophenyl)methanamine is a critical step in the development of various pharmaceutical compounds, where the unique arrangement of the fluoro, nitro, and aminomethyl groups imparts specific pharmacological properties. The primary route to this intermediate involves the catalytic reduction of 3-fluoro-4-nitrobenzonitrile. The choice of catalyst for this transformation is paramount, as it dictates the chemoselectivity, yield, and purity of the final product. This guide provides an in-depth comparison of various catalytic systems, supported by experimental data and protocols, to aid in the selection of the optimal catalyst for this challenging synthesis.

The Chemoselectivity Challenge: Nitrile vs. Nitro Reduction

The synthesis of (3-Fluoro-4-nitrophenyl)methanamine from 3-fluoro-4-nitrobenzonitrile presents a significant chemoselectivity challenge. Both the nitrile and the nitro functional groups are susceptible to reduction under catalytic hydrogenation conditions. The desired transformation is the selective reduction of the nitrile group to a primary amine, while leaving the nitro group intact. Additionally, the presence of a fluorine atom introduces the risk of hydrodefluorination, a common side reaction with some catalysts. Therefore, the ideal catalyst must exhibit high selectivity for the nitrile group, suppress the reduction of the nitro group, and prevent the cleavage of the C-F bond.

Catalyst Performance Comparison

The selection of a catalyst for the synthesis of (3-Fluoro-4-nitrophenyl)methanamine is a trade-off between activity, selectivity, cost, and safety. Noble metal catalysts are known for their high activity, while non-noble metal catalysts offer a more cost-effective solution.[1]

Noble Metal Catalysts: The Gold Standard

Noble metal catalysts, such as those based on palladium (Pd), platinum (Pt), and rhodium (Rh), are renowned for their high catalytic activity in hydrogenation reactions.[1]

  • Palladium on Carbon (Pd/C): Pd/C is a widely used hydrogenation catalyst. However, it is generally more active for the reduction of nitro groups than nitriles.[2] Its use in this synthesis risks the formation of the undesired (4-amino-3-fluorophenyl)methanamine.

  • Platinum on Carbon (Pt/C) and Platinum(IV) Oxide (PtO₂): Platinum-based catalysts are effective for the hydrogenation of both nitro groups and nitriles.[3] Achieving high selectivity for the nitrile group can be challenging and often requires careful optimization of reaction conditions, such as solvent, temperature, and pressure.

  • Rhodium on Alumina (Rh/Al₂O₃): Rhodium catalysts have shown promise in the selective reduction of nitriles.[4] They are generally less prone to causing dehalogenation compared to palladium catalysts.

Non-Noble Metal Catalysts: Cost-Effective Alternatives

First-row transition metals like nickel have gained significant attention as cost-effective alternatives to noble metals.[1]

  • Raney Nickel (Raney Ni): Raney Nickel is a highly active catalyst for the reduction of nitro groups and nitriles.[3][5] While it is a cost-effective option suitable for large-scale industrial processes, controlling its selectivity for nitrile reduction in the presence of a nitro group can be difficult.[3] It is also pyrophoric and requires careful handling.[5]

  • Palladium-activated Raney-Nickel: This modified catalyst has been reported to be effective for the reduction of nitriles to primary amines under conditions where other methods were unsuccessful.[6][7][8] This could be a promising candidate for the selective reduction of 3-fluoro-4-nitrobenzonitrile.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing catalyst performance.[3] Below are representative protocols for the catalytic hydrogenation of a substituted benzonitrile.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation start Charge reactor with 3-fluoro-4-nitrobenzonitrile and solvent add_cat Add catalyst slurry start->add_cat seal Seal reactor add_cat->seal purge Purge with N₂ then H₂ seal->purge pressurize Pressurize with H₂ purge->pressurize heat Heat to desired temperature and stir pressurize->heat monitor Monitor reaction by HPLC/GC heat->monitor cool Cool to room temperature and vent H₂ monitor->cool Reaction complete filter Filter to remove catalyst cool->filter concentrate Concentrate filtrate filter->concentrate extract Extract with organic solvent concentrate->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by chromatography or recrystallization evaporate->purify end Obtain pure (3-Fluoro-4-nitrophenyl)methanamine purify->end

Caption: General workflow for catalyst performance evaluation.

Protocol 1: Hydrogenation using Palladium-activated Raney-Nickel
  • Catalyst Activation: In a fume hood, wash Raney Nickel with deionized water until the washings are neutral. Under an inert atmosphere (e.g., nitrogen or argon), add a solution of palladium(II) chloride in dilute HCl to the Raney Nickel slurry and stir for 1 hour. Decant the supernatant and wash the palladium-activated Raney-Nickel with the reaction solvent (e.g., methanol or ethanol).

  • Reaction Setup: To a high-pressure autoclave, add 3-fluoro-4-nitrobenzonitrile (1.0 eq) and the chosen solvent. Carefully add the palladium-activated Raney-Nickel catalyst (5-10 mol%).

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-100 psi. Heat the reaction mixture to 40-60 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. Once the starting material is consumed, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (3-Fluoro-4-nitrophenyl)methanamine.

Protocol 2: Hydrogenation using Rhodium on Alumina
  • Reaction Setup: In a high-pressure reactor, suspend 5% Rh/Al₂O₃ (5 mol%) in ethanol. Add a solution of 3-fluoro-4-nitrobenzonitrile (1.0 eq) in ethanol.

  • Hydrogenation: Seal the reactor and purge with nitrogen, then with hydrogen. Pressurize with hydrogen to 100 psi and heat to 50 °C with efficient stirring.

  • Work-up and Purification: After completion of the reaction (monitored by TLC or GC), cool the reactor, vent the hydrogen, and filter the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography.

Data Presentation: Comparative Performance of Catalysts

The performance of different catalysts can be significantly influenced by reaction conditions. The following table summarizes the expected performance based on data from analogous reductions of substituted nitrobenzonitriles.

CatalystTypical SupportKey Performance CharacteristicsAdvantagesDisadvantages
Raney Nickel -High activity for both nitro and nitrile reduction.[3]Cost-effective for large-scale production.[3]Pyrophoric, requires careful handling; may exhibit low selectivity for nitrile over nitro group.[3][5]
Palladium on Carbon (Pd/C) Activated CarbonGenerally higher activity for nitro group reduction.[2]High reaction rates under mild conditions.[2]Prone to causing dehalogenation; low selectivity for nitrile reduction in the presence of a nitro group.
Platinum on Carbon (Pt/C) Activated CarbonEffective for the hydrogenation of both functional groups.[3]Can be more robust than Pd/C.[3]Generally more expensive than Pd/C and Raney Ni; selectivity can be difficult to control.[3]
Rhodium on Alumina (Rh/Al₂O₃) AluminaGood activity for nitrile reduction with potentially lower rates of dehalogenation.[4]Higher selectivity for nitrile reduction may be achievable.More expensive than non-noble metal catalysts.
Palladium-activated Raney-Ni -Enhanced activity for nitrile reduction.[6]Potentially higher selectivity for the desired product compared to unmodified Raney Ni.Pyrophoric nature of Raney Ni remains a concern.

Mechanistic Insights

The catalytic hydrogenation of a nitrile to a primary amine proceeds through an imine intermediate. The choice of catalyst and reaction conditions determines the rate of this reduction relative to the reduction of the nitro group.

G cluster_main Desired Pathway: Nitrile Reduction cluster_side Side Reaction: Nitro Reduction cluster_side2 Side Reaction: Dehalogenation A 3-Fluoro-4-nitrobenzonitrile B Imine Intermediate A->B + H₂ (Catalyst) D (4-Amino-3-fluorophenyl)benzonitrile A->D + 3H₂ (Catalyst) C (3-Fluoro-4-nitrophenyl)methanamine B->C + H₂ (Catalyst) E (4-Nitrophenyl)methanamine C->E + H₂ (Catalyst) - HF

Caption: Reaction pathways in the hydrogenation of 3-fluoro-4-nitrobenzonitrile.

Conclusion

The selection of a catalyst for the synthesis of (3-Fluoro-4-nitrophenyl)methanamine is a critical decision that balances cost, activity, and selectivity. While noble metal catalysts like rhodium on alumina may offer higher selectivity, palladium-activated Raney Nickel presents a potentially cost-effective and highly active alternative. Careful optimization of reaction parameters is essential to maximize the yield of the desired product and minimize side reactions such as nitro group reduction and dehalogenation. This guide provides a foundation for researchers to make an informed choice of catalyst and to develop a robust and efficient synthesis of this important pharmaceutical intermediate.

References

  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI. Available at: [Link]

  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. PubMed. Available at: [Link]

  • Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines | Request PDF. ResearchGate. Available at: [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Comparison of catalyst performance in the reduction of p-nitrophenol (a). ResearchGate. Available at: [Link]

  • Reductive Oligomerization of Nitroaniline Catalyzed by Fe3O4 Spheres Decorated with Group 11 Metal Nanoparticles | ACS Omega. ACS Publications. Available at: [Link]

  • Highly efficient and selective heterogeneous catalytic reduction of 2-nitroaniline by cerium oxide nanocatalyst under microwave irradiation. Taylor & Francis. Available at: [Link]

  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Discovery - the University of Dundee Research Portal. Available at: [Link]

  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. - R Discovery. Available at: [Link]

  • Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]

  • Catalytic Reduction of Nitriles. Available at: [Link]

  • Comparison of Raney nickel catalysts supplied by different manufacturers. ResearchGate. Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Available at: [Link]

  • . Available at: [Link]

  • CN102766053B - Production method of 3-fluoro-4-nitrophenol. Google Patents.
  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. PMC. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3-Fluoro-4-nitrophenyl)methanamine

This document provides a detailed, procedural guide for the safe handling and disposal of (3-Fluoro-4-nitrophenyl)methanamine. As a halogenated nitroaromatic compound, this substance requires careful management to ensure...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe handling and disposal of (3-Fluoro-4-nitrophenyl)methanamine. As a halogenated nitroaromatic compound, this substance requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. The protocols outlined herein are synthesized from established safety standards for structurally similar chemicals and are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly.

Disclaimer: A specific Safety Data Sheet (SDS) for (3-Fluoro-4-nitrophenyl)methanamine (CAS No. 160538-52-3) is not widely available. Therefore, the following procedures are based on the hazard profiles of related halogenated nitroaromatic compounds and general principles of hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.[1]

Hazard Assessment and Chemical Profile

(3-Fluoro-4-nitrophenyl)methanamine belongs to a class of compounds that are generally considered hazardous. The presence of a nitro group (-NO2), a halogen (Fluorine), and an amine (-NH2) functional group on an aromatic ring suggests a potential for toxicity, skin and eye irritation, and environmental harm.[1][2] Disposal procedures must be predicated on the assumption that this compound is hazardous.

To illustrate the potential hazards, the table below summarizes the GHS (Globally Harmonized System) classifications for structurally related compounds, which informs the cautious approach required for handling and disposal.

Compound CAS Number Key GHS Hazard Statements
1-Chloro-4-nitrobenzene100-00-5Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing genetic defects; Suspected of causing cancer; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects.[1]
3-Fluoro-4-methylaniline452-77-7Skin Corrosion/Irritation (Category 2); Serious Eye Damage/Eye Irritation (Category 2).[2]
p-Nitrophenol100-02-7May be absorbed through the skin; Contact can irritate and burn the skin and eyes with possible eye damage; Poisonous gases are produced in a fire.[3][4]

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to prevent exposure. The rationale for each piece of equipment is critical for understanding and ensuring compliance.

  • Gloves : Wear nitrile rubber gloves. It is advisable to double-glove, as halogenated compounds can have poor compatibility with some glove materials.[5] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]

  • Eye Protection : Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][8]

  • Lab Coat : A fully buttoned lab coat provides a necessary barrier to protect against accidental spills.[5]

  • Ventilation : All handling of (3-Fluoro-4-nitrophenyl)methanamine and its waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2][9]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can create dangerous reactions, complicate disposal, and significantly increase costs.[1][10]

Step 1: Waste Classification and Segregation Immediately classify any waste containing (3-Fluoro-4-nitrophenyl)methanamine as "Halogenated Organic Waste." This is the single most important step. This waste must be kept separate from all other waste streams, especially non-halogenated organic solvents.[1][5][11]

Step 2: Container Selection Use a chemically resistant container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle, with a secure, tight-fitting screw cap.[1][12]

  • Causality : Do not use metal containers. Halogenated solvents can degrade over time to produce small amounts of acids (e.g., hydrofluoric acid), which will corrode metal containers, leading to leaks and creating a significant safety hazard.[5]

Step 3: Proper Labeling From the moment the first drop of waste is added, the container must be correctly labeled.[11][12] The label must include:

  • The words "HAZARDOUS WASTE" [12][13]

  • The full chemical name(s) of the contents: "(3-Fluoro-4-nitrophenyl)methanamine" and any other components, with percentages.[12][13] Do not use abbreviations or chemical formulas.[12][13]

  • The date accumulation started.

  • Relevant hazard information (e.g., "Toxic," "Irritant").

Step 4: On-Site Accumulation and Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][14]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][14]

  • The container must be kept within a secondary containment bin to prevent the spread of material in case of a leak.[1]

  • Store the waste in a well-ventilated area, such as a designated cabinet within a chemical fume hood.[1]

  • Keep the waste container securely closed at all times, except when adding waste.[12][13] Do not leave funnels in the container.[13]

Spill Management Procedures

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • For Small Spills (manageable in <10 minutes):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[9]

    • Carefully collect the absorbent material and spilled chemical using non-sparking tools.[15]

    • Place the collected waste into a designated, properly labeled hazardous waste container.[5]

    • Decontaminate the spill area with soap and water.[9]

  • For Large Spills:

    • Evacuate the area immediately.[9]

    • Alert others and activate the fire alarm if necessary.

    • Contact your institution's EHS or emergency response team for assistance.[8]

Final Disposal Pathway

The final step involves transferring the waste to a licensed professional for ultimate destruction.

Step 1: Arranging for Disposal Once the waste container is nearly full (e.g., 90% capacity), contact your institution's EHS department to arrange for a pickup.[9][13] Provide them with the completed hazardous waste label information.

Step 2: Recommended Disposal Method The standard and most environmentally sound method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[1]

  • Mechanism : This process operates at extremely high temperatures (typically >1,800°F), which provides the energy necessary to break the strong aromatic and carbon-halogen bonds, completely destroying the toxic organic compound.[1] The process converts the material into less harmful substances like carbon dioxide, water, and inorganic acids.

  • Emission Control : Licensed incinerators are equipped with advanced air pollution control systems (e.g., scrubbers) to neutralize the resulting gases, preventing the release of harmful pollutants into the atmosphere.[1]

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5][9]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of (3-Fluoro-4-nitrophenyl)methanamine.

G cluster_0 Laboratory Operations cluster_1 Disposal Coordination cluster_2 Final Disposition gen Waste Generation (e.g., reaction quench, purification) classify Classify as 'Halogenated Organic Waste' gen->classify container Select Proper Container (HDPE or Glass, NOT Metal) classify->container label_waste Label Container: 'HAZARDOUS WASTE' + Chemical Name + Date container->label_waste store Store in SAA (Secondary Containment, Vented) label_waste->store full Container 90% Full? store->full full->store No contact Contact EHS for Pickup (Submit Waste Form) full->contact Yes pickup EHS / Licensed Contractor Picks Up Waste contact->pickup transport Transport to Permitted TSDF Facility pickup->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate

Caption: Disposal workflow for (3-Fluoro-4-nitrophenyl)methanamine.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • SAFETY DATA SHEET - 3-Fluoro-4-methylaniline. Fisher Scientific.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Halogenated Solvents.
  • Safety Data Sheet - 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. Angene Chemical.
  • SAFETY DATA SHEET - Bis(4-fluoro-3-nitrophenyl) sulfone. Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University.
  • Chemical Safety Data Sheet MSDS / SDS - 4-FLUORO-3-NITROPHENYL AZIDE. ChemicalBook.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • procedure for disposing of hazardous waste. MIT.
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • Halogenated Organic Liquids - Standard Oper
  • 4-Nitrophenol - HAZARD SUMMARY. NJ Department of Health.
  • 4-Nitrophenol - Safety D
  • ICSC 0066 - p-NITROPHENOL.

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Handling

Personal protective equipment for handling (3-Fluoro-4-nitrophenyl)methanamine

Comprehensive Guide to Handling (3-Fluoro-4-nitrophenyl)methanamine This guide provides essential safety and logistical information for the handling and disposal of (3-Fluoro-4-nitrophenyl)methanamine. As a compound feat...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Handling (3-Fluoro-4-nitrophenyl)methanamine

This guide provides essential safety and logistical information for the handling and disposal of (3-Fluoro-4-nitrophenyl)methanamine. As a compound featuring a fluoro, a nitro, and an amine functional group on an aromatic ring, it necessitates a multi-faceted approach to safety, drawing upon best practices for each of these chemical classes. This document is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.

Hazard Identification and Risk Assessment

(3-Fluoro-4-nitrophenyl)methanamine presents a complex hazard profile due to its composite functional groups. A thorough risk assessment is the cornerstone of safe handling.

  • Aromatic Amine Moiety: Aromatic amines are a class of compounds known for potential toxicity, including carcinogenicity, and can often be readily absorbed through the skin.[1]

  • Nitroaromatic Core: Many nitro compounds are toxic and can be absorbed through the skin. A significant hazard is their potential for thermal instability and, in some cases, explosive decomposition, especially when heated or subjected to shock.[2] They are also strong oxidizing agents.

  • Organofluorine Component: The presence of fluorine introduces the potential for the release of hazardous decomposition products, such as hydrogen fluoride (HF), upon combustion or in certain chemical reactions. HF is highly corrosive and toxic.[3][4]

Inherent Reactivity: Nitro compounds can be highly reactive, and their decomposition can be exothermic, potentially leading to a runaway reaction.[2][5] Contamination with bases, amines, acids, or certain metals can lower the thermal stability of nitro compounds.[5][6]

The following diagram illustrates the logical flow for assessing the primary hazards associated with this compound.

A (3-Fluoro-4-nitrophenyl)methanamine B Hazard Analysis A->B C Aromatic Amine Hazards B->C D Nitro Compound Hazards B->D E Fluorinated Compound Hazards B->E F Skin Absorption & Toxicity C->F G Potential Carcinogenicity C->G H Toxicity & Reactivity D->H I Potential for Explosive Decomposition D->I J HF Release on Decomposition E->J K Comprehensive Safety Protocol F->K G->K H->K I->K J->K

Caption: Hazard assessment workflow for (3-Fluoro-4-nitrophenyl)methanamine.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks of exposure.[1][7][8] The following table outlines the recommended equipment.

Protection Type Recommended Equipment Specification Examples
Eye and Face Chemical safety goggles and a face shield.ANSI Z87.1 compliant; provides crucial splash and impact protection.[1]
Hand Chemical-resistant gloves. Double gloving is recommended.Nitrile, neoprene, or butyl rubber gloves. Check manufacturer's compatibility charts.[1]
Body Chemical-resistant lab coat or apron, and disposable coveralls.Made of materials resistant to chemical permeation.[1][9]
Respiratory NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood or in the event of a spill.[1]

Operational Plan: Safe Handling Protocol

All manipulations of (3-Fluoro-4-nitrophenyl)methanamine must be conducted with meticulous planning and execution to minimize exposure and ensure a safe laboratory environment.

Pre-Operational Checklist
  • Ventilation: Confirm that all handling will take place within a properly functioning and certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10][11][12]

  • Spill Kit: A spill kit containing absorbent materials appropriate for chemical spills should be readily available.

Step-by-Step Handling Procedure
  • Donning PPE: Before entering the designated work area, put on all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid material within the chemical fume hood to prevent the inhalation of dust particles.[1]

    • Use non-sparking tools for transfers.[13]

    • Keep containers tightly closed when not in use.[10][11][12]

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Be mindful of potential exothermic reactions, especially when mixing with other reagents.

  • Post-Handling:

    • Thoroughly decontaminate the work area with soap and water after completion of work.

    • Carefully remove and dispose of contaminated PPE in designated waste containers.

    • Wash hands and any exposed skin thoroughly after handling.[10]

The following diagram outlines the standard operational workflow for handling (3-Fluoro-4-nitrophenyl)methanamine.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Verify Fume Hood Certification B Check Emergency Equipment A->B C Assemble Spill Kit B->C D Don Full PPE C->D E Weigh & Transfer in Hood D->E F Prepare Solutions E->F G Decontaminate Work Area F->G H Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: Step-by-step safe handling workflow.

Emergency Procedures

Spills
  • Small Spills: If a small amount is spilled within the fume hood, trained personnel wearing appropriate PPE can clean it up using an absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the laboratory immediately and notify the appropriate emergency response personnel.

Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[11][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11][12] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of (3-Fluoro-4-nitrophenyl)methanamine and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: This compound should be disposed of as halogenated and nitrated organic waste. Do not mix with other waste streams.[14][15]

  • Containerization:

    • Collect all waste, including contaminated solids (e.g., paper towels, gloves) and solutions, in a designated, compatible, and properly sealed hazardous waste container.[15][16]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(3-Fluoro-4-nitrophenyl)methanamine".[14][15]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[15]

  • Pickup: Arrange for disposal through your institution's environmental health and safety department. Never dispose of this chemical down the drain or in the regular trash.[16]

The following decision tree illustrates the proper disposal pathway.

A Waste Generated B Is it (3-Fluoro-4-nitrophenyl)methanamine or contaminated material? A->B C Segregate as Halogenated & Nitrated Organic Waste B->C Yes G Follow Other Waste Stream Protocols B->G No D Place in Labeled, Sealed Compatible Container C->D E Store in Satellite Accumulation Area D->E F Arrange for EHS Pickup E->F

Sources

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